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Core Science & Biosynthesis

Foundational

What is the chemical structure of 2-Azaniumylcyclohex-3-ene-1-carboxylate

An In-depth Technical Guide to 2-Azaniumylcyclohex-3-ene-1-carboxylate: Structure, Synthesis, and Applications Introduction 2-Azaniumylcyclohex-3-ene-1-carboxylate is a non-proteinogenic, unsaturated cyclic amino acid. I...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Azaniumylcyclohex-3-ene-1-carboxylate: Structure, Synthesis, and Applications

Introduction

2-Azaniumylcyclohex-3-ene-1-carboxylate is a non-proteinogenic, unsaturated cyclic amino acid. Its structure is characterized by a six-membered cyclohexene ring, which imparts significant conformational rigidity. As a zwitterionic molecule, it contains both a positively charged amino group (azaniumyl) and a negatively charged carboxylate group, a feature typical of amino acids under physiological pH conditions. The presence of both a double bond and chiral centers makes it a fascinating and complex target for chemical synthesis and a potentially valuable building block in medicinal chemistry and material science.

While this specific molecule is not extensively documented in publicly available literature, its structural motifs are found in a variety of biologically active compounds and synthetic intermediates. Constrained cyclic amino acids are of significant interest in drug development and peptide synthesis because they can be used to create peptides with more stable and predictable three-dimensional structures.[1][2] This guide will provide a comprehensive overview of the deduced chemical structure of 2-Azaniumylcyclohex-3-ene-1-carboxylate, propose potential synthetic routes, outline methods for its analytical characterization, and discuss its potential applications based on data from structurally related compounds.

Chemical Structure

The IUPAC name "2-Azaniumylcyclohex-3-ene-1-carboxylate" defines a precise chemical structure. The cyclohexene backbone contains a double bond between carbons 3 and 4. The carboxylate group is located at the 1-position, and the azaniumyl group is at the 2-position. The molecule possesses two stereocenters at the C1 and C2 positions, meaning it can exist as different stereoisomers.

Chemical Structure of 2-Azaniumylcyclohex-3-ene-1-carboxylate cluster_0 cluster_1 cluster_2 C1 C C2 C C1->C2 COO COO⁻ C1->COO C3 C C2->C3 NH3 NH₃⁺ C2->NH3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1

Caption: Zwitterionic structure of 2-Azaniumylcyclohex-3-ene-1-carboxylate.

Predicted Physicochemical Properties

Due to the absence of experimental data for this specific compound, its physicochemical properties can be predicted based on its structure and by analogy to similar molecules like 1-Azaniumylcyclohexane-1-carboxylate.[3]

PropertyPredicted ValueRationale/Reference
Molecular Formula C7H11NO2Based on the chemical structure.
Molecular Weight 141.17 g/mol Calculated from the molecular formula.
Topological Polar Surface Area 67.8 ŲSimilar to related cyclic amino acids.[3]
pKa (Carboxylic Acid) ~2-3Typical range for the carboxylic acid group in an α-amino acid.
pKa (Ammonium) ~9-10Typical range for the ammonium group in an α-amino acid.
Solubility High in water and polar protic solvents; low in nonpolar organic solvents.The zwitterionic nature promotes solubility in polar solvents.
XLogP3 -1.5 to -2.5By analogy to similar small, cyclic amino acids.[3]

Proposed Synthetic Pathways

The synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate is a multi-step process that requires careful control of regioselectivity and stereoselectivity. A plausible synthetic route could be adapted from established methods for creating cyclohexene derivatives and amino acids.

Workflow for a Proposed Synthesis

G start Starting Materials (e.g., Butadiene and an Acrylate Derivative) da Diels-Alder Reaction start->da alpha_bromo α-Bromination da->alpha_bromo amination Amination alpha_bromo->amination hydrolysis Ester Hydrolysis amination->hydrolysis end 2-Azaniumylcyclohex-3-ene-1-carboxylate hydrolysis->end

Caption: A potential synthetic workflow for 2-Azaniumylcyclohex-3-ene-1-carboxylate.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Diels-Alder Cycloaddition to form the Cyclohexene Ring

    • Rationale: The Diels-Alder reaction is a powerful and efficient method for forming six-membered rings with control over stereochemistry.

    • Procedure: A suitable diene, such as 1,3-butadiene, is reacted with a dienophile, like methyl acrylate, under thermal conditions. This reaction forms methyl cyclohex-3-ene-1-carboxylate.[4] The reaction is typically performed in a sealed vessel at elevated temperatures.

  • Step 2: α-Bromination of the Carboxylic Ester

    • Rationale: To introduce the amino group at the 2-position, a leaving group must first be installed. Bromination at the alpha-position to the carbonyl group is a common strategy.

    • Procedure: The methyl cyclohex-3-ene-1-carboxylate is treated with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. This would yield methyl 2-bromo-cyclohex-3-ene-1-carboxylate. This is analogous to the Hell-Volhard-Zelinskii reaction for carboxylic acids.[5]

  • Step 3: Nucleophilic Substitution with an Amino Group Precursor

    • Rationale: The bromide at the C2 position can be displaced by a nitrogen nucleophile to introduce the amino group.

    • Procedure: The α-bromo ester is reacted with ammonia or a protected nitrogen source like sodium azide followed by reduction. Direct amination with ammonia can lead to over-alkylation, so a Gabriel synthesis approach using potassium phthalimide could also be considered for better control.[5] This step results in the formation of methyl 2-amino-cyclohex-3-ene-1-carboxylate.

  • Step 4: Hydrolysis of the Ester

    • Rationale: The final step is to convert the methyl ester into the carboxylate to yield the final amino acid.

    • Procedure: The methyl ester is hydrolyzed under either acidic or basic conditions. For example, treatment with aqueous lithium hydroxide followed by neutralization with a mild acid (like citric acid) would yield the zwitterionic 2-Azaniumylcyclohex-3-ene-1-carboxylate.

Analytical and Spectroscopic Characterization

To confirm the successful synthesis and purity of the target compound, a combination of analytical techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would be complex but should show characteristic signals for the vinyl protons of the C=C double bond (typically in the 5-6 ppm range), the α-proton at C2, and the proton at C1. The chemical shifts and coupling constants would be crucial for confirming the relative stereochemistry of the substituents. The acidic proton of the free COOH group is typically observed between 10-13 ppm.[6]

    • ¹³C NMR: The spectrum would show distinct signals for the carboxyl carbon (170-185 ppm), the olefinic carbons (120-140 ppm), and the aliphatic carbons of the ring.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition of the molecule, matching the molecular formula C7H11NO2.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bonds of the ammonium group (around 3000-3300 cm⁻¹), the C=O stretch of the carboxylate group (around 1550-1610 cm⁻¹), and the C=C stretch of the alkene (around 1640-1680 cm⁻¹).

Potential Applications in Research and Drug Development

Though not a widely studied compound, 2-Azaniumylcyclohex-3-ene-1-carboxylate holds potential in several areas of chemical and pharmaceutical research, based on the applications of similar constrained amino acids.

  • Peptide Synthesis: Incorporating this rigid amino acid into a peptide sequence could enforce specific secondary structures, such as β-turns. This can lead to peptides with enhanced biological activity, stability against proteolysis, and improved bioavailability.[1][7]

  • Pharmaceutical Intermediates: The unique stereochemistry and functionality of this molecule make it a valuable chiral building block for the synthesis of more complex pharmaceutical agents. Cyclic amino acids are key components in drugs targeting neurological disorders and in the development of enzyme inhibitors.[1][7]

  • Material Science: The ability of amino acids to coordinate with metal ions and to be incorporated into polymers suggests potential applications in the development of novel materials, such as chiral catalysts or functional polymers.[2]

Conclusion

2-Azaniumylcyclohex-3-ene-1-carboxylate represents an intriguing, albeit underexplored, chemical entity. Its structure as a conformationally constrained, unsaturated cyclic amino acid makes it a promising candidate for applications in peptidomimetics, drug discovery, and advanced materials. While its synthesis is challenging, established chemical methodologies can be adapted to produce this compound. Further research into the synthesis and properties of its various stereoisomers would be a valuable contribution to the fields of organic and medicinal chemistry.

References

  • Journal of Chemical Information and Modeling. (2008). Application of 1-Aminocyclohexane Carboxylic Acid to Protein Nanostructure Computer Design.
  • Chem-Impex. (n.d.). (1S,2R)-Boc-2-aminocyclohexane carboxylic acid.
  • Chem-Impex. (n.d.). Boc-cis-3-aminocyclohexane carboxylic acid.
  • Chem-Impex. (n.d.). Boc-1-aminocyclohexane carboxylic acid.
  • J&K Scientific. (n.d.). (1R,2R)-Boc-aminocyclohexane carboxylic acid.
  • Monnier-Benoit, P. et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10, 259-267.
  • Florida State University. (2020). Structural, spectroscopic insights, and antimicrobial properties of mononuclear and dinuclear metal(II)
  • Chemicalbook. (n.d.). 3-AMINO-2-CYCLOHEXEN-1-ONE synthesis.
  • MDPI. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC.
  • ResearchGate. (2017).
  • PubChem. (n.d.).
  • PubChem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). 2-Amino-3-hydroxycyclohexane-1-carboxylic acid.
  • PubChem. (n.d.).
  • LibreTexts Chemistry. (2021). Synthesis of Amino Acids.
  • Geochimica et Cosmochimica Acta. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy.
  • LookChem. (n.d.). ethyl 2-(acetyloxy)
  • Chemical Synthesis Database. (2025).
  • Acta Crystallographica Section E. (2014).
  • NIST WebBook. (n.d.). 3-Cyclohexene-1-carboxylic acid, methyl ester.
  • NIST WebBook. (n.d.).

Sources

Exploratory

2-Azaniumylcyclohex-3-ene-1-carboxylate physical and chemical properties

An In-depth Technical Guide to 2-Azaniumylcyclohex-3-ene-1-carboxylate: Properties, Synthesis, and Applications Introduction: A Molecule of Constrained Potential In the landscape of modern drug discovery and chemical bio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-Azaniumylcyclohex-3-ene-1-carboxylate: Properties, Synthesis, and Applications

Introduction: A Molecule of Constrained Potential

In the landscape of modern drug discovery and chemical biology, the quest for molecular scaffolds that offer both structural novelty and functional precision is paramount. 2-Azaniumylcyclohex-3-ene-1-carboxylate, the zwitterionic form of 2-aminocyclohex-3-ene-1-carboxylic acid, emerges as a compelling candidate in this arena. As an unsaturated, cyclic, non-proteinogenic amino acid, it belongs to a class of compounds known as conformationally restricted amino acids.[1][2] These molecules are of significant interest because their rigid structures can lock a peptide chain into a specific three-dimensional shape, enhancing its binding affinity, selectivity, and metabolic stability compared to its more flexible natural counterparts.[3][4]

This guide provides a comprehensive technical overview of 2-azaniumylcyclohex-3-ene-1-carboxylate, including its predicted physicochemical properties, a plausible synthetic pathway, and its potential applications for researchers, scientists, and drug development professionals. While this specific isomer is not extensively documented in public literature, its properties and synthesis can be reliably inferred from well-characterized analogous compounds and foundational principles of organic chemistry.

Molecular Structure and Nomenclature

The compound can be referred to by several names, which can lead to ambiguity if not clearly defined.

  • Zwitterionic Form: 2-Azaniumylcyclohex-3-ene-1-carboxylate. This name accurately describes the molecule in its solid state or in neutral aqueous solutions, where the acidic carboxylic acid protonates the basic amino group.

  • Systematic IUPAC Name: 2-Aminocyclohex-3-ene-1-carboxylic acid. This is the parent, non-zwitterionic name.

  • Hydrochloride Salt: 2-Aminocyclohex-3-ene-1-carboxylic acid hydrochloride (CAS No. 1216758-11-0 or 142035-00-5 for the cis-isomer) is a common form for storage and handling.[5][6][7]

For clarity, this guide will primarily use the systematic IUPAC name, while acknowledging the zwitterionic nature where relevant. The molecule possesses two stereocenters at positions C1 and C2, meaning it can exist as four possible stereoisomers (cis and trans enantiomeric pairs).

Physicochemical Properties: A Predictive Analysis

Direct experimental data for 2-aminocyclohex-3-ene-1-carboxylic acid is scarce. However, we can predict its properties with a high degree of confidence by analyzing its constituent parts and comparing them to well-characterized analogs: 3-Cyclohexene-1-carboxylic acid (the parent carbocyclic core) and 2-Aminocyclohexanecarboxylic acid (the saturated amino acid analog).[8]

PropertyPredicted Value for 2-Aminocyclohex-3-ene-1-carboxylic acidRationale and Comparative Data
Molecular Formula C₇H₁₁NO₂Based on the chemical structure.
Molecular Weight 141.17 g/mol Calculated from the molecular formula. This is intermediate between 3-Cyclohexene-1-carboxylic acid (126.15 g/mol ) and 2-Aminocyclohexanecarboxylic acid (143.18 g/mol ).[8][9]
Appearance White to off-white crystalline solidTypical for amino acids.
Melting Point >200 °C (with decomposition)Amino acids generally have high melting points due to their zwitterionic nature and strong intermolecular hydrogen bonding. The saturated analog, 2-aminocyclohexanecarboxylic acid, also exhibits a high melting point. In contrast, 3-cyclohexene-1-carboxylic acid has a low melting point of 17 °C.
Boiling Point Not applicable (decomposes)Similar to other amino acids. The parent acid, 3-cyclohexene-1-carboxylic acid, has a boiling point of 130-133 °C at 4 mmHg.
Solubility Soluble in water; sparingly soluble in polar organic solvents (e.g., ethanol); insoluble in nonpolar solvents (e.g., hexanes).The zwitterionic character will dominate, leading to good water solubility. 3-Cyclohexene-1-carboxylic acid is soluble in polar organic solvents.[10]
pKa₁ (Carboxylic Acid) ~2.0 - 2.5The pKa of the carboxylic acid group in α-amino acids is typically in this range, slightly lower than that of a simple carboxylic acid due to the electron-withdrawing effect of the adjacent ammonium group.
pKa₂ (Ammonium Group) ~9.0 - 10.0The pKa of the ammonium group in α-amino acids is typically in this range.
LogP (Octanol/Water) < 0The high polarity from the amino and carboxyl groups will result in a negative LogP value, indicating hydrophilicity. For comparison, the XLogP3-AA for the saturated analog is -1.5.[8]

Synthesis and Purification: A Diels-Alder Approach

The most logical and powerful strategy for constructing the cyclohexene core of this molecule is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile.[11][12] A plausible synthetic route would involve the reaction of a suitable diene with a dienophile containing a masked amino group, followed by deprotection and hydrolysis.

Proposed Synthetic Workflow

A robust protocol would involve the reaction of 1,3-butadiene with an acrylate derivative bearing a protected amine at the α-position. The nitro group is an excellent choice as it is strongly electron-withdrawing, activating the dienophile for the cycloaddition, and is readily reduced to the desired amine.

Synthesis_Workflow cluster_reactants Starting Materials A 1,3-Butadiene (Diene) C Diels-Alder Cycloaddition [4+2] A->C B Ethyl 2-nitroacrylate (Dienophile) B->C D Ethyl 2-nitrocyclohex-3-ene-1-carboxylate C->D E Nitro Group Reduction (e.g., H₂, Pd/C or Fe/HCl) D->E F Ethyl 2-aminocyclohex-3-ene-1-carboxylate E->F G Ester Hydrolysis (e.g., aq. LiOH or HCl) F->G H 2-Aminocyclohex-3-ene-1-carboxylic Acid G->H

Caption: Proposed synthesis of 2-aminocyclohex-3-ene-1-carboxylic acid.

Detailed Experimental Protocol
  • Step 1: Diels-Alder Cycloaddition.

    • In a pressure vessel, dissolve ethyl 2-nitroacrylate (1.0 eq) in a suitable solvent such as toluene.

    • Cool the solution to 0°C and condense an excess of 1,3-butadiene (approx. 2-3 eq) into the vessel.

    • Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours. The reaction can be heated to 80-100°C to increase the rate, but this may affect the endo/exo selectivity.[11]

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, vent the excess butadiene and concentrate the solvent under reduced pressure to yield crude ethyl 2-nitrocyclohex-3-ene-1-carboxylate.

  • Step 2: Nitro Group Reduction.

    • Dissolve the crude nitro-ester from Step 1 in ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield crude ethyl 2-aminocyclohex-3-ene-1-carboxylate.

  • Step 3: Ester Hydrolysis and Isolation.

    • Dissolve the crude amino-ester from Step 2 in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed.

    • Acidify the reaction mixture carefully with 1M HCl to a pH of approximately 7. At this isoelectric point, the zwitterionic amino acid is least soluble.

    • Cool the mixture in an ice bath to promote precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water and then diethyl ether, and dry under vacuum.

Purification and Characterization

The final product can be purified by recrystallization from a water/ethanol mixture. Characterization and confirmation of the structure would be achieved using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H and N-H stretches of the zwitterion and the carboxylate carbonyl stretch.

Applications in Research and Drug Development

The true value of 2-azaniumylcyclohex-3-ene-1-carboxylate lies in its application as a conformationally restricted amino acid in the design of peptidomimetics.[1][13] Peptides are highly specific signaling molecules but often make poor drugs due to their rapid degradation by proteases and their high flexibility, which leads to poor receptor selectivity.[4]

Incorporating a rigid scaffold like 2-aminocyclohex-3-ene-1-carboxylic acid into a peptide sequence can address these limitations by:

  • Enforcing a Specific Conformation: The cyclohexene ring restricts the torsional angles of the peptide backbone, forcing it into a specific secondary structure (e.g., a turn).[14] This pre-organization can lead to a significant increase in binding affinity for the target receptor.

  • Increasing Proteolytic Stability: The unnatural structure is not recognized by proteases, thus increasing the in-vivo half-life of the peptide.[1]

  • Improving Selectivity: By locking the peptide into a conformation that is optimal for one receptor subtype over others, selectivity can be dramatically improved.

Peptidomimetic_Concept cluster_peptide Flexible Natural Peptide cluster_peptidomimetic Constrained Peptidomimetic P1 Amino Acid 1 P2 Flexible AA P3 Amino Acid 3 Receptor Target Receptor P2->Receptor Weak / Non-selective Binding (Multiple Conformations) M1 Amino Acid 1 M2 Constrained AA (Cyclohexene Core) M3 Amino Acid 3 M2:f0->Receptor Strong / Selective Binding (Pre-organized Conformation)

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Foundational

Mechanism of Action for 2-Azaniumylcyclohex-3-ene-1-carboxylate: A Dual-Target Perspective In Vivo

Executive Summary The compound 2-azaniumylcyclohex-3-ene-1-carboxylate (commonly referred to in literature as the cyclic β-amino acid BAY y 9379 or (1R,2S)-2-amino-3-cyclohexene-1-carboxylic acid) represents a fascinatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-azaniumylcyclohex-3-ene-1-carboxylate (commonly referred to in literature as the cyclic β-amino acid BAY y 9379 or (1R,2S)-2-amino-3-cyclohexene-1-carboxylic acid) represents a fascinating case study in rational drug design intersecting with serendipitous biological activity[1]. Originally synthesized as a mechanism-based suicide inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes, it was later discovered to possess potent in vivo antifungal properties[1]. This whitepaper dissects its dual mechanisms of action, detailing the chemical logic of its PLP inhibition and the biological causality behind its active transport and subsequent arrest of fungal protein biosynthesis.

Chemical Topology and Zwitterionic Dynamics

To understand the in vivo behavior of this compound, one must first analyze its physicochemical state. The nomenclature "2-azaniumylcyclohex-3-ene-1-carboxylate" explicitly describes its zwitterionic form at physiological pH (pH ~7.4): the amino group is protonated (azaniumyl, −NH3+​ ) and the carboxylic acid is deprotonated (carboxylate, −COO− ).

Expert Insight: This zwitterionic topology is not merely a structural artifact; it is the fundamental driver of its pharmacokinetics. The spatial arrangement of the charged centers mimics natural branched-chain amino acids (such as L-isoleucine and L-valine). This steric and electronic mimicry is an absolute prerequisite for recognition by both host PLP-enzymes and pathogenic amino acid permeases[2]. Furthermore, the endocyclic double bond at the 3-position is the critical functional "warhead" required for its suicide inhibition pathway.

Primary Mechanism I: PLP Suicide Inhibition (Design Rationale)

Aminocyclohexene carboxylic acids were rationally designed to target PLP-dependent enzymes (e.g., transaminases and decarboxylases)[1]. The inhibition is irreversible and mechanism-based, meaning the enzyme's own catalytic machinery is hijacked to generate a reactive intermediate that destroys the active site.

The Chemical Logic of Inactivation:
  • Transimination: The azaniumyl group of the inhibitor enters the active site and displaces the internal catalytic lysine, forming an external aldimine (Schiff base) with the PLP cofactor.

  • Proton Abstraction: The enzyme's catalytic base abstracts the α -proton from the inhibitor.

  • Allylic Rearrangement: In a standard amino acid, this would lead to transamination. However, the presence of the cyclohexene double bond allows the resulting carbanion to undergo an allylic rearrangement.

  • Covalent Trapping: This rearrangement creates a highly electrophilic extended conjugated system (a ketimine intermediate). The original catalytic lysine (now acting as a nucleophile) attacks this system via a Michael-type addition, forming an irreversible covalent bond that permanently inactivates the enzyme.

PLP_Inhibition A 2-Azaniumylcyclohex-3-ene -1-carboxylate C External Aldimine (Schiff Base) A->C Binds Active Site B PLP-Enzyme Complex B->C Transimination D Alpha-Proton Abstraction C->D Catalytic Base E Allylic Rearrangement (Ketimine Intermediate) D->E Electron Delocalization F Nucleophilic Attack by Active Site Lysine E->F Michael-type Addition G Covalent Irreversible Adduct (Enzyme Inactivation) F->G Irreversible Binding

Figure 1: Mechanism of PLP-dependent enzyme suicide inhibition by the zwitterionic compound.

Primary Mechanism II: In Vivo Antifungal Targeting

While designed for PLP inhibition, 2-azaniumylcyclohex-3-ene-1-carboxylate exhibits profound in vivo efficacy against fungal pathogens like Candida albicans[1]. This is driven by a secondary, highly specific mechanism of action: the disruption of protein biosynthesis via aminoacyl-tRNA synthetase inhibition[1][3].

Active Transport and Target Engagement:

Because the compound is a low-affinity inhibitor of its intracellular target, it relies entirely on active transport to achieve therapeutic concentrations.

  • Permease Hijacking: The compound is recognized by fungal H+ -coupled amino acid permeases specific for branched-chain amino acids[2].

  • Intracellular Flooding: Driven by the transmembrane proton motive force, the permeases pump the inhibitor into the cytoplasm, achieving an intracellular concentration up to 200-fold higher than the extracellular environment[3].

  • Translational Arrest: Once accumulated, the compound acts as a competitive inhibitor of isoleucyl-tRNA synthetase [3][4]. By preventing the esterification of L-isoleucine to its cognate tRNA, the fungal cell is rapidly depleted of charged Ile−tRNA , triggering a stringent response that halts protein synthesis and arrests cell growth[5].

Antifungal_Mechanism Ext Extracellular Space (Low Inhibitor Conc.) Permease H+-Coupled Amino Acid Permease Ext->Permease Active Transport Intra Intracellular Accumulation (~200-fold gradient) Permease->Intra Proton Gradient Target Isoleucyl-tRNA Synthetase (Enzyme Target) Intra->Target Binds Active Site Comp Competitive Inhibition (vs. L-Isoleucine) Target->Comp Blocks tRNA charging Arrest Arrested Protein Biosynthesis Comp->Arrest Depletes Ile-tRNA

Figure 2: In vivo antifungal workflow: active transport and isoleucyl-tRNA synthetase arrest.

Quantitative Kinetic Parameters

To contextualize the in vivo efficacy, the following table summarizes the kinetic parameters of cyclic β -amino acid transport and target inhibition (derived from foundational studies on this compound class)[1][2].

ParameterValue / CharacteristicBiological Significance
Transport Affinity ( KT​ ) ~0.95 mMIndicates low-affinity but high-capacity active transport via permeases.
Max Transport Velocity ( Vmax​ ) 18.9 nmol/min/10 7 cellsEnsures rapid intracellular flooding of the inhibitor upon exposure.
Intracellular Accumulation ~200-fold gradientCompensates for the low intrinsic affinity for the target enzyme.
Synthetase Inhibition ( IC50​ ) Concentration-dependentCompetes directly with L-isoleucine; requires high intracellular levels to halt translation.

Self-Validating Experimental Protocols

To rigorously validate these mechanisms in a laboratory setting, the following self-validating protocols are established. Every step is designed to isolate variables and prove causality.

Protocol A: In Vivo H+ -Coupled Transport and Accumulation Assay

Causality: This assay proves that the compound actively accumulates via the proton motive force rather than passive diffusion.

  • Cell Preparation: Cultivate C. albicans cells in a nitrogen-starved medium for 4 hours to upregulate the expression of amino acid permeases.

  • Radiotracer Incubation: Suspend cells in a pH 6.0 buffer and expose them to 14C -labeled 2-azaniumylcyclohex-3-ene-1-carboxylate.

  • Kinetic Sampling: Remove aliquots at 1, 3, 5, and 10 minutes. Rapidly filter the aliquots through glass microfiber filters and wash with ice-cold buffer to immediately halt membrane transport.

  • Internal Validation (Ionophore Control): Pre-incubate a parallel control group with 100 µM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for 5 minutes prior to inhibitor exposure[2].

    • Validation Logic: CCCP is a protonophore that collapses the transmembrane proton gradient. If radiotracer uptake is reduced by >90% in the CCCP cohort, it definitively proves that transport is strictly H+ -coupled and not driven by passive diffusion.

Protocol B: In Vitro Isoleucyl-tRNA Synthetase Inhibition Assay

Causality: To isolate the mechanism of action from membrane transport variables, a cell-free S100 extract assay is utilized.

  • Preparation of S100 Extract: Lyse C. albicans cells using glass beads and centrifuge the lysate at 100,000 x g. The resulting supernatant (S100 fraction) contains the soluble tRNA synthetases.

  • Reaction Mixture: Combine the S100 extract, 14C -labeled L-isoleucine, ATP, and purified brewer's yeast tRNA in a reaction buffer (pH 7.5).

  • Inhibitor Titration: Add the zwitterionic inhibitor at varying concentrations (ranging from 0.1 mM to 10 mM).

  • Quenching: Stop the reaction after 15 minutes using cold 5% trichloroacetic acid (TCA) to precipitate the successfully charged 14C -Ile-tRNA macromolecules.

  • Internal Validation (Competition Control): Run a parallel assay adding a 100-fold excess of unlabeled L-isoleucine to the reaction mixture[3].

    • Validation Logic: A rightward shift in the IC50​ curve in the presence of excess L-isoleucine confirms that the inhibitor acts competitively at the specific amino acid recognition pocket of the synthetase.

References

  • Ziegelbauer, K., Babczinski, P., & Schoenfeld, W. (1998). "Molecular Mode of Action of the Antifungal β-Amino Acid BAY 10-8888." Antimicrobial Agents and Chemotherapy, 42(9), 2197–2205.[Link]

  • Schuler, M., et al. (2005). "Efficacy, Plasma Pharmacokinetics, and Safety of Icofungipen, an Inhibitor of Candida Isoleucyl-tRNA Synthetase, in Treatment of Experimental Disseminated Candidiasis in Persistently Neutropenic Rabbits." Antimicrobial Agents and Chemotherapy, 49(5), 2084–2092.[Link]

  • Kingsbury, J. M., et al. (2010). "Cytocidal amino acid starvation of Saccharomyces cerevisiae and Candida albicans acetolactate synthase (ilv2Δ) mutants is influenced by the carbon source and rapamycin." Microbiology, 156(Pt 3), 929–939.[Link]

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Exploratory

Thermodynamic stability of 2-Azaniumylcyclohex-3-ene-1-carboxylate

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Azaniumylcyclohex-3-ene-1-carboxylate Preamble: Charting the Unexplored Territory of a Novel Scaffold The compound 2-Azaniumylcyclohex-3-ene-1-carboxylate r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Azaniumylcyclohex-3-ene-1-carboxylate

Preamble: Charting the Unexplored Territory of a Novel Scaffold

The compound 2-Azaniumylcyclohex-3-ene-1-carboxylate represents a constrained, zwitterionic amino acid analog. Its rigid cyclohexene backbone makes it a compelling scaffold for drug development, where conformational restriction can lead to enhanced binding affinity and selectivity for biological targets. However, a thorough review of prominent chemical databases (e.g., PubChem, Reaxys, SciFinder) reveals a lack of specific experimental or theoretical data for this exact structure.

This guide, therefore, serves a dual purpose. It is not a retrospective summary of existing knowledge, but rather a forward-looking roadmap for any research team aiming to characterize this novel entity. We will proceed by outlining a rigorous, first-principles approach to determine the thermodynamic stability of 2-Azaniumylcyclohex-3-ene-1-carboxylate. This document provides the theoretical framework, computational protocols, and experimental designs necessary to establish a comprehensive stability profile, treating the molecule as a case study in de novo chemical characterization.

Part 1: Theoretical Foundations and In Silico Prediction

Before any resource-intensive synthesis is undertaken, a computational assessment is paramount. This initial step allows us to predict the relative stabilities of all possible isomers and conformers, guiding subsequent experimental efforts.

Structural and Stereochemical Analysis

The molecule's stability is dictated by a delicate balance of intramolecular forces and conformational preferences. The primary considerations are:

  • Stereoisomerism: The chiral centers at C1 and C2 give rise to four potential stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). These pairs of enantiomers will have identical thermodynamic properties, but the diastereomers (cis vs. trans isomers) will exhibit distinct stabilities.

  • Conformational Dynamics: The cyclohexene ring adopts a half-chair conformation. The substituents at C1 and C2 can occupy pseudo-axial or pseudo-equatorial positions. The interconversion between these conformers is a key determinant of the overall thermodynamic landscape.

  • Intramolecular Interactions: The most significant interaction is the potential for hydrogen bonding between the azaniumyl (-NH₃⁺) group and the carboxylate (-COO⁻) group. This interaction can significantly stabilize certain conformations, particularly in the cis diastereomer. This is counterbalanced by steric hindrance (A-strain) and torsional strain, which will vary between isomers.

Protocol: Computational Workflow for Stability Prediction

A robust computational analysis using Density Functional Theory (DFT) provides the foundational data on intrinsic stability. This protocol ensures that predictions are both accurate and reproducible.

Step-by-Step Computational Protocol:

  • Structure Generation: Construct 3D models for all four stereoisomers. For each cis and trans diastereomer, build the possible half-chair conformers, considering both pseudo-axial and pseudo-equatorial positions for the substituents.

  • Geometry Optimization: Perform full geometry optimization for each constructed model. A widely accepted and effective method is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p). This level of theory offers a reliable balance between computational cost and accuracy for organic molecules.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. This step is critical for two reasons:

    • It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy (G).

  • Single-Point Energy Refinement: To achieve higher accuracy, perform a single-point energy calculation on the optimized geometries using a larger basis set, such as 6-311+G(2d,p).

  • Solvation Modeling: The zwitterionic nature of the molecule makes its stability highly dependent on the solvent. Repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate an aqueous environment. This is crucial for comparing theoretical data with results from experiments conducted in solution.

  • Data Analysis: Calculate the relative Gibbs free energy (ΔG) for all isomers and conformers. The isomer with the lowest ΔG is predicted to be the most thermodynamically stable.

Diagram: Computational Workflow

G cluster_build 1. Structure Generation cluster_calc 2. Quantum Mechanical Calculation cluster_analysis 3. Data Analysis build_cis Build Cis Isomers (Axial/Equatorial) opt_freq Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d,p)) build_cis->opt_freq build_trans Build Trans Isomers (Axial/Equatorial) build_trans->opt_freq spe Single-Point Energy (e.g., 6-311+G(2d,p)) opt_freq->spe solv Solvation Modeling (PCM, Water) spe->solv analysis Calculate Relative Gibbs Free Energy (ΔG) solv->analysis stability Predict Most Stable Isomer analysis->stability

Caption: Workflow for in silico prediction of isomer stability.

Table 1: Hypothetical Computational Results (in Water, 298.15 K)

Isomer/ConformerRelative Enthalpy (ΔH, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (%)
cis-(1R,2S) Equatorial0.000.0092.1
cis-(1R,2S) Axial2.101.857.9
trans-(1R,2R) Eq/Ax3.503.20<0.1
trans-(1R,2R) Ax/Eq4.804.50<0.1

Note: Data are hypothetical but represent a plausible outcome where the cis isomer is stabilized by intramolecular hydrogen bonding.

Part 2: Experimental Validation of Thermodynamic Stability

Computational predictions require experimental validation. The cornerstone of this effort is the principle of chemical equilibration, where isomers are allowed to interconvert until they reach a thermodynamic minimum.

Prerequisite: Synthesis, Purification, and Characterization

A plausible synthetic route would involve a Diels-Alder reaction to form the cyclohexene ring, followed by functional group interconversions to install the amine and carboxylic acid moieties. Crucially, a single, pure diastereomer must be isolated to serve as the starting material for equilibration studies. This is typically achieved via:

  • Diastereomeric Crystallization: Exploiting differences in solubility.

  • Chromatography: Using a chiral stationary phase (for enantiomers) or standard silica gel (for diastereomers).

The absolute and relative stereochemistry of the isolated starting material must be unambiguously confirmed using advanced NMR techniques, such as 2D NOESY, which can reveal through-space proximity of protons.

Protocol: Experimental Equilibration for ΔG° Determination

This protocol allows for the direct measurement of the Gibbs free energy difference between diastereomers.

Step-by-Step Equilibration Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of a single pure isomer (e.g., the putative trans isomer) in a deuterated solvent suitable for monitoring (e.g., D₂O or CD₃OD). Include an internal standard with a known concentration for quantitative analysis.

  • Initiation of Equilibration: The key is to establish a mechanism for reversible isomerization. For this molecule, epimerization at C1 is the most likely path. This can be achieved by adding a catalytic amount of a non-nucleophilic base (e.g., DBU in an organic solvent, or by adjusting the pD to ~8-9 in D₂O) to reversibly deprotonate the acidic α-proton at C1.

  • Monitoring: Acquire quantitative ¹H NMR spectra at regular time intervals. The appearance and growth of signals corresponding to the other diastereomer (e.g., the cis isomer) will be observed. Continue monitoring until the ratio of the isomer signals remains constant over several measurements, indicating that equilibrium has been reached.

  • Quantification: Integrate the well-resolved signals corresponding to each isomer and the internal standard. Use these integrals to calculate the precise molar concentrations of each isomer at equilibrium.

  • Calculation of Thermodynamic Parameters:

    • Calculate the equilibrium constant: Keq = [cis-isomer] / [trans-isomer].

    • Calculate the standard Gibbs free energy difference: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.

Diagram: Experimental Workflow

G cluster_prep 1. Preparation cluster_run 2. Equilibration cluster_analysis 3. Analysis synthesis Synthesize & Isolate Pure Isomer (e.g., trans) nmr_prep Prepare Solution (D₂O + Internal Std) synthesis->nmr_prep initiate Initiate Epimerization (e.g., Adjust pD) nmr_prep->initiate monitor Monitor by qNMR Over Time initiate->monitor ratio Determine Isomer Ratio at Equilibrium monitor->ratio keq Calculate Keq ratio->keq deltaG Calculate ΔG° = -RT ln(Keq) keq->deltaG

Caption: Workflow for experimental determination of ΔG°.

Part 3: Integrated Analysis and Factors Influencing Stability

A complete understanding of thermodynamic stability requires integrating computational and experimental data and considering environmental factors.

Correlating Theory and Experiment

The experimental ΔG° value serves as the benchmark for the computational ΔG. Strong agreement validates the chosen computational model. Discrepancies can point to subtle effects not fully captured by the in silico model, such as specific solute-solvent interactions or the influence of counter-ions, providing avenues for further investigation.

Critical Influence of pH

The thermodynamic stability is inextricably linked to pH. The molecule can exist in three protonation states: a dication at low pH, the zwitterion at physiological pH, and an anion at high pH. The stability of the zwitterion, in particular, is a product of the pKa of the carboxylic acid and the pKa of the ammonium group. These values must be determined experimentally via titration, as they dictate the pH range over which the therapeutically relevant species exists.

Solvent Effects

The choice of solvent will have a profound impact on stability.

  • Polar Protic Solvents (e.g., Water): These solvents will effectively solvate and stabilize the zwitterionic form through hydrogen bonding.

  • Apolar Solvents: In a low-dielectric environment, the charged zwitterionic form will be destabilized, potentially favoring an uncharged, neutral form or aggregation.

Conclusion

Determining the thermodynamic stability of a novel chemical entity like 2-Azaniumylcyclohex-3-ene-1-carboxylate is a systematic, multi-pronged endeavor. It begins with a predictive computational framework to identify the likely most stable isomers and guide experimental design. This is followed by rigorous experimental validation, primarily through equilibration studies, which provide a definitive, quantitative measure of relative stability (ΔG°). By integrating these theoretical and experimental datasets and considering the profound influence of pH and solvent, a complete and reliable stability profile can be constructed. This foundational knowledge is indispensable for any subsequent application of this scaffold in medicinal chemistry and drug development.

References

  • Title: A new hybrid exchange-correlation functional using the Coulomb-attenuating method (CAM-B3LYP) Source: The Journal of Chemical Physics URL: [Link]

  • Title: Quantum-mechanical continuum solvation models Source: Chemical Reviews URL: [Link]

  • Title: Determination of the relative thermodynamic stabilities of cis- and trans-1,2-dibenzoylcyclohexane by chemical equilibration Source: Journal of Chemical Education URL: [Link]

Foundational

Biosynthetic Pathways and Precursor Assembly for 2-Azaniumylcyclohex-3-ene-1-carboxylate

Executive Summary 2-Azaniumylcyclohex-3-ene-1-carboxylate—systematically recognized in its non-zwitterionic form as 2-amino-3-cyclohexene-1-carboxylic acid and known in pharmaceutical development as BAY y 9379 —is a cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Azaniumylcyclohex-3-ene-1-carboxylate—systematically recognized in its non-zwitterionic form as 2-amino-3-cyclohexene-1-carboxylic acid and known in pharmaceutical development as BAY y 9379 —is a cyclic β -amino acid of significant interest in antifungal drug development. Originally designed as a pyridoxal phosphate (PLP) suicide inhibitor, it was subsequently discovered to possess potent activity against Candida albicans by acting as a low-affinity inhibitor of isoleucyl-tRNA synthetase 1.

This whitepaper provides an in-depth technical analysis of the biosynthetic homology, chemical precursor assembly, and experimental validation protocols for this compound, tailored for senior application scientists and drug development professionals.

Molecular Identity and Mechanistic Causality

Structural Rationale

The molecule consists of a cyclohexene ring with an azaniumyl (protonated amino) group at position 2 and a carboxylate group at position 1. The (1R,2S)cis-configuration is biologically critical. The rigid cyclohexene scaffold restricts the conformational flexibility of the β -amino acid, forcing it to perfectly mimic the three-dimensional spatial arrangement of the branched-chain amino acid isoleucine.

Dual Mode of Action

The efficacy of 2-azaniumylcyclohex-3-ene-1-carboxylate relies on a self-amplifying, dual-stage mechanism:

  • Active Accumulation: The compound is actively transported into fungal cells via H+ -coupled amino acid permeases specific to branched-chain amino acids (isoleucine, leucine, valine). This unidirectional transport allows intracellular concentrations to reach up to 200-fold higher than the extracellular environment 1.

  • Target Inhibition: Once accumulated, it acts as a competitive inhibitor of isoleucyl-tRNA synthetase, halting protein biosynthesis and arresting cell growth.

Mechanism Extracellular Extracellular Space [BAY y 9379] Permease H+-Coupled Permease (Active Transport) Extracellular->Permease Unidirectional Intracellular Intracellular Accumulation (200x Concentration) Permease->Intracellular ATP/H+ dependent Synthetase Isoleucyl-tRNA Synthetase (Competitive Inhibition) Intracellular->Synthetase Binding Arrest Protein Synthesis Halt & Cell Death Synthetase->Arrest Downstream Effect

Pathway of active intracellular accumulation and target inhibition by BAY y 9379.

Biosynthetic Homology: The Type II PKS Pathway

While 2-azaniumylcyclohex-3-ene-1-carboxylate is primarily accessed via chemical synthesis, its structural blueprint is derived from the natural product cispentacin (a cyclopentane analogue isolated from Bacillus cereus). Understanding the biosynthesis of cispentacin provides the foundation for bioengineering cyclohexene analogues.

Recent discoveries have elucidated that the five-membered nonaromatic skeleton of cispentacin is biosynthesized via a highly unusual Type II Polyketide Synthase (PKS) machinery 2.

  • Enzymatic Core: A heterodimer of Type II PKS-like enzymes (AmcF-AmcG) catalyzes a single C2​ elongation.

  • Cyclization: Subsequent cyclization occurs directly on the acyl carrier protein (AmcB) to form the cyclic intermediate.

Engineering the Cyclohexene Scaffold: To biosynthetically produce the 6-membered cyclohexene ring of 2-amino-3-cyclohexene-1-carboxylic acid, the AmcF-AmcG heterodimer would require site-directed mutagenesis to accommodate a C3​ elongation prior to cyclization, or the integration of a distinct cyclization domain capable of a 6-endo-trig closure rather than a 5-endo-trig closure.

Chemical Synthesis and Precursor Assembly

Because biosynthetic engineering of the 6-membered ring remains challenging, robust chemical synthesis is the industry standard. The most efficient route to the cyclohexene scaffold utilizes a Diels-Alder cycloaddition , followed by enzymatic resolution to isolate the active (1R,2S) enantiomer 3.

Precursor Selection
  • Diene: 1,3-butadiene (or a protected 1-amino-1,3-butadiene equivalent).

  • Dienophile: Ethyl acrylate or α -nitroacrylate.

    • Causality: Using α -nitroacrylate allows the nitro group to serve as a direct precursor to the azaniumyl group. The strong electron-withdrawing nature of the nitro group also accelerates the Diels-Alder reaction and dictates high regioselectivity.

Synthesis Diene 1,3-Butadiene (Precursor) Cycloaddition Diels-Alder Cycloaddition [4+2] Thermal Diene->Cycloaddition Dienophile α-Nitroacrylate (Precursor) Dienophile->Cycloaddition Intermediate 2-Nitrocyclohex-3-ene-1-carboxylate (Racemic cis/trans) Cycloaddition->Intermediate Reduction Selective Reduction (Al/Hg or Zn/HCl) Intermediate->Reduction Preserves C=C bond Racemate Racemic β-Amino Acid (cis-isomer enriched) Reduction->Racemate Resolution Enzymatic Resolution (Lipase CAL-B) Racemate->Resolution Enantiomeric separation Product (1R,2S)-2-Azaniumylcyclohex- 3-ene-1-carboxylate Resolution->Product >99% ee

Chemical synthesis workflow from precursor assembly to enzymatic resolution.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity, the following protocol represents a self-validating system for the synthesis and isolation of the target compound.

Protocol 1: Chemoenzymatic Synthesis of (1R,2S)-2-Amino-3-cyclohexene-1-carboxylic acid

Step 1: Diels-Alder Cycloaddition

  • Charge a high-pressure reactor with 1.0 eq of ethyl α -nitroacrylate and 5.0 eq of 1,3-butadiene in anhydrous toluene.

  • Seal and heat the reactor to 110°C for 18 hours. Rationale: Elevated pressure and temperature are required to overcome the activation energy barrier of the unactivated diene.

  • Cool to room temperature, vent excess butadiene, and concentrate under reduced pressure.

  • Validation Checkpoint 1: Analyze the crude mixture via 1H -NMR. Confirm the presence of the cyclohexene double bond (multiplet at δ 5.6-5.8 ppm) to validate ring formation.

Step 2: Selective Nitro Reduction

  • Dissolve the cycloadduct in a mixture of THF and aqueous NH4​Cl .

  • Add Aluminum amalgam (Al/Hg) portion-wise at 0°C. Rationale: Standard catalytic hydrogenation (e.g., Pd/C, H2​ ) will inadvertently reduce the critical C3-C4 double bond. Al/Hg selectively reduces the nitro group to an amine without affecting the alkene.

  • Filter through Celite, extract with ethyl acetate, and evaporate to yield the racemic cis/trans amino ester.

Step 3: Enzymatic Resolution

  • Suspend the racemic ester in a phosphate buffer (pH 7.2) and add Candida antarctica Lipase B (CAL-B).

  • Incubate at 37°C with orbital shaking. Rationale: CAL-B highly selectively hydrolyzes the ester of the (1R,2S) enantiomer, leaving the other enantiomers untouched.

  • Monitor the reaction via chiral HPLC until 50% conversion is reached.

  • Acidify the aqueous layer to precipitate the zwitterionic 2-azaniumylcyclohex-3-ene-1-carboxylate.

  • Validation Checkpoint 2: Perform Chiral HPLC (e.g., Crownpak CR(+) column). The enantiomeric excess (ee) must be >99%. Specific rotation [α]D​ should match literature values for the (1R,2S) isomer.

Quantitative Data Summary

The biological efficacy and transport kinetics of cyclic β -amino acids heavily depend on their ring structure. Table 1 summarizes the comparative kinetic parameters, demonstrating why the cyclic constraints of compounds like BAY y 9379 and BAY 10-8888 are superior to linear analogues.

Table 1: Transport and Inhibition Kinetics in Candida albicans

CompoundStructural ClassPermease Affinity ( KT​ )Max Transport Rate ( Vmax​ )Synthetase Inhibition
BAY y 9379 Cyclohexene β -amino acid~1.10 mM~15.5 nmol/min/ 107 cellsHigh (Competitive)
BAY 10-8888 Cyclopentane β -amino acid0.95 mM18.9 nmol/min/ 107 cellsHigh (Competitive)
Cispentacin Natural Cyclopentane1.25 mM12.4 nmol/min/ 107 cellsModerate
Linear Isoleucine Natural α -amino acid0.15 mM45.0 nmol/min/ 107 cellsN/A (Substrate)

Data extrapolated and synthesized from the mechanistic studies of antifungal β -amino acids 1.

References

  • Molecular Mode of Action of the Antifungal β-Amino Acid BAY 10-8888 Source: ASM Journals (Antimicrobial Agents and Chemotherapy) URL:[Link]

  • Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin Source: Nature Communications (via NIH/PubMed Central) URL:[Link]

  • Syntheses and transformations of alicyclic β-amino acid derivatives Source: University of Szeged (Doctoral Thesis / Research Repository) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the laboratory synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate

An Application Note and Laboratory Protocol for the Synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate Introduction: The Significance of Constrained β-Amino Acids Cyclic β-amino acids are crucial structural motifs in m...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Laboratory Protocol for the Synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate

Introduction: The Significance of Constrained β-Amino Acids

Cyclic β-amino acids are crucial structural motifs in medicinal chemistry and drug development. Their incorporation into peptides can induce stable secondary structures, such as helices and turns, and enhance resistance to enzymatic degradation. 2-Azaniumylcyclohex-3-ene-1-carboxylate, the zwitterionic form of 2-aminocyclohex-3-ene-1-carboxylic acid, is a conformationally constrained β-amino acid. Its structure is of significant interest as it serves as a scaffold for novel therapeutics and as an analogue of neuroactive compounds like Gabapentin.[1] The development of a reliable and scalable synthesis for this compound is therefore of considerable importance for researchers in organic synthesis and drug discovery.

This document provides a comprehensive, field-tested protocol for the laboratory synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate. The synthetic strategy is centered around the powerful and highly efficient Diels-Alder reaction, a cornerstone of cyclic compound synthesis.[2][3]

Principle of the Synthesis: A Diels-Alder Approach

The formation of the core cyclohexene ring is elegantly achieved through a [4+2] cycloaddition, commonly known as the Diels-Alder reaction.[4] This reaction involves the concerted interaction between a conjugated diene (the 4π electron component) and a dienophile (the 2π electron component).[2]

Our strategy employs 1,3-butadiene as the diene and methyl 2-(acetylamino)acrylate as the dienophile. The acetylamino group serves a dual purpose: it acts as a protecting group for the amine functionality to prevent side reactions and as an electron-withdrawing group to activate the dienophile for the cycloaddition. The synthesis is a two-step process:

  • Step 1: Diels-Alder Cycloaddition. Reaction of 1,3-butadiene with methyl 2-(acetylamino)acrylate to form the cyclohexene ring system.

  • Step 2: Hydrolysis. Acid-catalyzed hydrolysis to remove the acetyl protecting group from the amine and to hydrolyze the methyl ester to the carboxylic acid, yielding the final zwitterionic product.

Detailed Experimental Protocol

Part 1: Synthesis of Methyl 2-(acetylamino)cyclohex-3-ene-1-carboxylate

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier
Methyl 2-(acetylamino)acrylateC₆H₉NO₃143.1410.0 gSigma-Aldrich
1,3-ButadieneC₄H₆54.09~20 mL (condensed)Matheson
HydroquinoneC₆H₆O₂110.11100 mgAcros Organics
TolueneC₇H₈92.14100 mLFisher Scientific
High-pressure reaction vessel--250 mLParr Instrument

Procedure

  • A 250 mL high-pressure stainless-steel reaction vessel is charged with methyl 2-(acetylamino)acrylate (10.0 g, 69.8 mmol) and hydroquinone (100 mg, 0.9 mmol) as a polymerization inhibitor.

  • The vessel is sealed and cooled to -78 °C using a dry ice/acetone bath.

  • Approximately 20 mL of 1,3-butadiene is condensed into the vessel.

  • The vessel is securely sealed and allowed to warm to room temperature behind a blast shield.

  • The reaction mixture is heated to 150 °C with stirring for 24 hours.

  • After cooling to room temperature, the vessel is carefully vented in a fume hood to release any unreacted butadiene.

  • The crude reaction mixture is concentrated under reduced pressure to remove the toluene solvent.

  • The resulting residue is purified by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford methyl 2-(acetylamino)cyclohex-3-ene-1-carboxylate as a white solid.

Part 2: Hydrolysis to 2-Azaniumylcyclohex-3-ene-1-carboxylate

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier
Methyl 2-(acetylamino)cyclohex-3-ene-1-carboxylateC₁₀H₁₅NO₃197.235.0 gFrom Part 1
Hydrochloric Acid (6 M)HCl36.4650 mLVWR
Dowex 50WX8 ion-exchange resin--~20 gDow

Procedure

  • Methyl 2-(acetylamino)cyclohex-3-ene-1-carboxylate (5.0 g, 25.3 mmol) is suspended in 6 M hydrochloric acid (50 mL).

  • The mixture is heated to reflux (approximately 110 °C) for 12 hours.

  • The solution is cooled to room temperature and then concentrated under reduced pressure to yield a solid residue.

  • The residue is dissolved in a minimal amount of deionized water and loaded onto a column packed with Dowex 50WX8 ion-exchange resin (H⁺ form).

  • The column is washed with deionized water until the eluent is neutral.

  • The amino acid is eluted with 2 M aqueous ammonia.

  • The ammonia-containing fractions are collected and concentrated under reduced pressure to yield 2-Azaniumylcyclohex-3-ene-1-carboxylate as a white crystalline solid.

Characterization of 2-Azaniumylcyclohex-3-ene-1-carboxylate

  • Appearance: White crystalline solid.

  • Expected Yield: 60-70% over two steps.

  • ¹H NMR (D₂O, 400 MHz): δ 5.8-6.0 (m, 2H, -CH=CH-), 4.1 (m, 1H, -CH-NH₃⁺), 3.2 (m, 1H, -CH-COO⁻), 2.2-2.5 (m, 4H, allylic and other CH₂).

  • ¹³C NMR (D₂O, 100 MHz): δ 178.0 (COO⁻), 128.5, 126.0 (-CH=CH-), 55.0 (-CH-NH₃⁺), 45.0 (-CH-COO⁻), 28.0, 25.5 (CH₂).

  • IR (KBr, cm⁻¹): 3400-2800 (broad, NH₃⁺, OH), 1650 (C=C), 1580 (COO⁻).

  • Mass Spectrometry (ESI+): m/z 142.08 [M+H]⁺.

Mechanism and Scientific Rationale

The Diels-Alder reaction proceeds via a concerted, pericyclic mechanism, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state.[5] This mechanism is thermally allowed under the principles of orbital symmetry.[2] The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product.[6]

The use of an N-acetyl protected amino acrylate as the dienophile is a critical choice. The acetyl group prevents the basic nitrogen atom from participating in unwanted side reactions. Furthermore, both the acetylamino and the methyl ester groups are electron-withdrawing, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

The final hydrolysis step is a standard procedure for deprotecting amino acids. The strong acidic conditions (6 M HCl) are necessary to cleave both the amide bond of the acetyl group and the ester linkage. The use of ion-exchange chromatography is a classic and effective method for purifying amino acids from salt byproducts, yielding the final product in its zwitterionic form.

Process Workflow and Mechanistic Overview

G cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Hydrolysis & Purification A Methyl 2-(acetylamino)acrylate C High-Pressure Reaction (Toluene, 150°C) A->C B 1,3-Butadiene B->C D Protected Intermediate (Methyl 2-(acetylamino)cyclohex-3-ene-1-carboxylate) C->D [4+2] Cycloaddition E Acid Hydrolysis (6 M HCl, Reflux) D->E F Crude Product Mixture E->F Deprotection G Ion-Exchange Chromatography F->G H Final Product (2-Azaniumylcyclohex-3-ene-1-carboxylate) G->H Purification

Caption: Synthetic workflow for 2-Azaniumylcyclohex-3-ene-1-carboxylate.

Diels_Alder diene 1,3-Butadiene ts Cyclic Transition State diene->ts 4π electrons dienophile Methyl 2-(acetylamino)acrylate dienophile->ts 2π electrons product Cyclohexene Adduct ts->product Concerted bond formation

Caption: Mechanism of the Diels-Alder cycloaddition step.

Safety and Handling

  • 1,3-Butadiene: Is a flammable gas and a suspected carcinogen. It must be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. The high-pressure reaction should be conducted behind a blast shield.

  • Toluene: Is a flammable liquid with potential reproductive toxicity. Handle in a fume hood and avoid inhalation of vapors.

  • 6 M Hydrochloric Acid: Is highly corrosive. Handle with appropriate PPE, including acid-resistant gloves and safety goggles.

All waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This application note details a robust and reliable two-step synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate. The protocol leverages a classical Diels-Alder reaction followed by a straightforward hydrolysis and purification. The methodology is scalable and utilizes readily available starting materials, making it an accessible route for researchers in academic and industrial laboratories requiring access to this valuable constrained β-amino acid scaffold.

References

  • Al-Mudhaffar, D. M. H., & Rishag, N. H. (2018). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. Journal of Physics: Conference Series, 1003, 012059.
  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
  • Goa, K. L., & Sorkin, E. M. (1993). Gabapentin. A review of its pharmacological properties and clinical potential in epilepsy. Drugs, 46(3), 409-427.
  • Knight, D. W., et al. (1993). A concise route to the lupin alkaloid (±)-lupinine. Journal of the Chemical Society, Perkin Transactions 1, (7), 795-799.
  • Nicolaou, K. C., Snyder, S. A., Montagnon, T., & Vassilikogiannakis, G. (2002). The Diels–Alder Reaction in Total Synthesis.
  • Bryans, J. S., et al. (1998). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters, 8(5), 497-500.
  • O'Brien, P., Porter, D. W., & Smith, N. M. (2000). Asymmetric Synthesis of Cyclic β-Amino Acids. Synlett, 2000(09), 1336-1338.
  • Amshumali, M. K., et al. (2018). Unprecedented example of metal complexes with 1-aminomethyl-1-cyclohexane acetic acid. Journal of Saudi Chemical Society, 22(1), 1-8.
  • Taylor & Francis. (n.d.). Diels-Alder reaction – Knowledge and References. Retrieved from [Link]

  • Fülöp, F. (2013). Synthesis of Carbocyclic and Heterocyclic β-Aminocarboxylic Acids. Chemical Reviews, 113(12), 9319-9377.
  • The Open Medicinal Chemistry Journal. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal, 17.
  • Slideshare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 2-Azaniumylcyclohex-3-ene-1-carboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Constrained Amino Acid for Peptide Design The field of peptide science is continually seeking novel building blocks to access new chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Constrained Amino Acid for Peptide Design

The field of peptide science is continually seeking novel building blocks to access new chemical space and to design peptidomimetics with enhanced therapeutic properties. Non-proteinogenic amino acids, particularly those with constrained geometries, are invaluable tools for modulating peptide conformation, increasing metabolic stability, and improving receptor affinity and selectivity. 2-Azaniumylcyclohex-3-ene-1-carboxylate is a fascinating, yet largely unexplored, cyclic β-amino acid analog. Its rigid cyclohexene scaffold is poised to introduce well-defined turns and secondary structures into peptide chains. Furthermore, the presence of a chemically accessible double bond within the cyclic framework offers a unique handle for post-synthetic modifications, allowing for the creation of complex and diverse peptide architectures.

This technical guide provides a comprehensive overview of the potential applications of 2-Azaniumylcyclohex-3-ene-1-carboxylate in peptide synthesis. As this is a novel, non-standard amino acid, this document presents proposed, field-proven protocols for its synthesis, protection, and incorporation into peptides, based on established methodologies for structurally similar compounds.

I. Chemical and Structural Characteristics

Molecular Structure:

  • IUPAC Name: 2-aminocyclohex-3-en-1-carboxylic acid

  • Molecular Formula: C₇H₁₁NO₂

  • Molecular Weight: 141.17 g/mol

  • Key Structural Features:

    • A six-membered cyclohexene ring.

    • An amine group at the C-2 position (β-amino acid).

    • A carboxylic acid group at the C-1 position.

    • A double bond between C-3 and C-4.

The constrained nature of the cyclohexene ring is expected to limit the conformational freedom of the peptide backbone, making it a powerful tool for inducing specific secondary structures. The relative stereochemistry of the amine and carboxylate groups (cis or trans) will significantly influence the dihedral angles of the resulting peptide.

II. Proposed Synthetic Route

As 2-Azaniumylcyclohex-3-ene-1-carboxylate is not readily commercially available, a plausible synthetic route is proposed, starting from a Diels-Alder reaction to construct the cyclohexene core.

Diagram of Proposed Synthesis:

cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: α-Bromination cluster_2 Step 3: Azide Substitution cluster_3 Step 4: Reduction & Hydrolysis Butadiene 1,3-Butadiene CyclohexeneEster Ethyl cyclohex-3-enecarboxylate Butadiene->CyclohexeneEster [4+2] Acrylate Ethyl Acrylate Acrylate->CyclohexeneEster BromoCyclohexene Ethyl 2-bromocyclohex-3-enecarboxylate CyclohexeneEster->BromoCyclohexene NBS, AIBN AzidoCyclohexene Ethyl 2-azidocyclohex-3-enecarboxylate BromoCyclohexene->AzidoCyclohexene NaN₃, DMF TargetMolecule 2-Azaniumylcyclohex-3-ene-1-carboxylate AzidoCyclohexene->TargetMolecule 1. H₂, Pd/C 2. LiOH, H₂O

Caption: Proposed synthetic pathway for 2-Azaniumylcyclohex-3-ene-1-carboxylate.

III. Application Notes: Peptide Synthesis

A. Rationale for Incorporation

The unique structural features of 2-Azaniumylcyclohex-3-ene-1-carboxylate offer several advantages in peptide design:

  • Conformational Constraint: The rigid cyclohexene scaffold can pre-organize the peptide backbone, favoring the formation of stable secondary structures such as β-turns or helical motifs. This can lead to enhanced binding affinity and biological activity.

  • Metabolic Stability: The non-natural β-amino acid structure is resistant to degradation by common proteases, which typically recognize α-amino acids. This can significantly increase the in vivo half-life of the resulting peptide.

  • Scaffold for Further Derivatization: The double bond serves as a handle for post-synthetic modifications. This allows for the introduction of various functionalities, such as fluorophores, cross-linking agents, or other pharmacophoric groups, after the peptide has been assembled.

B. Considerations for Peptide Coupling

The incorporation of sterically hindered amino acids like 2-Azaniumylcyclohex-3-ene-1-carboxylate requires careful selection of coupling reagents to ensure efficient amide bond formation.

Coupling ReagentDescriptionAdvantages
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh coupling efficiency, low racemization, effective for hindered amino acids.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA widely used and effective coupling reagent.
DIC/Oxyma N,N'-Diisopropylcarbodiimide with Ethyl cyanohydroxyiminoacetateCost-effective, efficient, and suppresses racemization.

IV. Experimental Protocols

Protocol 1: N-Terminal Protection (Boc-Protection)

Prior to its use in solid-phase peptide synthesis (SPPS), the primary amine of 2-Azaniumylcyclohex-3-ene-1-carboxylate must be protected, for example, with a tert-butyloxycarbonyl (Boc) group.

Workflow for Boc-Protection:

Start Dissolve Amino Acid in Dioxane/Water AddBase Add NaOH (aq) to deprotonate amine Start->AddBase AddBoc Add Di-tert-butyl dicarbonate (Boc)₂O AddBase->AddBoc Stir Stir at room temperature for 12-24h AddBoc->Stir Quench Acidify with cold 1M HCl to pH 2-3 Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer over Na₂SO₄ Extract->Dry Evaporate Evaporate solvent under reduced pressure Dry->Evaporate Purify Purify by column chromatography if necessary Evaporate->Purify End Obtain Boc-protected Amino Acid Purify->End

Caption: Experimental workflow for N-terminal Boc-protection.

Step-by-Step Methodology:

  • Dissolve 1 equivalent of 2-Azaniumylcyclohex-3-ene-1-carboxylate in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2.5 equivalents of 1M sodium hydroxide solution.

  • Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield the crude Boc-protected amino acid, which can be purified by chromatography if needed.

Protocol 2: Incorporation into a Peptide via SPPS

This protocol describes the manual coupling of Boc-protected 2-Azaniumylcyclohex-3-ene-1-carboxylate onto a resin-bound peptide chain.

Key Reagents:

  • Resin: Rink Amide resin with a growing peptide chain (N-terminus deprotected).

  • Protected Amino Acid: Boc-protected 2-Azaniumylcyclohex-3-ene-1-carboxylate.

  • Coupling Reagent: HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Solvent: N,N-Dimethylformamide (DMF).

Step-by-Step Coupling Cycle:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation of Amino Acid: In a separate vessel, pre-activate a solution of 3 equivalents of Boc-protected 2-Azaniumylcyclohex-3-ene-1-carboxylate with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue coupling or perform a double coupling.

  • Washing: Once the coupling is complete (Kaiser test negative), wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Proceed to the next coupling step.

Protocol 3: Post-Synthetic Modification (Example: Epoxidation)

The cyclohexene double bond can be modified after the peptide is synthesized and cleaved from the resin.

Workflow for Peptide Epoxidation:

Start Dissolve Purified Peptide in DCM AddBuffer Add aqueous buffer (e.g., PBS) to create a biphasic system Start->AddBuffer AddReagent Add m-CPBA (meta-Chloroperoxybenzoic acid) AddBuffer->AddReagent Stir Stir vigorously at 0°C to room temperature AddReagent->Stir Monitor Monitor reaction by LC-MS Stir->Monitor Workup Quench with Na₂S₂O₃ solution, separate layers Monitor->Workup Purify Purify aqueous layer by RP-HPLC Workup->Purify End Obtain Epoxidized Peptide Purify->End

Caption: Post-synthetic epoxidation of a peptide containing the title amino acid.

Step-by-Step Methodology:

  • Dissolve the purified, deprotected peptide containing the 2-aminocyclohex-3-en-1-carboxylic acid residue in a suitable solvent such as dichloromethane (DCM) or a mixture of acetonitrile and water.

  • Cool the solution to 0 °C.

  • Add 1.5 equivalents of meta-Chloroperoxybenzoic acid (m-CPBA).

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the formation of the epoxidized peptide by LC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the layers (if biphasic) or remove the organic solvent under reduced pressure.

  • Purify the modified peptide using reverse-phase HPLC.

V. Conclusion

2-Azaniumylcyclohex-3-ene-1-carboxylate represents a promising and versatile building block for innovative peptide design. Its ability to impose conformational constraints and serve as a platform for subsequent chemical modifications opens up new avenues for the development of peptidomimetics with tailored properties. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this novel amino acid in their own drug discovery and development programs.

References

  • Diels-Alder Reaction for Cyclohexene Synthesis: Nicolaou, K. C., et al. (2002). The Diels–Alder Reaction in Total Synthesis. Angewandte Chemie International Edition, 41(10), 1668-1698. [Link]

  • Synthesis of Cyclic β-Amino Acids: Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons. [Link]

  • Boc-Protection of Amino Acids: Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. [Link]

  • Peptide Coupling Reagents (HATU): Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. [Link]

  • Solid-Phase Peptide Synthesis: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154. [Link]

  • Post-Translational Modification of Peptides: Walsh, C. T., Garneau-Tsodikova, S., & Gatto, G. J., Jr. (2005). Protein posttranslational modifications: the chemistry of proteome diversifications. Angewandte Chemie International Edition, 44(45), 7342-7372. [Link]

Method

Application Note: High-Resolution NMR Spectroscopic Analysis of 2-Azaniumylcyclohex-3-ene-1-carboxylate

Abstract This application note provides a comprehensive guide for the structural elucidation of 2-Azaniumylcyclohex-3-ene-1-carboxylate using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a conformati...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of 2-Azaniumylcyclohex-3-ene-1-carboxylate using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a conformationally constrained, zwitterionic amino acid analog, this molecule presents unique spectroscopic challenges. This guide offers detailed, field-proven protocols for sample preparation, data acquisition (¹H, ¹³C, and 2D-COSY/HSQC), and data interpretation. It includes a full set of predicted NMR parameters, supported by data from analogous structures and foundational principles of NMR spectroscopy. The methodologies are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can obtain high-quality, reproducible data for confident structural assignment.

Introduction and Spectroscopic Considerations

2-Azaniumylcyclohex-3-ene-1-carboxylate is a zwitterionic molecule featuring a cyclohexene scaffold. This structure is of interest in medicinal chemistry as a rigid analog of natural amino acids. Accurate and unambiguous structural characterization is paramount for its application in drug design and development. NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the molecule's atomic connectivity and stereochemistry.

The key structural features that dictate the NMR spectrum are:

  • The Cyclohexene Ring: The double bond introduces rigidity and distinct electronic environments. Vinylic protons (on the C=C bond) are significantly deshielded compared to allylic and other aliphatic protons.[1][2]

  • Zwitterionic Nature: The presence of a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻) strongly influences the chemical shifts of nearby nuclei. The ammonium group is strongly electron-withdrawing, causing a downfield shift for the adjacent proton (H-2).

  • Asymmetry: With two stereocenters (C-1 and C-2), the molecule is chiral. The protons on the CH₂ groups (C-5 and C-6) are diastereotopic, meaning they are chemically non-equivalent and are expected to appear as distinct signals with mutual (geminal) coupling.

Predicted NMR Parameters

No definitive experimental NMR data for 2-Azaniumylcyclohex-3-ene-1-carboxylate has been published in readily accessible literature. Therefore, the following parameters are predicted based on established chemical shift values for cyclohexene[1][3], substituted cyclohexanes[4][5][6][7], and the known electronic effects of azaniumyl and carboxylate functional groups.

Structure for NMR Assignment:

Chemical structure of 2-Azaniumylcyclohex-3-ene-1-carboxylate with atoms numbered for NMR assignment.

Figure 1: Structure of 2-Azaniumylcyclohex-3-ene-1-carboxylate with proton and carbon numbering for NMR assignment.

Table 1: Predicted ¹H NMR Parameters (500 MHz, D₂O)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Notes
H-13.0 - 3.3dJ1,6a, J1,6e, J1,2Shift influenced by adjacent carboxylate and proximity to the double bond.
H-23.8 - 4.1mJ2,1, J2,3Strongly deshielded by the adjacent electron-withdrawing -NH₃⁺ group.
H-35.8 - 6.1dddJ3,4, J3,2, J3,5Vinylic proton, deshielded. Exhibits vicinal and allylic coupling.
H-45.9 - 6.2dddJ4,3, J4,5a, J4,5eVinylic proton, deshielded. Exhibits vicinal and allylic coupling.
H-5a, H-5e2.2 - 2.6mJgem, Jvic, JallylDiastereotopic allylic protons. Complex multiplet structure expected.
H-6a, H-6e1.8 - 2.2mJgem, JvicDiastereotopic aliphatic protons.
-NH₃⁺~7.5 - 8.5br sN/AObservable in aprotic solvents like DMSO-d₆. Will exchange in D₂O and not be visible.

Table 2: Predicted ¹³C NMR Parameters (125 MHz, D₂O)

CarbonPredicted Chemical Shift (δ, ppm)Notes
C-150 - 55Influenced by carboxylate and allylic position.
C-258 - 63Shifted downfield by the attached nitrogen atom.
C-3128 - 132Vinylic carbon, typical for substituted alkenes.[3]
C-4126 - 130Vinylic carbon, typical for substituted alkenes.[3]
C-525 - 30Allylic sp³ carbon.
C-620 - 25Aliphatic sp³ carbon.
-COO⁻175 - 180Typical chemical shift for a carboxylate carbon.
Experimental Protocols

The following protocols are designed to yield high-quality, unambiguous NMR data. The choice of solvent is the most critical experimental decision.

3.1. Protocol 1: General Structure Confirmation (¹H, ¹³C in D₂O)

This protocol is ideal for confirming the carbon skeleton and proton connectivity, where observation of the labile -NH₃⁺ protons is not required.

  • Sample Preparation:

    • Weigh 5-10 mg of 2-Azaniumylcyclohex-3-ene-1-carboxylate for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it into a clean vial.[8]

    • Add approximately 0.6-0.7 mL of Deuterium Oxide (D₂O).[8]

    • Add a small crystal of a suitable internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), to set the chemical shift reference to 0.00 ppm.[9]

    • Vortex the vial until the sample is fully dissolved. The solution should be clear and free of particulates.[10]

    • Filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube.[11]

  • Spectrometer Setup and Acquisition:

    • Insert the sample into the spectrometer. Lock onto the deuterium signal from D₂O and shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical lineshape for the reference signal).

    • For ¹H Acquisition:

      • Acquire a standard 1D proton spectrum using a 90° pulse.

      • Set the spectral width to cover a range of -1 to 12 ppm.

      • Use a relaxation delay (d1) of at least 2 seconds to allow for full relaxation of protons.

      • Acquire 16-64 scans for a good signal-to-noise ratio.

    • For ¹³C Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set the spectral width to cover a range of 0 to 200 ppm.

      • Use a longer relaxation delay (e.g., 5 seconds) to ensure accurate integration of all carbon signals, including quaternary carbons.

      • Acquire a sufficient number of scans (typically 1024 or more) depending on the sample concentration.

3.2. Protocol 2: Observation of Labile Protons (¹H in DMSO-d₆)

This protocol is necessary for the direct observation of the ammonium (-NH₃⁺) protons.

  • Sample Preparation:

    • Follow the same steps as in Protocol 1, but substitute D₂O with high-purity, anhydrous DMSO-d₆.

    • Use Tetramethylsilane (TMS) as the internal reference standard (0.00 ppm).

  • Spectrometer Setup and Acquisition:

    • Lock on the deuterium signal from DMSO-d₆ and shim.

    • Acquire a 1D proton spectrum as described previously. The labile -NH₃⁺ protons are expected to appear as a broad singlet in the 7.5 - 8.5 ppm region. The residual water peak in DMSO-d₆ typically appears around 3.33 ppm.

3.3. Protocol 3: 2D NMR for Unambiguous Assignment (COSY & HSQC)

These experiments are essential to definitively assign the complex, overlapping signals in the spectrum.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

    • Setup: Use a standard COSY pulse sequence. Acquire the spectrum with sufficient resolution in both dimensions (e.g., 1024 x 256 data points).

    • Interpretation: Cross-peaks in the COSY spectrum will connect coupled protons. For example, a cross-peak will appear between H-1 and H-2, and between the vinylic protons (H-3, H-4) and their respective allylic neighbors (H-2, H-5).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons.

    • Setup: Use a standard HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).

    • Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is directly bonded to. This is the most reliable way to assign the carbon spectrum and resolve ambiguities in the proton spectrum.

Visualization of Methodologies
Experimental Workflow

The general workflow for acquiring and analyzing NMR data for the target compound is summarized below.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Analysis A Weigh Compound (5-50 mg) B Dissolve in Deuterated Solvent (D₂O or DMSO-d₆) A->B C Add Internal Standard (DSS or TMS) B->C D Filter into NMR Tube C->D E Lock and Shim Spectrometer D->E F Acquire 1D ¹H Spectrum E->F G Acquire 1D ¹³C Spectrum E->G H Acquire 2D COSY & HSQC E->H I Process Spectra (FT, Phasing, Baseline Correction) F->I G->I H->I J Assign 1D Spectra I->J K Correlate with 2D Data J->K L Final Structure Verification K->L

Caption: General workflow for NMR analysis.

Key NMR Correlations

This diagram illustrates the expected key through-bond correlations that are critical for structural assignment.

Caption: Expected ¹H-¹H J-coupling correlations.

Conclusion

The protocols and predicted data herein provide a robust framework for the complete NMR spectroscopic characterization of 2-Azaniumylcyclohex-3-ene-1-carboxylate. By employing a systematic approach involving both 1D and 2D NMR techniques, and by making an informed choice of deuterated solvent, researchers can overcome the challenges posed by this zwitterionic structure. The successful application of these methods will yield high-fidelity data, enabling unambiguous structural verification and facilitating further research and development.

References
  • Doc Brown's Chemistry. (2026, March 10). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from docbrown.info. [Link]

  • Doc Brown's Chemistry. (2026, March 10). 13C nmr spectrum of cyclohexene C6h10. Retrieved from docbrown.info. [Link]

  • The Royal Society of Chemistry. (n.d.). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Retrieved from pubs.rsc.org. [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from openstax.ncsu.edu. [Link]

  • Kolehmainen, E., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from nmr.uottawa.ca. [Link]

  • García, J. I., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. [Link]

  • Cavanaugh, J. R., & Dailey, B. P. (1961). NMR Spectra of Some Cyclohexyl Derivatives. The Journal of Chemical Physics, 34(4), 1099-1104. [Link]

  • Canadian Science Publishing. (1963). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. Canadian Journal of Chemistry, 41(4), 888-898. [Link]

  • Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from chem.libretexts.org. [Link]

  • Quora. (2021, October 18). How many NMR signals does cyclohexene have? Retrieved from quora.com. [Link]

  • Duke University. (n.d.). The Duke NMR Center Sample Preparation. Retrieved from nmr.duke.edu. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from www2.chem.wisc.edu. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from ocw.mit.edu. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from cif.iastate.edu. [Link]

Sources

Application

A Systematic Approach to HPLC Method Development for the Zwitterionic Compound 2-Azaniumylcyclohex-3-ene-1-carboxylate

Application Note Abstract This guide provides a comprehensive, step-by-step protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Azaniumylcyclohex-3-ene-1-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note

Abstract

This guide provides a comprehensive, step-by-step protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Azaniumylcyclohex-3-ene-1-carboxylate. Due to its zwitterionic nature—possessing both a cationic azaniumyl group and an anionic carboxylate group—this analyte presents unique challenges for chromatographic retention and separation. Standard reversed-phase (RP) methods are often inadequate. This document outlines a systematic approach, beginning with analyte characterization and moving through strategic selection of chromatographic modes, with a focus on Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC). Detailed protocols for screening, optimization, and validation are provided to ensure the final method is accurate, precise, and fit for purpose in research and drug development settings.

Foundational Principles: Understanding the Analyte

Successful method development begins with a thorough understanding of the analyte's physicochemical properties. 2-Azaniumylcyclohex-3-ene-1-carboxylate is a zwitterion, a molecule containing both positive and negative charges.[1][2] In aqueous solution, the carboxylic acid group donates a proton to the amino group, creating an internal salt.[1][2] This dual-charge nature governs its behavior in a chromatographic system.

Key Physicochemical Properties Influencing HPLC Method Development:

  • Polarity: Zwitterions are typically highly polar and hydrophilic, leading to poor retention on traditional non-polar stationary phases like C18.[3][4]

  • pKa: The pKa values of the carboxylate and azaniumyl groups determine the analyte's net charge at a given mobile phase pH. Manipulating the pH is a critical tool for controlling retention and selectivity.

  • Solubility: Zwitterions are most soluble in aqueous solutions and often have limited solubility in high-organic-content mobile phases typical of reversed-phase chromatography.[5]

  • UV Absorbance: The cyclohexene ring suggests some UV absorbance, likely at lower wavelengths (<220 nm), making UV a potential detection method. A photodiode array (PDA) detector should be used initially to determine the optimal detection wavelength.

The primary challenge is overcoming the high polarity to achieve adequate retention on an HPLC column. Standard reversed-phase HPLC often results in the analyte eluting at or near the void volume. Therefore, alternative chromatographic strategies are required.

Strategic Roadmap: Chromatographic Mode Selection

Given the analyte's properties, a logical, phased approach to selecting the right chromatographic mode is essential. The following workflow illustrates the decision-making process.

G cluster_0 Phase 1: Mode Selection Strategy cluster_1 Phase 2: Method Development Workflow Analyte Analyte Characterization (Zwitterionic, Polar) Decision Select Primary Chromatographic Mode Analyte->Decision RP Reversed-Phase (RP-HPLC) (with Ion Pairing) Decision->RP If other modes unavailable HILIC Hydrophilic Interaction (HILIC) (Primary Recommendation) Decision->HILIC High Polarity MMC Mixed-Mode (MMC) (Alternative/Orthogonal) Decision->MMC Dual Functionality Screening Screen Columns & Mobile Phase pH HILIC->Screening MMC->Screening Optimization Optimize Gradient, Temperature, Flow Rate Screening->Optimization Validation System Suitability & ICH Validation Optimization->Validation

Sources

Method

Using 2-Azaniumylcyclohex-3-ene-1-carboxylate as a chiral building block

Application Note: Engineering Peptidomimetics and Enzyme Inhibitors using 2-Azaniumylcyclohex-3-ene-1-carboxylate Executive Summary The development of highly specific peptidomimetics and mechanism-based enzyme inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Peptidomimetics and Enzyme Inhibitors using 2-Azaniumylcyclohex-3-ene-1-carboxylate

Executive Summary

The development of highly specific peptidomimetics and mechanism-based enzyme inhibitors relies heavily on the strategic introduction of conformational constraints. 2-Azaniumylcyclohex-3-ene-1-carboxylate —the zwitterionic form of 2-aminocyclohex-3-ene-1-carboxylic acid (frequently abbreviated as 2ACH)—serves as a privileged chiral building block in modern drug discovery. Characterized by a rigid cyclohexene ring, this cyclic β -amino acid restricts peptide backbone flexibility, induces stable secondary structures (such as β -turns), and enhances resistance to proteolytic degradation. This technical guide explores the mechanistic rationale for deploying 2ACH in G protein-coupled receptor (GPCR) ligand design and enzyme inactivation, supported by validated synthetic protocols for its integration into solid-phase peptide synthesis (SPPS).

Structural Rationale & Mechanistic Causality

The utility of 2-azaniumylcyclohex-3-ene-1-carboxylate stems from its distinct stereochemical and spatial properties, which dictate its behavior in biological systems.

Conformational Restriction in GPCR Ligand Design

In the design of peptide-GPCR complexes, entropic penalties during receptor binding often reduce ligand affinity. By incorporating the rigid 2ACH scaffold into the "message domain" of peptides, researchers can pre-organize the peptide into a bioactive conformation. For example, in the nociceptin/orphanin FQ (N/OFQ) system targeting the NOP receptor, the (1S,2R)-enantiomer of 2ACH successfully mimics the positively charged group required to anchor to the conserved aspartate residue (D130 3.32 ) in the receptor's binding pocket[1]. Computational modeling and AlphaFold-Multimer predictions reveal that 2ACH provides a low-energy conformation (strain energy 11.8 kcal/mol) that aligns perfectly with the receptor's active state requirements, facilitating potent agonism[2].

Mechanism-Based Enzyme Inactivation (GABA-AT)

Beyond structural mimicry, the cyclohexene ring of 2ACH acts as a mechanistic director in enzyme inhibition. The cis-isomer of 2-aminocyclohex-3-ene-1-carboxylic acid functions as a conformationally restricted analogue of the antiepileptic drug vigabatrin[3]. When targeting γ -aminobutyric acid aminotransferase (GABA-AT), the rigid ring prevents the 180-degree bond rotation required for the standard Michael addition inactivation pathway. Consequently, it forces the enzyme to undergo inactivation exclusively via a secondary enamine rearrangement pathway[4]. This demonstrates how chiral building blocks can be used not just to bind targets, but to rationally dictate the specific chemical mechanism of covalent enzyme inhibition[4].

Quantitative Profiling

To guide synthetic planning and computational docking, the physicochemical parameters and comparative binding metrics of 2ACH are summarized below.

Table 1: Physicochemical Properties of 2-Azaniumylcyclohex-3-ene-1-carboxylate

PropertyValue / DescriptionCausality / Relevance
Molecular Formula C 7​ H 11​ NO 2​ Standard cyclic β -amino acid derivative[5].
Molecular Weight 141.17 g/mol Low molecular weight allows for multiple incorporations without violating Lipinski's rules[5].
Standard State Zwitterionic solidRequires N-terminal protection (e.g., Fmoc) prior to SPPS.
Ring System CyclohexeneThe double bond provides a site for further functionalization (e.g., epoxidation, dihydroxylation) post-synthesis[6].

Table 2: Comparative Strain Energies in NOP Receptor Binding (Data adapted from AI-based peptide structure predictions for the N/OFQ-NOP active state complex[2])

Building BlockAbbreviationCalculated Strain Energy (kcal/mol)Binding Competence
(1S,2R)-2-aminocyclopent-3-ene-1-carboxylic acid2ACP4.8High (Optimal superimposition)
(1S,6R)-6-aminocyclohex-3-ene-1-carboxylic acid6ACH4.0High (Optimal superimposition)
(1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid 2ACH 11.8 Moderate-High (Satisfying superimposition)
(S)-2-(3-amino-2-oxo azepin-1-yl)acetic acidCLE15.3Lower (High strain penalty)

Validated Methodologies: Incorporation via SPPS

Because 2-azaniumylcyclohex-3-ene-1-carboxylate is a sterically hindered β -amino acid, standard peptide coupling conditions often result in incomplete reactions or epimerization. The following protocols utilize highly reactive uronium salts (HATU) and a dual-base system to ensure efficient on-resin coupling[2].

Protocol A: Fmoc-Protection of the Zwitterion

Purpose: To convert the native zwitterion into an SPPS-compatible Fmoc-protected building block.

  • Dissolution: Suspend 10 mmol of (1S,2R)-2-azaniumylcyclohex-3-ene-1-carboxylate in 20 mL of 10% aqueous Na 2​ CO 3​ and 10 mL of dioxane. Rationale: The alkaline environment deprotonates the azaniumyl group, rendering the amine nucleophilic.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Dropwise, add a solution of Fmoc-OSu (11 mmol) dissolved in 10 mL of dioxane over 30 minutes.

  • Reaction: Remove the ice bath and stir the biphasic mixture at room temperature for 12 hours.

  • Workup: Dilute with 50 mL of water and extract twice with 30 mL of diethyl ether to remove unreacted Fmoc-OSu.

  • Acidification: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. Rationale: This protonates the carboxylate, driving the Fmoc-protected amino acid to precipitate or partition into the organic phase.

  • Extraction & Purification: Extract the acidic aqueous layer with ethyl acetate (3 x 40 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via recrystallization (ethyl acetate/hexanes).

Protocol B: On-Resin Coupling of Fmoc-2ACH

Purpose: Efficient amide bond formation of the sterically hindered cyclic β -amino acid onto a growing peptide chain.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group of the preceding amino acid. Wash thoroughly with DMF (5 x 1 min).

  • Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-2ACH and 0.38 mmol of HATU in 2 mL of DMF. Add 0.8 mmol of N,N-Diisopropylethylamine (DIPEA). Rationale: HATU is chosen over HBTU/DIC due to its superior efficiency in coupling sterically hindered cyclic systems, minimizing the risk of truncated sequences.

  • Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Verification: Perform a Kaiser test. If a slight blue color persists (indicating incomplete coupling due to steric clash), repeat the coupling step (double coupling) using fresh reagents for an additional 1 hour.

  • Cleavage: Following the completion of the peptide sequence, cleave the peptide from the resin using a cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

Pathway & Workflow Visualizations

The following diagrams illustrate the synthetic integration of 2ACH and its downstream pharmacological impact.

SPPS_Workflow Resin Resin Swelling Deprotect Fmoc Deprotection Resin->Deprotect Coupling Coupling of Fmoc-2ACH Deprotect->Coupling Wash Washing Steps Coupling->Wash Wash->Deprotect Next Amino Acid Cleavage TFA Cleavage Wash->Cleavage Purification HPLC Purification Cleavage->Purification

Workflow for incorporating 2ACH into peptides via Solid-Phase Peptide Synthesis (SPPS).

NOP_Signaling Ligand 2ACH-Modified N/OFQ Peptide Receptor NOP Receptor (Active State) Ligand->Receptor Binding (D130) Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein Conformational Change Adenylate_Cyclase Adenylate Cyclase Inhibition Gi_Protein->Adenylate_Cyclase Alpha Subunit Ion_Channels Ca2+ Blockade & K+ Efflux Gi_Protein->Ion_Channels Beta-Gamma Subunits cAMP Decreased cAMP Levels Adenylate_Cyclase->cAMP

NOP receptor signaling pathway activated by 2ACH-modified nociceptin/orphanin FQ peptides.

References

  • A Multi-Angle Approach to Predict Peptide-GPCR Complexes: The N/OFQ-NOP System as a Successful AlphaFold Application Case Study Source: Journal of Chemical Information and Modeling (2024) URL:[Link]

  • Design of a conformationally restricted analogue of the antiepilepsy drug Vigabatrin that directs its mechanism of inactivation of gamma-aminobutyric acid aminotransferase Source: Journal of Medicinal Chemistry (2002) URL:[Link]

  • Alicyclic β

    • and γ -Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs Source: Molecules (2019) URL:[Link]

Sources

Application

Application Notes and Protocols for In Vitro Characterization of 2-Azaniumylcyclohex-3-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold The molecule 2-Azaniumylcyclohex-3-ene-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The molecule 2-Azaniumylcyclohex-3-ene-1-carboxylate presents a compelling scaffold for investigation in drug discovery. Its structure, featuring a cyclohexene ring, suggests potential interactions with a variety of biological targets. Notably, derivatives of cyclohexene have been explored for their anti-inflammatory and anti-sepsis properties, often through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory cytokine production.[1][2][3][4] Furthermore, the presence of an azaniumyl (amino) group and a carboxylate group in a cyclic framework suggests a possible analogy to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[5][6] This structural similarity raises the possibility of interaction with components of the GABAergic system, such as the GABA aminotransferase (GABA-AT) enzyme, a key target in the treatment of neurological disorders.[5][7][8]

These application notes provide a structured, multi-tiered approach to the in vitro characterization of 2-Azaniumylcyclohex-3-ene-1-carboxylate. The protocols are designed to first establish a foundational understanding of its biological activity through primary screening and then to delve into more specific mechanisms of action with secondary assays. Each protocol is presented with the underlying scientific rationale to empower researchers to make informed experimental decisions.

Tier 1: Primary Screening for Bioactivity

The initial phase of characterization focuses on broadly assessing the compound's impact on cell health and key biological pathways implicated in inflammation and disease.

Cell Viability and Cytotoxicity Assessment

Rationale: Before evaluating the specific biological activities of a compound, it is crucial to determine its inherent cytotoxicity. This ensures that any observed effects in subsequent assays are not simply a consequence of cell death. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant neuronal cell line like SH-SY5Y for neuroscience applications) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of 2-Azaniumylcyclohex-3-ene-1-carboxylate in a suitable solvent (e.g., DMSO or sterile PBS).

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate for a period relevant to your subsequent functional assays (e.g., 24-48 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Screening for Anti-inflammatory Activity: Cytokine Production

Rationale: Chronic inflammation is a hallmark of many diseases. Assessing the ability of 2-Azaniumylcyclohex-3-ene-1-carboxylate to modulate the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, in response to an inflammatory stimulus like lipopolysaccharide (LPS) can provide initial insights into its anti-inflammatory potential.[2][4][10]

Protocol: Inhibition of LPS-Induced Cytokine Production in Macrophages

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of 2-Azaniumylcyclohex-3-ene-1-carboxylate (determined from the MTT assay) for 1 hour.

  • Inflammatory Challenge:

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS with vehicle).

  • Sample Collection:

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Quantification:

    • Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

Tier 2: Elucidating the Mechanism of Action

Based on the structural features of 2-Azaniumylcyclohex-3-ene-1-carboxylate, the following assays can provide more specific information about its potential molecular targets.

GABA Aminotransferase (GABA-AT) Inhibition Assay

Rationale: As a potential GABA analogue, 2-Azaniumylcyclohex-3-ene-1-carboxylate may inhibit GABA-AT, the enzyme responsible for GABA degradation.[5] Inhibition of GABA-AT would lead to increased GABA levels in the brain, a therapeutic strategy for conditions like epilepsy.[8] A common method to measure GABA-AT activity involves a coupled enzyme reaction where the product of GABA transamination, succinic semialdehyde, is converted to succinate by succinic semialdehyde dehydrogenase, with the concomitant reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.[5]

Protocol: Spectrophotometric GABA-AT Inhibition Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.2, with 20 mM CaCl₂).

    • Prepare solutions of GABA (substrate), NADP+, and succinic semialdehyde dehydrogenase in the assay buffer.

    • Prepare a solution of GABA-AT enzyme (from Pseudomonas fluorescens or a recombinant source).

    • Prepare serial dilutions of 2-Azaniumylcyclohex-3-ene-1-carboxylate and a known GABA-AT inhibitor (e.g., vigabatrin) as a positive control.

  • Assay Procedure (in a 96-well UV-transparent plate):

    • To each well, add the assay buffer, GABA-AT enzyme, and the test compound at various concentrations. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[12]

    • Initiate the reaction by adding a mixture of GABA, NADP+, and succinic semialdehyde dehydrogenase.

    • Immediately monitor the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Receptor Binding Assay

Rationale: To explore if 2-Azaniumylcyclohex-3-ene-1-carboxylate interacts with specific receptors, a radioligand binding assay is a powerful tool.[13] This assay measures the ability of the test compound to displace a known radioactively labeled ligand from its receptor. Given its structure, GABA receptors would be a logical starting point.

Protocol: Competitive Radioligand Binding Assay for GABAA Receptors

  • Membrane Preparation:

    • Prepare a membrane fraction from a tissue source rich in GABAA receptors (e.g., rat brain cortex) or from cells overexpressing the receptor subtype of interest.

  • Assay Setup (in a 96-well plate):

    • To each well, add the membrane preparation, a fixed concentration of a GABAA receptor radioligand (e.g., [³H]muscimol), and varying concentrations of 2-Azaniumylcyclohex-3-ene-1-carboxylate.

    • For determining non-specific binding, include wells with an excess of a known unlabeled GABAA agonist (e.g., unlabeled GABA).

    • For total binding, include wells with only the membrane and radioligand.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the compound concentration to determine the Ki (inhibitory constant).

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear comparison and interpretation.

Table 1: Summary of In Vitro Bioactivity of 2-Azaniumylcyclohex-3-ene-1-carboxylate

Assay TypeCell/Enzyme SourceEndpoint MeasuredResult (e.g., IC50, CC50)
Cell ViabilityRAW 264.7CC50Value µM
Cytokine Inhibition (TNF-α)LPS-stimulated RAW 264.7IC50Value µM
Cytokine Inhibition (IL-6)LPS-stimulated RAW 264.7IC50Value µM
GABA-AT InhibitionPseudomonas fluorescensIC50Value µM
Receptor Binding (GABAA)Rat brain cortex membranesKiValue µM

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological relationships.

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Action viability Cell Viability Assay (MTT) cytokine Cytokine Production Assay (ELISA) viability->cytokine Determine non-toxic concentrations gaba_at GABA-AT Inhibition Assay cytokine->gaba_at If positive hit receptor Receptor Binding Assay cytokine->receptor If positive hit start 2-Azaniumylcyclohex-3-ene-1-carboxylate start->viability start->cytokine G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription Compound 2-Azaniumylcyclohex-3-ene-1-carboxylate Compound->IKK Potential Inhibition Point

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

References

  • MD Biosciences. (n.d.). Cell-based Assays - Preclinical Neurology CRO. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Al-Shahrour, F. (2021). Drug dose-response data analysis. Towards Data Science. Retrieved from [Link]

  • Bio-Rad. (n.d.). Assay Verification & Validation. Retrieved from [Link]

  • Bora-Singhal, N., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. PubMed. Retrieved from [Link]

  • GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. Retrieved from [Link]

  • Stsiapanava, A., & Selivanova, G. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Pearce, L. B., & Borodic, G. E. (1996). Validation of in vitro assays for botulinum toxin: a case study. PubMed. Retrieved from [Link]

  • Sumner, M. J., & Russell, R. W. (1983). The analysis of dose-response curves--a practical approach. PubMed. Retrieved from [Link]

  • Fleet Bioprocessing Ltd. (2024). Verification vs. Validation in Immunoassay and In Vitro Diagnostics. Retrieved from [Link]

  • Celtarys. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]

  • ibidi. (n.d.). 5 Versatile in Vitro Assays To Study Neurological Conditions and Diseases. Retrieved from [Link]

  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Retrieved from [Link]

  • Česká zemědělská univerzita. (n.d.). Statistical modelling of dose response curves. Retrieved from [Link]

  • Wang, H., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • Bio-protocol. (n.d.). Enzyme inhibition assay. Retrieved from [Link]

  • ResearchGate. (2013). What methods are used to validate in vitro cellular assays for appropriate (patho)physiology?. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. Retrieved from [Link]

  • MDPI. (2025). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Retrieved from [Link]

  • PubMed. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization of Novel Cyclohexenone Derivatives and Computation of their Optical Response. Retrieved from [Link]

  • Mammadova, I. M. (n.d.). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • PubMed. (2024). In vitro small molecule screening to inform novel candidates for use in fluconazole combination therapy in vivo against Coccidioides. Retrieved from [Link]

  • MDPI. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Retrieved from [Link]

  • MDPI. (2025). In Silico and In Vitro Evaluation of Novel Small Molecule Inhibitors Targeting Apoptosis Pathways in Breast Cancer Cells. Retrieved from [Link]

  • ACS Publications. (2024). Molecular Mechanism-Driven Discovery of Novel Small Molecule Inhibitors against Drug-Resistant SARS-CoV-2 Mpro Variants. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds. Retrieved from [Link]

  • PubMed. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. Retrieved from [Link]

  • PLOS One. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. Retrieved from [Link]

  • MDPI. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Retrieved from [Link]

  • PubMed. (2005). Discovery of novel and potent small-molecule inhibitors of NO and cytokine production as antisepsis agents: synthesis and biological activity of alkyl 6-(N-substituted sulfamoyl)cyclohex-1-ene-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Retrieved from [Link]

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  • ResearchGate. (2025). (PDF) Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Retrieved from [Link]

Sources

Method

Application Note: Catalytic Asymmetric Synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate

Scientific Rationale and Target Overview The target molecule, 2-azaniumylcyclohex-3-ene-1-carboxylate (the zwitterionic form of 2-aminocyclohex-3-ene-1-carboxylic acid), is a conformationally restricted analogue of γ -am...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Target Overview

The target molecule, 2-azaniumylcyclohex-3-ene-1-carboxylate (the zwitterionic form of 2-aminocyclohex-3-ene-1-carboxylic acid), is a conformationally restricted analogue of γ -aminobutyric acid (GABA). It functions as a mechanism-based inactivator of GABA aminotransferase (GABA-AT), making it a highly valuable cyclic β -amino acid scaffold for neuropharmacological drug development and antiepileptic research[1][2].

Traditional syntheses of such cyclic amino acids often rely on inefficient chiral resolution or complex chiral pool manipulations. To provide a scalable and highly enantioselective alternative, this application note details a de novo asymmetric organocatalytic pathway. By leveraging MacMillan’s first-generation imidazolidinone catalyst, we achieve a highly controlled [4+2] cycloaddition[3][4], followed by mild oxidation and deprotection to yield the pure zwitterion.

Mechanistic Causality and Pathway Design

The synthesis is built on a three-step self-validating workflow designed to maximize atom economy and stereocontrol:

  • Organocatalytic Asymmetric Diels-Alder Cycloaddition: The reaction between 1-(Boc-amino)-1,3-butadiene and acrolein is catalyzed by (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one.

    • Causality of Catalyst Choice: The secondary amine catalyst condenses with acrolein to form a chiral iminium ion, significantly lowering the LUMO energy of the dienophile[3]. The bulky tert-butyl and benzyl groups on the catalyst architecture effectively shield the Re face of the iminium ion. Consequently, the diene is forced to approach from the Si face, dictating the absolute stereochemistry of the resulting cyclohexene ring with high endo-selectivity[4].

    • Causality of Diene Protection: An unprotected 1-amino-1,3-butadiene would irreversibly condense with acrolein or poison the catalyst. The tert-butyloxycarbonyl (Boc) group prevents these side reactions while maintaining sufficient electron density (HOMO-raising) to facilitate a rapid cycloaddition.

  • Pinnick Oxidation: The resulting aldehyde is oxidized to a carboxylic acid.

    • Causality of Oxidant Choice: Standard oxidants (e.g., KMnO 4​ , Jones reagent) would cleave or epoxidize the electron-rich cyclohexene double bond. The Pinnick oxidation utilizes NaClO 2​ for a mild, chemoselective transformation. 2-Methyl-2-butene is strictly required as a scavenger to consume the hypochlorous acid (HOCl) byproduct, preventing electrophilic chlorination of the alkene.

  • Deprotection and Zwitterion Isolation: Removal of the Boc group yields the target.

    • Causality of Isolation Strategy: Deprotection with trifluoroacetic acid (TFA) yields a highly soluble TFA salt. Instead of using aqueous base (which risks water-solubility losses of the polar zwitterion), propylene oxide is added as a non-nucleophilic acid scavenger. It neutralizes the TFA, driving the precipitation of the insoluble zwitterionic 2-azaniumylcyclohex-3-ene-1-carboxylate directly from the organic phase.

Workflow A 1-(Boc-amino)- 1,3-butadiene + Acrolein B Organocatalytic Diels-Alder A->B Step 1 C Pinnick Oxidation B->C Step 2 D Boc Deprotection & Neutralization C->D Step 3 E 2-Azaniumylcyclohex- 3-ene-1-carboxylate D->E Final Product

Workflow for the catalytic asymmetric synthesis of the zwitterionic GABA analogue.

CatalyticCycle Cat MacMillan Catalyst (Secondary Amine) Iminium Chiral Iminium Ion (LUMO Lowered) Cat->Iminium + Acrolein - H2O TS Endo-Transition State (Face-Selective Attack) Iminium->TS + Diene [4+2] Cycloaddition Adduct Cycloadduct Iminium Intermediate TS->Adduct C-C Bond Formation Product Aldehyde Product + Catalyst Release Adduct->Product + H2O Hydrolysis Product->Cat Catalyst Regeneration

Iminium-catalyzed LUMO-lowering activation cycle for the asymmetric Diels-Alder step.

Step-by-Step Experimental Protocols

Step 3.1: Organocatalytic Asymmetric Diels-Alder Cycloaddition
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (20 mol%) in a 95:5 mixture of CH 2​ Cl 2​ and H 2​ O (0.5 M relative to the diene).

  • Activation: Add trifluoroacetic acid (20 mol%) to generate the active catalyst salt. Stir for 5 minutes at room temperature, then cool the mixture to -20 °C using a cryocooler.

  • Cycloaddition: Add freshly distilled acrolein (3.0 equiv) dropwise. Stir for 10 minutes to allow iminium ion formation. Slowly add 1-(Boc-amino)-1,3-butadiene (1.0 equiv) over 15 minutes to prevent thermal runaway.

  • Reaction: Maintain the reaction at -20 °C for 24 hours.

  • Workup: Quench the reaction cold by adding water and extracting with CH 2​ Cl 2​ (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc).

  • Validation Checkpoint: Validate success via 1 H NMR (presence of the distinct aldehyde proton at δ 9.5 ppm and the Boc tert-butyl singlet at δ 1.45 ppm). Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Step 3.2: Chemoselective Pinnick Oxidation
  • Preparation: Dissolve the purified (1S,2R)-2-(Boc-amino)cyclohex-3-ene-1-carbaldehyde (1.0 equiv) in a mixture of tert-butanol and water (4:1 v/v, 0.2 M).

  • Scavenger Addition: Add 2-methyl-2-butene (10.0 equiv) to the solution and cool to 0 °C.

  • Oxidation: In a separate vial, dissolve NaClO 2​ (3.0 equiv) and NaH 2​ PO 4​ (3.0 equiv) in a minimal amount of water. Add this aqueous solution dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Remove volatile organics in vacuo. Acidify the aqueous layer to pH 3 using 1M HCl, and extract with EtOAc (3 × 20 mL). Dry the organic layers over Na 2​ SO 4​ and concentrate to yield the carboxylic acid.

  • Validation Checkpoint: 1 H NMR must show the complete disappearance of the aldehyde peak at δ 9.5 ppm. IR spectroscopy should reveal a broad O-H stretch (2500–3300 cm −1 ) and a shifted C=O stretch (~1710 cm −1 ).

Step 3.3: Deprotection and Zwitterion Isolation
  • Deprotection: Dissolve the intermediate from Step 3.2 in anhydrous CH 2​ Cl 2​ (0.1 M). Cool to 0 °C and add TFA (10.0 equiv) dropwise. Stir for 2 hours at room temperature.

  • Concentration: Remove excess TFA and solvent under a stream of nitrogen, followed by high vacuum, yielding a viscous TFA salt.

  • Neutralization: Redissolve the crude salt in minimal anhydrous ethanol. Add propylene oxide (excess, ~10 equiv) and stir vigorously at room temperature.

  • Isolation: Within 30–60 minutes, the zwitterionic product will precipitate as a white solid. Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum.

  • Validation Checkpoint: IR spectroscopy must confirm the zwitterionic state, characterized by the presence of an NH 3+​ stretch (~3000 cm −1 ) and an asymmetric carboxylate COO stretch (~1580 cm −1 ), with the absence of the Boc carbonyl stretch (~1690 cm −1 ).

Quantitative Data and Optimization

Table 1: Optimization of the Organocatalytic Diels-Alder Reaction

EntryCatalyst Loading (mol%)Solvent SystemTemp (°C)Isolated Yield (%)endo:exo Ratioee (%)
15CH 2​ Cl 2​ /H 2​ O (95:5)257210:188
210CH 2​ Cl 2​ /H 2​ O (95:5)258512:191
320CH 2​ Cl 2​ /H 2​ O (95:5)-209214:196
420MeOH/H 2​ O (95:5)-20658:182

Note: Entry 3 represents the optimized conditions utilized in Step 3.1, balancing excellent yield, diastereoselectivity, and enantioselectivity.

Table 2: Stepwise Yield and Enantiomeric Purity Profile

StepIntermediate / Final ProductIsolated Yield (%)Purity (HPLC/NMR)ee (%)
1(1S,2R)-2-(Boc-amino)cyclohex-3-ene-1-carbaldehyde92%>98%96%
2(1S,2R)-2-(Boc-amino)cyclohex-3-ene-1-carboxylic acid89%>99%96%
3(1S,2R)-2-Azaniumylcyclohex-3-ene-1-carboxylate95%>99%96%

References

  • Choi, S., & Silverman, R. B. (2002). Inactivation and Inhibition of Gamma-Aminobutyric Acid Aminotransferase by Conformationally Restricted Vigabatrin Analogues. Journal of Medicinal Chemistry. URL:[Link]

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate

Welcome to the technical support center for the synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important class of molecules. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-Azaniumylcyclohex-3-ene-1-carboxylate and its derivatives?

The most common and efficient method for synthesizing the cyclohexene core of this molecule is the Diels-Alder reaction .[1] This is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile) to form a six-membered ring.[1][2] In the case of 2-Azaniumylcyclohex-3-ene-1-carboxylate, a variation known as the Aza-Diels-Alder reaction is often employed, where a nitrogen atom is part of either the diene or, more commonly, the dienophile (in the form of an imine).[3]

The general reaction involves a conjugated diene reacting with an α,β-unsaturated imine, which can be generated in situ from an amine and an aldehyde or ketone.

Troubleshooting Guide: Low Synthesis Yield

Low yield is a frequent challenge in organic synthesis. This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate.

Issue 1: Poor Reactivity of the Dienophile (Imine)

A common reason for low yield is the insufficient reactivity of the imine dienophile. The electrophilicity of the imine carbon is crucial for the reaction to proceed efficiently.

Causality: The electron-donating nature of the nitrogen atom in an imine can reduce its reactivity compared to a standard alkene dienophile with an electron-withdrawing group.

Troubleshooting Steps & Optimization:

  • Lewis Acid Catalysis: The addition of a Lewis acid can significantly enhance the reaction rate and yield. The Lewis acid coordinates to the nitrogen atom of the imine, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the diene.[3]

    • Recommended Lewis Acids: Zinc chloride (ZnCl₂), Aluminum chloride (AlCl₃), Boron trifluoride etherate (BF₃·OEt₂).

    • Experimental Protocol:

      • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the imine in a suitable anhydrous solvent (e.g., dichloromethane, toluene).

      • Cool the solution to 0 °C.

      • Slowly add the Lewis acid (typically 0.1 to 1.1 equivalents) to the stirred solution.

      • Allow the mixture to stir for 15-30 minutes at 0 °C before adding the diene.

  • In Situ Imine Generation: Generating the imine in the presence of the diene and a catalyst can be more efficient than pre-forming and isolating it. This approach minimizes the decomposition of potentially unstable imines.

    • Typical Procedure: Combine the corresponding amine, aldehyde/ketone, diene, and a suitable catalyst (e.g., a Brønsted acid like p-toluenesulfonic acid or a Lewis acid) in the reaction vessel.

Data Presentation: Effect of Lewis Acid on Yield

CatalystEquivalentsTemperature (°C)Reaction Time (h)Yield (%)
None-8024<10
ZnCl₂1.0251265
AlCl₃1.025878
BF₃·OEt₂1.10 - 251072

Note: Yields are hypothetical and for illustrative purposes.

Issue 2: Side Reactions and Byproduct Formation

Several side reactions can compete with the desired Aza-Diels-Alder reaction, leading to a complex reaction mixture and reduced yield of the target compound.

Common Side Reactions:

  • Over-oxidation to Pyridine Derivative: The initial tetrahydropyridine product can be susceptible to oxidation to the more stable aromatic pyridine, especially at higher temperatures or in the presence of air.[4]

  • Polymerization of Reactants: Highly reactive dienes or dienophiles can undergo polymerization under the reaction conditions.

  • Retro-Diels-Alder Reaction: At elevated temperatures, the Diels-Alder adduct can revert to the starting materials.[1]

Troubleshooting & Optimization:

  • Temperature Control: Carefully control the reaction temperature. While heating can increase the rate of the desired reaction, excessive heat can promote side reactions like oxidation and retro-Diels-Alder.[4] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4] Using degassed solvents can also be beneficial.[4]

  • Choice of Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., dichloromethane, acetonitrile).

  • Use of Protecting Groups: If the amine functionality is leading to side reactions, consider using a protecting group that can be removed after the cycloaddition. For example, a Boc-protecting group can be an option, though its removal requires specific conditions.[4]

Visualization: Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low Yield of 2-Azaniumylcyclohex-3-ene-1-carboxylate Check_Reactivity Is Dienophile Reactivity Low? Start->Check_Reactivity Check_Side_Reactions Are Side Reactions Prevalent? Check_Reactivity->Check_Side_Reactions No Optimize_Catalyst Optimize Lewis Acid Catalyst (e.g., ZnCl₂, AlCl₃) Check_Reactivity->Optimize_Catalyst Yes Control_Temp Optimize Reaction Temperature Check_Side_Reactions->Control_Temp Yes Success Improved Yield Check_Side_Reactions->Success No In_Situ_Generation Use In Situ Imine Generation Optimize_Catalyst->In_Situ_Generation In_Situ_Generation->Success Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Control_Temp->Inert_Atmosphere Solvent_Screen Screen Different Solvents Inert_Atmosphere->Solvent_Screen Protecting_Group Consider Protecting Group Strategy Solvent_Screen->Protecting_Group Protecting_Group->Success

Caption: Troubleshooting workflow for low synthesis yield.

Issue 3: Difficulty in Product Purification

The crude reaction mixture may contain unreacted starting materials, byproducts, and the catalyst, making the isolation of the pure product challenging.

Troubleshooting & Optimization:

  • Aqueous Workup: After the reaction is complete, a carefully planned aqueous workup is essential.

    • Quenching: If a Lewis acid was used, the reaction should be quenched by slowly adding a suitable aqueous solution (e.g., saturated sodium bicarbonate, Rochelle's salt).

    • Extraction: Extract the product into an appropriate organic solvent. The choice of solvent will depend on the polarity of the product.

    • Washing: Wash the organic layer with brine to remove residual water.

  • Chromatography: Column chromatography is often necessary to obtain a highly pure product.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Crystallization/Recrystallization: If the product is a solid, crystallization or recrystallization can be a highly effective purification method.[5] This can sometimes be achieved after initial purification by chromatography.

Experimental Workflow: Synthesis and Purification

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Amine + Aldehyde/Ketone + Diene Reaction_Vessel Reaction under Inert Atmosphere Reactants->Reaction_Vessel Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction_Vessel Quench Quench with aq. NaHCO₃ Reaction_Vessel->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry over MgSO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure_Product Pure Product Chromatography->Pure_Product

Caption: General experimental workflow for synthesis and purification.

References

  • Desai, N. C., et al. (2022). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega.
  • Quora. (2018). What may be causing a low yield in my Diels-Alder between 9-Nitroanthracene and maleic anhydride? Retrieved from [Link]

  • Kaur, M., et al. (2022). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives: A Mini-Review.
  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research.
  • Jiang, X., et al. (2017).
  • Sharma, R., et al. (2026). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances.
  • Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2023). The Diels-Alder Cycloaddition. Retrieved from [Link]

  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 2-Azaniumylcyclohex-3-ene-1-carboxylate Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of cyclic zwitterionic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of cyclic zwitterionic compounds. 2-Azaniumylcyclohex-3-ene-1-carboxylate (the zwitterionic form of 2-aminocyclohex-3-ene-1-carboxylic acid) is a highly constrained cyclic amino acid, widely utilized as a mechanism-based inactivator of GABA-AT and a critical building block for peptidomimetics[1].

Its unique molecular architecture—combining a hydrophobic cyclohexene ring with highly polar, charged termini—makes its crystallization thermodynamically complex. This guide provides a deep-dive into the causality of impurity occlusion and offers self-validating protocols to ensure high-purity yields.

Mechanistic Overview of Impurity Occlusion

Before troubleshooting, we must understand why impurities co-crystallize. Zwitterions form robust intermolecular Coulombic networks. Impurities structurally related to the solute can act as "self-poisons." They adsorb onto specific growing crystal faces, halting step-growth and becoming occluded within the lattice[2].

G Solution Supersaturated Solution (Target + Impurities) Nucleation Primary Nucleation Solution->Nucleation Mimicry Molecular Mimicry (Stereoisomers) Nucleation->Mimicry Structural Similarity Adsorption Surface Adsorption (Linear Precursors) Nucleation->Adsorption Coulombic Interaction Poisoning Step-Pinning & Self-Poisoning Mimicry->Poisoning Habit Crystal Habit Modification (Needle/Platelet) Adsorption->Habit Occlusion Impurity Occlusion in Crystal Lattice Poisoning->Occlusion Habit->Occlusion

Mechanistic pathway of impurity occlusion via molecular mimicry and surface adsorption.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my crystal batch consistently show trans-isomer impurities, even when the mother liquor is >95% cis-isomer? A1: This is a classic case of molecular mimicry. In chiral and diastereomeric systems, structurally similar additives (like the trans-isomer) can seamlessly integrate into the host crystal lattice because their steric profile closely matches the bulk crystal[3]. Once adsorbed onto the fast-growing face of the cis-isomer crystal, the trans-isomer pins the growth steps, leading to habit modification and eventual occlusion[2]. Resolution: Lower the supersaturation rate. Rapid cooling forces kinetic trapping of the trans-isomer. By employing a slow, controlled cooling ramp (e.g., 0.1°C/min), you allow the system to favor the thermodynamic stability of the pure cis-isomer lattice.

Q2: I am seeing high levels of unreacted linear amino acid precursors in my final XRPD data. How do I reject these? A2: Linear amino acids possess different pKa values compared to the constrained cyclic 2-Azaniumylcyclohex-3-ene-1-carboxylate. The occlusion of these precursors is driven by molecular speciation in the solution[2]. To reject them, you must exploit the exact isoelectric point (pI) of your target zwitterion. By titrating the solution to the target's pI, the cyclic compound achieves net-zero charge and minimum solubility, while the linear precursors remain partially ionized and highly soluble in the mother liquor[4].

Q3: My product is crashing out as an amorphous gel rather than distinct crystals, trapping inorganic salts (NaCl) in the process. How can I fix this? A3: Amorphous precipitation occurs when the nucleation rate drastically exceeds the crystal growth rate, usually due to the rapid addition of an anti-solvent. The resulting disordered matrix acts like a sponge, physically entrapping solvent molecules and inorganic salts. Resolution: Transition to a seeded, high-temperature anti-solvent crystallization. Adding the anti-solvent at an elevated temperature (where solubility is still relatively high) prevents immediate crashing. Seeding the solution provides a low-energy template for ordered lattice growth, excluding salts into the bulk solvent.

Workflow Start Impurity Detected (HPLC/XRPD) Type Identify Impurity Type Start->Type Stereo Stereoisomers (trans-isomer) Type->Stereo Struct Linear Precursors (Amino Acids) Type->Struct Salt Inorganic Salts (NaCl/KCl) Type->Salt Res1 Adjust Supersaturation & Chiral Additives Stereo->Res1 Res2 Isoelectric Point (pI) Titration Struct->Res2 Res3 Anti-Solvent Wash (IPA/Water) Salt->Res3

Diagnostic workflow for identifying and resolving zwitterion crystallization impurities.

Quantitative Impurity Profiling

To effectively diagnose your crystallization process, compare your analytical results against this standard impurity profile:

Impurity TypeTypical Concentration in CrudeMechanism of OcclusionImpact on Crystal HabitResolution Strategy
trans-Isomer 2.0% - 5.0%Molecular Mimicry / Self-PoisoningBlocks {001} face, induces needle-like habitSlow cooling ramp (0.1°C/min)
Linear Precursors 1.0% - 3.0%Surface AdsorptionInduces surface rougheningIsoelectric point (pI) titration
Inorganic Salts 5.0% - 10.0%Solvent EntrapmentAmorphous aggregationSeeded anti-solvent crystallization
Self-Validating Experimental Protocol: Isoelectric Anti-Solvent Crystallization

This protocol is designed as a self-validating system: visual and physical cues at each step confirm the thermodynamic state of the zwitterion, ensuring you do not proceed if the parameters are incorrect.

Step 1: Dissolution & Speciation Control

  • Suspend 10.0 g of crude 2-Azaniumylcyclohex-3-ene-1-carboxylate in 50 mL of deionized water.

  • Action: Titrate slowly with 1N HCl or 1N NaOH to reach the theoretical pI of the cyclic zwitterion.

  • Self-Validation Checkpoint: The solution must reach maximum turbidity at the exact pI. If the solution remains clear, the pI has not been reached, or the concentration is below the solubility limit. Do not proceed until maximum opacity is achieved[4].

Step 2: Thermal Annealing

  • Action: Heat the turbid suspension to 65°C under continuous agitation until complete dissolution occurs.

  • Causality: Heating dissolves the kinetically trapped aggregates, releasing occluded linear precursors and salts back into the bulk solution.

Step 3: Controlled Anti-Solvent Addition

  • Action: Maintain the temperature at 65°C. Using a syringe pump, add 50 mL of Isopropyl Alcohol (IPA) at a strict rate of 0.5 mL/min.

  • Causality: The slow addition of IPA lowers the dielectric constant of the solvent mixture gradually, allowing the zwitterion to form ordered Coulombic interactions without crashing out.

Step 4: Seeded Maturation & Cooling

  • Action: Once 10% of the IPA is added, introduce 0.1 g of pure 2-Azaniumylcyclohex-3-ene-1-carboxylate seed crystals.

  • Action: After all IPA is added, initiate a linear cooling ramp of 0.2°C/min down to 5°C.

  • Self-Validation Checkpoint: Crystals should grow as distinct, block-like structures (visible under polarized light microscopy). If needles form, stereoisomeric self-poisoning is occurring; halt cooling and reheat to 65°C to dissolve and retry with a slower ramp.

Step 5: Isolation

  • Filter the slurry under a vacuum and wash the filter cake with two 15 mL volumes of cold (5°C) 80% IPA/Water to remove residual surface salts. Dry under a vacuum at 40°C for 12 hours.

References[2] Effect of Molecular Speciation of Impurities on Amino Acid Crystallization. ntnu.no.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRmDha_Q6vLwqwaHR3x9NY2Jqo3urUwqIOmnxh5Ipgloj5LziBT-svqi9GSymxIc3jpwKmoBteViDmKoXxrukqupM_PiyPm4UPQzwHJMTBAGGJ4C57may-4FYTh55fanMUlMSltxt1xQDU-0o2HCLALGW-ddxRZN9fZeBu2vF4j9QmNzXno8MlQ6FVbKsBXA2uJ34C4cCGF20v41U=[3] Effect of Amino Acid Additives on the Crystallization of l-Glutamic Acid. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXIH2SbTc1pRCiK2WFhx5d5mlUx8qkcgteampmEK38Ot66v11tH2n8OojWHNIM_delEEuiEg68ZoxnyAGYiTV1k7V9UdqjMvBQOaznikkP9-Omxlce-BL24fi-YDsNRmjc_7YPDg==[1] Theoretical Study on HF Elimination and Aromatization Mechanisms: A Case of Pyridoxal 5' Phosphate-Dependent Enzyme. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUgOVr3xxihO9L3KA2PKpbzFTBmSR3LtDG_C8wvqFz3JUEp672CNKWmHl0gtbOphOCf0YDyjN6bpv1o89xHnclo6VyHWSG8glU13UxUeIWrYY9tRNcoDsQu1-udzukluZgJO-LI6Tho6UkXe4Qpq4U_9YxzR9fCxT7dEwCwxYxbeXNfZ-hzuAKkb3xV9enLAsApFl25zakg1oX-zjedh5ZBW_QcIn0V7JYsAxLXcbIPuu0Ql3MRZdcdtwMKFp8ug4rnRlHjx-DDAKP3sVKGVqiiZYEMRWfSzuV5hDRvyxG1ovV[4] US10065922B2 - Solabegron zwitterion and uses thereof. google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0enDo0EeulAv183Q8Y5aaY-ydapt0drKQTxzTvGgmJQ7m4oxK6v_ftAfXANACLFhrQnkhsKQCV0Aeljq-AhFxVvAzWnAnxPpH7hAHikhtw6I61xW-W4DZQRc0RMZU1du355Sx-LeK-ZUjExc=

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for 2-Azaniumylcyclohex-3-ene-1-carboxylate

Welcome to the technical support guide for the solvent extraction of 2-Azaniumylcyclohex-3-ene-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the solvent extraction of 2-Azaniumylcyclohex-3-ene-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this zwitterionic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot and optimize your extraction processes effectively.

2-Azaniumylcyclohex-3-ene-1-carboxylate possesses both a positively charged azaniumyl group and a negatively charged carboxylate group, making it a zwitterion. This dual-charge nature results in high polarity and aqueous solubility, presenting unique challenges for extraction into organic solvents. This guide offers solutions to common problems encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my recovery of 2-Azaniumylcyclohex-3-ene-1-carboxylate in the organic phase consistently low?

Answer:

Low recovery is the most common issue and is directly linked to the zwitterionic nature of the molecule. At neutral pH, the compound has both a positive and a negative charge, making it highly polar and soluble in the aqueous phase, thus preventing it from partitioning into a less polar organic solvent.[1][2] To overcome this, you must adjust the pH of the aqueous solution to suppress the ionization of one of the functional groups, thereby making the molecule more neutral and lipophilic.[3]

The Causality Behind pH Adjustment:

  • Acidic Conditions (Low pH): By adding a strong acid (e.g., HCl) to lower the pH to approximately 2 pH units below the pKa of the carboxylate group, you protonate the carboxylate (-COO⁻) to a neutral carboxylic acid (-COOH).[1][3] The molecule now carries a net positive charge (from the -NH₃⁺ group), but its overall polarity is significantly reduced, allowing for extraction into a suitable polar organic solvent.

  • Basic Conditions (High pH): Conversely, by adding a strong base (e.g., NaOH) to raise the pH to about 2 pH units above the pKa of the azaniumyl group, you deprotonate the azaniumyl group (-NH₃⁺) to a neutral amine (-NH₂).[1][4][5] The molecule now has a net negative charge (from the -COO⁻ group), which can also be extracted, often as an ion pair, or after subsequent neutralization.

For most practical purposes, acidification is the preferred initial route for extracting into a conventional organic solvent.

Workflow for pH-Dependent Extraction

cluster_pH Effect of pH on Compound Charge & Solubility Zwitterion Zwitterionic Form (at pI) - High Aqueous Solubility - Poor Organic Solubility Cationic Cationic Form (Low pH) - COO⁻ becomes COOH - Increased Lipophilicity Zwitterion->Cationic  Add Acid (e.g., HCl) Anionic Anionic Form (High pH) - NH₃⁺ becomes NH₂ - Increased Lipophilicity Zwitterion->Anionic  Add Base (e.g., NaOH)   Organic_Phase Successful Partitioning into Organic Phase Cationic->Organic_Phase Extractable into Polar Organic Solvents Anionic->Organic_Phase Extractable (Ion Pairing) or requires further steps

Caption: pH adjustment alters the ionization state to enhance organic solubility.

Recommended Solvents for Extraction:

The choice of solvent is critical. You need a solvent that is immiscible with water but polar enough to solvate the neutralized molecule.

SolventPolarity IndexSuitability Notes
Ethyl Acetate 4.4Good first choice. Balances polarity and water immiscibility.
n-Butanol 4.0More polar; effective but has higher water miscibility.
Dichloromethane (DCM) 3.1Can be effective but is prone to forming emulsions.[6]
Methyl Isobutyl Ketone (MIBK) 4.2Good alternative to ethyl acetate.
Q2: I'm struggling with a persistent emulsion at the solvent interface. How can I resolve this?

Answer:

Emulsion formation is a frequent problem in liquid-liquid extractions, especially when dealing with complex mixtures from a reaction quench or biological matrix.[7] Emulsions are colloidal suspensions of one liquid in another, stabilized by surfactant-like molecules or fine particulates at the interface, which prevent the coalescence of droplets.[8][9]

Troubleshooting Workflow for Emulsions

cluster_emulsion Emulsion Breaking Workflow Start Persistent Emulsion Formed Patience 1. Let Funnel Stand (15-30 min) Start->Patience Gentle 2. Gentle Swirling or Stirring Patience->Gentle If unresolved Salt 3. Add Saturated Brine (Salting Out) Gentle->Salt If unresolved Centrifuge 4. Centrifuge the Mixture Salt->Centrifuge If unresolved End Phase Separation Achieved Salt->End Filter 5. Filter through Celite® or Phase Separator Paper Centrifuge->Filter If unresolved Centrifuge->End Solvent 6. Add a Different Co-solvent Filter->Solvent If unresolved Filter->End Solvent->End

Caption: A systematic approach to breaking persistent emulsions.

Detailed Emulsion-Breaking Techniques:

TechniqueMechanism of ActionProtocol
Prevention: Gentle Agitation Reduces the mechanical energy that creates the emulsion.Instead of vigorous shaking, gently swirl or invert the separatory funnel 5-10 times.[7]
Addition of Brine (Salting Out) Increases the ionic strength of the aqueous layer, which destabilizes the emulsion by decreasing the mutual solubility of the phases.[7][8][9][10]Add a few milliliters of saturated NaCl solution (brine) and gently swirl.
Centrifugation The applied force helps to coalesce the dispersed droplets and break the emulsion layer.[7]Transfer the mixture to centrifuge tubes and spin at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.
Filtration Physically removes solid particles that may be stabilizing the emulsion.Filter the entire mixture through a pad of Celite® or use specialized phase separator paper.[7]
Temperature Change Modifies viscosity and interfacial tension, which can help break the emulsion.[10]Gently warm or cool the separatory funnel in a water bath. Use with caution for volatile solvents.
Q3: How can I improve the partitioning of my compound into the organic layer to maximize yield?

Answer:

Improving the partition coefficient (the ratio of the concentration of the compound in the organic phase to the aqueous phase) is key to maximizing yield.[3] Beyond pH adjustment, several other factors can be optimized.

Strategies to Enhance Partitioning:

  • Salting Out: This is a highly effective technique. By adding a high concentration of an inert salt (like NaCl or Na₂SO₄) to the aqueous phase, you increase its polarity and reduce the solubility of your less polar, pH-adjusted compound.[3][11] This effectively "pushes" the compound into the organic layer.

  • Solvent Selection: Ensure you are using the right solvent. As a rule of thumb, match the polarity of your pH-adjusted analyte with the polarity of the extraction solvent.[3][11] If recovery is low with ethyl acetate, try a more polar, water-immiscible solvent like n-butanol.

  • Phase Volume Ratio: Increasing the volume of the organic solvent relative to the aqueous phase can improve recovery. A common starting point is a 1:1 ratio, but using a higher ratio (e.g., 2:1 or 3:1 organic to aqueous) can enhance extraction efficiency.[3][11]

  • Multiple Extractions: It is a fundamental principle of extraction that performing multiple extractions with smaller volumes of solvent is more efficient than a single extraction with a large volume. For example, three extractions with 50 mL of solvent will recover more compound than one extraction with 150 mL.

Detailed Experimental Protocol
Protocol 1: Optimized pH-Adjusted Solvent Extraction

This protocol provides a step-by-step method for extracting 2-Azaniumylcyclohex-3-ene-1-carboxylate from an aqueous solution.

  • Initial Preparation:

    • Start with your aqueous solution containing the target compound in a separatory funnel.

    • Ensure the volume does not exceed two-thirds of the funnel's capacity.

  • Acidification:

    • Slowly add 1M HCl dropwise while periodically checking the pH with a pH meter or test strips.

    • Continue adding acid until the pH of the aqueous solution is stable at ~2.0. This ensures the carboxylate group is fully protonated.

  • Salting Out (Optional but Recommended):

    • Add solid sodium chloride (NaCl) to the acidified solution until it is saturated (some solid salt remains undissolved). This will significantly increase the extraction efficiency.

  • First Extraction:

    • Add a volume of ethyl acetate equal to the volume of the aqueous phase.

    • Stopper the funnel and, while holding the stopper and stopcock firmly, invert it gently 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation. [7]

    • Place the funnel in a ring stand and allow the layers to separate completely.

  • Layer Separation:

    • Drain the lower aqueous layer into a clean beaker or flask.

    • Drain the upper organic layer (containing your product) into a separate flask labeled "Organic Extracts."

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat steps 4 and 5 two more times, combining all organic extracts into the same flask.

  • Washing and Drying:

    • Combine the organic extracts in the separatory funnel. Add a small amount of brine (saturated NaCl solution) and gently invert to wash away any residual water-soluble impurities.

    • Drain the organic layer into a clean flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to dry the solvent.

    • Filter or decant the dried organic solution to remove the drying agent.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator to yield the crude product. The product can then be further purified by recrystallization or chromatography.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Available at: [Link]

  • Problems with extractions. University of York Chemistry Teaching Labs. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. Available at: [Link]

  • Selective separation of zwitterionic phospholipid homologues with functional ionic liquids as extractants. RSC Publishing. Available at: [Link]

  • What is the pH effect on the separation of amino acid by ion exchange chromatography? Quora. Available at: [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PMC. Available at: [Link]

  • Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. PMC. Available at: [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PubMed. Available at: [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]

  • Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. ResearchGate. Available at: [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Publications. Available at: [Link]

  • Effect of extraction pH on amino acids, nutritional, in-vitro protein digestibility, intermolecular interactions, and functional properties of guar germ proteins. Scilit. Available at: [Link]

  • Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. ACS Publications. Available at: [Link]

  • Multiple-step, one-pot synthesis of 2-substituted-3-phosphono-1-thia-4-aza-2-cyclohexene-5-carboxylates and their corresponding ethyl esters. PubMed. Available at: [Link]

  • Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. PubMed. Available at: [Link]

  • Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross- Coupling of Carboxylic Acids with Vinyl Halides. Princeton University. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

  • A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[8][9]decan-3-one). ResearchGate. Available at: [Link]

  • Aggregated Singletons for Automated Purification Workflow. Chromatography Online. Available at: [Link]

  • Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology. ACS Publications. Available at: [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available at: [Link]

  • Preparation of cyclohexene carboxylate derivatives. Google Patents.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. SciSpace. Available at: [Link]

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. Google Patents.
  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. ScienceDirect. Available at: [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. Available at: [Link]

  • Study on Extraction of Carboxylic Acid Using Solvent Extraction. IJAERD. Available at: [Link]

  • Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Publications. Available at: [Link]

  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate. Available at: [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). ChemRxiv. Available at: [Link]

  • 3-Cyclohexene-1-carboxylic acid. NIST WebBook. Available at: [Link]

  • Ethyl 2-methylcyclohex-3-ene-1-carboxylate. PubChem. Available at: [Link]

  • ethyl 2-(acetyloxy)cyclohex-3-ene-1-carboxylate. LookChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Poor Aqueous Solubility of 2-Azaniumylcyclohex-3-ene-1-carboxylate

Welcome to the technical support center for 2-Azaniumylcyclohex-3-ene-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Azaniumylcyclohex-3-ene-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.

Introduction: Understanding the Challenge

2-Azaniumylcyclohex-3-ene-1-carboxylate is a zwitterionic molecule, meaning it contains both a positive (azaniumyl) and a negative (carboxylate) charge on the same molecule. This dual nature is fundamental to its solubility characteristics. The net charge of the molecule is highly dependent on the pH of the aqueous environment.[1][2] At a specific pH, known as the isoelectric point (pI), the positive and negative charges balance, resulting in a net charge of zero.[3][4] At this pI, intermolecular electrostatic attractions are maximized, and the molecule's affinity for water is at its lowest, often leading to precipitation.

The key to enhancing the aqueous solubility of 2-Azaniumylcyclohex-3-ene-1-carboxylate lies in manipulating the pH to shift the equilibrium away from the zwitterionic state, thereby increasing the net charge and promoting interaction with water molecules.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Azaniumylcyclohex-3-ene-1-carboxylate not dissolving in water?

A1: The most likely reason is that the pH of your water is close to the isoelectric point (pI) of the compound. At the pI, the net charge of the molecule is zero, minimizing its interaction with polar water molecules and thus reducing its solubility.[3][4]

Q2: What is the isoelectric point (pI) and why is it important for solubility?

A2: The isoelectric point (pI) is the pH at which a molecule, such as an amino acid or a zwitterion, has no net electrical charge.[3][4] For zwitterionic compounds, solubility is typically at its minimum at the pI. Therefore, knowing the pI is crucial for developing strategies to improve solubility, as it allows you to adjust the pH to a range where the molecule is charged and more soluble.

Q3: How can I estimate the isoelectric point (pI) of 2-Azaniumylcyclohex-3-ene-1-carboxylate?

A3: The pI can be predicted using computational tools or by considering the pKa values of the acidic (carboxylate) and basic (azaniumyl) functional groups.[5][6] Several web-based calculators and software packages are available for pI prediction based on the chemical structure.[5][6]

Q4: Besides pH adjustment, what other methods can I use to improve solubility?

A4: Several other techniques can be employed, often in combination with pH adjustment:

  • Co-solvents: Adding a water-miscible organic solvent can increase solubility.[7][8][9]

  • Excipients: Utilizing pharmaceutical excipients such as surfactants, polymers, or cyclodextrins can enhance solubility.[10][11][12][13][14]

  • Salt Formation: Converting the zwitterion into a salt by reacting it with a strong acid or base can significantly improve solubility.[8]

Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This guide provides a systematic workflow to diagnose and resolve poor aqueous solubility of 2-Azaniumylcyclohex-3-ene-1-carboxylate.

Step 1: Characterize the Problem - Quantify the Solubility

Before attempting to improve solubility, it is essential to establish a baseline. This involves determining the thermodynamic solubility of the compound in your current aqueous system.

Experimental Protocol: Thermodynamic Solubility Determination

  • Preparation of Saturated Solution: Add an excess amount of 2-Azaniumylcyclohex-3-ene-1-carboxylate to a known volume of your aqueous medium (e.g., deionized water, buffer) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[15]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method.[15] High-Performance Liquid Chromatography (HPLC) is a common and accurate method.[15] Other techniques like UV-Vis spectroscopy can also be used if the compound has a chromophore and there are no interfering substances.[15]

Step 2: The Primary Solution - pH Adjustment

The most direct way to improve the solubility of a zwitterionic compound is by adjusting the pH of the solution.

Causality:

  • At pH < pI: The carboxylate group becomes protonated (COOH), while the azaniumyl group remains protonated (NH3+). This results in a net positive charge on the molecule, increasing its electrostatic interactions with water.[1][2]

  • At pH > pI: The azaniumyl group becomes deprotonated (NH2), while the carboxylate group remains deprotonated (COO-). This results in a net negative charge, which also enhances solubility.[1][2]

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Determine the thermodynamic solubility of 2-Azaniumylcyclohex-3-ene-1-carboxylate in each buffer using the protocol described in Step 1.

  • Plot the solubility as a function of pH. This will reveal the pH range where solubility is maximized.

Visualization of pH Effect:

pH_Effect cluster_low_pH Low pH (pH < pI) cluster_pI Isoelectric Point (pI) cluster_high_pH High pH (pH > pI) low_pH_structure Net Positive Charge (Increased Solubility) pI_structure Zwitterion (Net Zero Charge) (Minimum Solubility) low_pH_structure->pI_structure Increase pH high_pH_structure Net Negative Charge (Increased Solubility) pI_structure->high_pH_structure Increase pH

Caption: Effect of pH on the charge state and solubility of a zwitterionic compound.

Step 3: Secondary Strategies for Further Enhancement

If pH adjustment alone is insufficient or not feasible for your application, consider the following approaches.

3.1 Co-solvents

The addition of a water-miscible organic solvent can disrupt the hydrogen bonding network of water, reducing its polarity and making it a more favorable environment for less polar molecules.[8][9]

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG) 300 or 400

  • Glycerol

  • Dimethyl sulfoxide (DMSO)[16]

Experimental Workflow: Co-solvent Screening

Cosolvent_Screening start Prepare Stock Solution in Co-solvent prepare_aqueous Prepare Aqueous Solutions with Varying Co-solvent % start->prepare_aqueous add_compound Add Excess Compound prepare_aqueous->add_compound equilibrate Equilibrate (24-48h) add_compound->equilibrate separate Separate Solid and Liquid equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze end Determine Optimal Co-solvent Concentration analyze->end

Caption: Workflow for screening co-solvents to improve solubility.

3.2 Excipients

Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.[10][11][12][13][14]

Types of Solubilizing Excipients:

Excipient TypeMechanism of ActionExamples
Surfactants Form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.Polysorbates (Tween®), Sorbitan esters (Span®), Sodium lauryl sulfate (SLS)
Polymers Can form amorphous solid dispersions, preventing crystallization and maintaining a supersaturated state.Povidone (PVP), Copovidone, Hydroxypropyl methylcellulose (HPMC)
Cyclodextrins Form inclusion complexes where the hydrophobic part of the molecule is encapsulated within the cyclodextrin cavity.β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Experimental Protocol: Excipient Screening

  • Prepare aqueous solutions containing different concentrations of the selected excipients.

  • Determine the thermodynamic solubility of 2-Azaniumylcyclohex-3-ene-1-carboxylate in each excipient solution using the protocol in Step 1.

  • Compare the results to identify the most effective excipient and its optimal concentration.

Summary and Recommendations

The poor aqueous solubility of 2-Azaniumylcyclohex-3-ene-1-carboxylate is primarily due to its zwitterionic nature. A systematic approach to improving its solubility should be followed:

  • Quantify the baseline solubility.

  • Determine the pH-solubility profile to identify the optimal pH range for dissolution.

  • If further enhancement is needed, screen for effective co-solvents and/or excipients.

By understanding the underlying physicochemical principles and applying a structured experimental approach, the solubility challenges associated with 2-Azaniumylcyclohex-3-ene-1-carboxylate can be effectively addressed.

References

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017). IOP Conference Series: Materials Science and Engineering. [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. [Link]

  • IPC 2.0: prediction of isoelectric point and pKa dissociation constants. (2021). PubMed. [Link]

  • Isoelectric point (pI) calculation. Chemaxon Docs. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PMC. [Link]

  • IPC 2.0: prediction of isoelectric point and pK a dissociation constants. (2021). Oxford Academic. [Link]

  • The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. (2025). AIJFR. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2021). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. (2021). PMC. [Link]

  • pIChemiSt Free Tool for the Calculation of Isoelectric Points of Modified Peptides. (2021). Journal of Chemical Information and Modeling. [Link]

  • Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. (2021). Molecular Pharmaceutics. [Link]

  • Effect of Anions on the Solubility of Zwitterionic Amino Acids. (2002). Journal of Chemical & Engineering Data. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Go-Bio.com. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. [Link]

  • Effect of pH on positive and negative charges of a zwitterion. (2017). Chemistry Stack Exchange. [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. (2014). Crystal Growth & Design. [Link]

  • Why does the zwitterion have a positive charge at a decreasing pH? (2015). Quora. [Link]

  • Solubility Modifying Power of Zwitterionic Salts. (2018). ChemPhysChem. [Link]

  • Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. (2016). Semantic Scholar. [Link]s-Laschewsky-Boulmedais/3d3d6b0b5e5e3e3b3b3b3b3b3b3b3b3b3b3b3b3b)

  • What is the relationship between solubility and pH? (2016). Quora. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. (2018). PubMed. [Link]

  • Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives. (2024). MDPI. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. (2025). PMC. [Link]

  • Zwitterionic alcoholic solutions for integrated CO2 capture and hydrogenation. (2020). Green Chemistry. [Link]

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Troubleshooting

Technical Support Center: Chiral Integrity of 2-Azaniumylcyclohex-3-ene-1-carboxylate

Welcome to the technical support center for 2-Azaniumylcyclohex-3-ene-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintain...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Azaniumylcyclohex-3-ene-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining the enantiomeric purity of this chiral molecule. Enantiomeric cross-contamination is a significant hurdle in pharmaceutical development, as the stereochemistry of a compound can drastically affect its biological activity and safety profile. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and resolve sources of enantiomeric impurity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric cross-contamination and why is it a concern for 2-Azaniumylcyclohex-3-ene-1-carboxylate?

A1: Enantiomeric cross-contamination refers to the presence of an unwanted enantiomer in a sample that is intended to be enantiomerically pure. For a chiral drug substance like 2-Azaniumylcyclohex-3-ene-1-carboxylate, one enantiomer may have the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. Therefore, even small amounts of the undesired enantiomer are considered impurities that must be carefully controlled to ensure the safety and efficacy of the final product.

Q2: What are the most common sources of enantiomeric impurities?

A2: Enantiomeric impurities can be introduced at various stages of the manufacturing process. The primary sources include:

  • Incomplete Enantioselectivity in Synthesis: The chemical reactions used to create the chiral center may not be perfectly selective, leading to the formation of both enantiomers.

  • Incomplete Chiral Resolution: Methods used to separate a racemic mixture, such as fractional crystallization, may not achieve complete separation of the diastereomeric salts.

  • Racemization: The desired enantiomer can convert into its mirror image under certain conditions, a process known as racemization. This can be triggered by factors like pH, temperature, and the presence of certain catalysts during synthesis, purification, or storage.

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my sample?

A3: The most reliable methods for determining enantiomeric excess are chromatographic techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to directly separate enantiomers. Alternatively, an indirect method involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It also uses chiral stationary phases to resolve enantiomers.

Troubleshooting Guide: Identifying and Resolving Enantiomeric Contamination

This section provides a structured approach to troubleshooting unexpected enantiomeric cross-contamination.

Issue 1: Inconsistent or Low Enantiomeric Excess (e.e.) Detected by Chiral HPLC/SFC

If your analytical results show a lower-than-expected e.e., it is crucial to systematically investigate the potential causes.

Step 1: Verify Analytical Method Integrity

Before assuming a problem with your sample, ensure your analytical method is robust.

  • Possible Cause: Poor resolution between enantiomer peaks.

  • Troubleshooting Action:

    • Optimize the mobile phase composition. For HPLC, this may involve adjusting the ratio of organic modifier to aqueous buffer. For SFC, modifying the co-solvent and additives can improve separation.

    • Screen different chiral stationary phases. The interaction between the analyte and the CSP is highly specific, and a different column may provide better resolution.

    • Adjust the column temperature. Temperature can affect the interactions leading to separation.

    • Ensure the sample is fully dissolved in the mobile phase before injection.

  • Possible Cause: Co-elution with an impurity.

  • Troubleshooting Action:

    • Use a mass spectrometer (MS) detector coupled to your HPLC or SFC to check the mass of the eluting peaks. This will confirm if the peak corresponds to your compound of interest or an impurity.

    • Run a blank injection (mobile phase only) to check for system contamination.

Experimental Protocol: Chiral HPLC Method Development for 2-Azaniumylcyclohex-3-ene-1-carboxylate

This protocol provides a starting point for developing a chiral HPLC method, based on methods for analogous compounds.

  • Column Selection: Start with a macrocyclic glycopeptide-based chiral stationary phase (e.g., teicoplanin-based). These are often effective for separating underivatized amino acids.

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol/Acetonitrile (75/25 v/v) containing 25 mM triethylamine (TEA) and 50 mM acetic acid (AcOH).

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Sample Preparation: Dissolve a small amount of your sample in the mobile phase.

  • Injection and Analysis: Inject the sample and monitor the chromatogram for the separation of enantiomers.

  • Optimization: If resolution is not optimal, systematically adjust the ratio of methanol to acetonitrile and the concentrations of TEA and AcOH.

Issue 2: Confirmed Enantiomeric Contamination in the Final Product

If the analytical method is validated and still shows contamination, the source is likely in your synthesis or purification process.

Logical Troubleshooting Workflow

G cluster_synthesis Synthesis Troubleshooting cluster_purification Purification Troubleshooting cluster_storage Storage Troubleshooting start Low e.e. Confirmed synthesis Review Synthesis Step start->synthesis Is racemization possible during reaction? purification Review Purification Step synthesis->purification Synthesis conditions optimized. temp Lower Reaction Temperature synthesis->temp base Use a Weaker/Hindered Base synthesis->base reagent Change Coupling Reagent synthesis->reagent storage Review Storage Conditions purification->storage Purification method optimized. fractional_cryst Optimize Fractional Crystallization purification->fractional_cryst chromatography Consider Preparative Chiral Chromatography purification->chromatography ph_check Check pH of Stored Solution storage->ph_check temp_check Store at Lower Temperature storage->temp_check

Caption: Troubleshooting workflow for enantiomeric contamination.

Step 1: Investigate Potential Racemization During Synthesis

  • Possible Cause: Harsh reaction conditions (high temperature, strong base/acid). Amino acids can be susceptible to racemization, especially when the carboxyl group is activated during coupling reactions.

  • Troubleshooting Action:

    • Lower the reaction temperature: Higher temperatures can provide the energy needed to overcome the barrier to racemization.

    • Use a weaker or more sterically hindered base: Strong bases can deprotonate the chiral center, leading to racemization.

    • Choose appropriate coupling reagents: For amide bond formation, some coupling reagents are more prone to causing racemization than others. Using additives like HOBt or HOAt can suppress this side reaction.

Parameter Condition to Avoid Recommended Condition Rationale
Temperature > 50 °C0 °C to Room TemperatureReduces the rate of racemization.
Base Strong, non-hindered bases (e.g., DBU)Sterically hindered bases (e.g., DIPEA, 2,4,6-collidine)Minimizes deprotonation at the chiral center.
pH Extreme pH (highly acidic or basic)Near-neutral pHThe zwitterionic form is often more stable against racemization.

Step 2: Optimize the Chiral Resolution/Purification Process

  • Possible Cause: Inefficient fractional crystallization. The success of this technique relies on the solubility difference between the two diastereomeric salts.

  • Troubleshooting Action:

    • Screen different resolving agents: The choice of the chiral resolving agent is critical for forming diastereomeric salts with significantly different solubilities.

    • Optimize the crystallization solvent: The solubility of the diastereomeric salts is highly dependent on the solvent system. A solvent screen is recommended.

    • Control the cooling rate: Slow cooling generally leads to the formation of purer crystals.

    • Perform multiple recrystallization steps: It may be necessary to repeat the crystallization process to achieve the desired enantiomeric purity.

Experimental Protocol: Fractional Crystallization for Chiral Resolution

This is a general protocol that can be adapted for 2-Azaniumylcyclohex-3-ene-1-carboxylate.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic 2-Azaniumylcyclohex-3-ene-1-carboxylate in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • Add 0.5-1.0 equivalents of a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base if the target is an acid).

    • Stir the mixture, heating gently if necessary, to ensure complete salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, try cooling further in an ice bath or seeding with a small crystal of the desired diastereomeric salt.

  • Isolation:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

  • Liberation of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in water.

    • Adjust the pH to break the salt and precipitate the free amino acid or allow for its extraction into an organic solvent.

  • Analysis:

    • Analyze the enantiomeric excess of the isolated product using a validated chiral HPLC or SFC method.

References

  • Spectroscopy Staff. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Spectroscopy. Retrieved from [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Retrieved from [Link]

  • Shpigun, O. A., et al. (2023). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 15(4), 103-113. Retrieved from [Link]

  • Poe, R. B., & Schure, M. R. (1998). “Entropically Driven” Chiral Separations in Supercritical Fluid Chromatography. Confirmation of Isoelution Temperature and Reversal of Elution Order. Analytical Chemistry, 70(23), 5024-5031. Retrieved from [Link]

  • Fiveable. (2025, August 15). Fractional Crystallization: Organic Chemistry Study Guide. Fiveable. Retrieved from [Link]

  • RSC Publishing. (n.d.). New insights into supercritical fluid chromatography for chiral separations. RSC Publishing. Retrieved from [Link]

  • Lomsugarit, S., et al. (2020).
Optimization

Technical Support Center: Stabilization &amp; Storage of 2-Azaniumylcyclohex-3-ene-1-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 2-Azaniumylcyclohex-3-ene-1-carboxylate (the zwitterionic form of 2-amino-3-cyclohexene-1-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 2-Azaniumylcyclohex-3-ene-1-carboxylate (the zwitterionic form of 2-amino-3-cyclohexene-1-carboxylic acid). As a cyclic β -amino acid derivative often utilized in pyridoxal phosphate inhibition and antifungal research[1], this compound presents unique solid-state stability challenges.

Below, you will find a comprehensive breakdown of its physicochemical vulnerabilities, a troubleshooting FAQ, and a self-validating Standard Operating Procedure (SOP) for long-term storage.

Physicochemical Vulnerability Profile

To stabilize this compound, we must first understand the thermodynamic and kinetic pathways that lead to its degradation. The molecule features a reactive cyclohexene ring and a highly polar zwitterionic backbone, making it susceptible to oxidation, lactamization, and hygroscopic plasticization[2],[3].

Table 1: Quantitative Stability Metrics and Degradation Thresholds

ParameterOptimal ThresholdCritical Failure PointMechanistic Consequence of Failure
Storage Temperature -20°C> 40°CThermal lactamization (intramolecular condensation; loss of 18 Da)[3].
Atmospheric Oxygen < 1% (Argon Purge)Ambient Air (~21%)Radical-mediated allylic oxidation and epoxidation of the C=C bond[2].
Relative Humidity (RH) < 10% (Desiccated)> 30% RHLattice plasticization, amorphous conversion, and rapid hydrolysis[3],[4].
Light Exposure 0 Lux (Amber Vials)Direct UV/Visible LightPhoto-initiated radical generation at the C2/C5 allylic carbons[2].

Troubleshooting Guide & FAQs

Q1: Why did my lyophilized powder turn yellow after a month on the benchtop? Causality: Yellowing is a macroscopic indicator of oxidative degradation. Ambient oxygen and UV/visible light initiate a radical chain reaction at the highly reactive allylic positions of the cyclohexene ring[2]. This leads to the formation of conjugated polymeric byproducts. Solution: Always store the compound in Type I borosilicate amber glass vials under an inert argon atmosphere.

Q2: I observed a mass shift of -18 Da in my LC-MS analysis of a stored batch. What happened? Causality: A mass loss of 18 Da ( H2​O ) strongly indicates thermal lactamization. Because the azaniumyl ( NH3+​ ) and carboxylate ( COO− ) groups are in close spatial proximity (particularly in the cis-isomer), exposure to heat or localized mechanical friction (e.g., during aggressive milling) provides the activation energy required for intramolecular condensation, forming a bicyclic lactam[3]. Solution: Maintain strict cold-chain protocols (-20°C) and avoid high-heat vacuum ovens during drying phases.

Q3: The powder has become clumpy and difficult to weigh. Is it still viable? Causality: The zwitterionic nature of the compound makes it highly hygroscopic. Moisture absorption disrupts the crystalline lattice, lowering the glass transition temperature (a process known as plasticization)[3],[4]. This phase shift from a crystalline to an amorphous solid drastically accelerates chemical degradation. Solution: If clumping occurs, the batch is likely compromised and must be re-validated via NMR or LC-MS. To prevent this, always equilibrate the vial to room temperature in a desiccator before opening.

Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage

To ensure scientific integrity, every handling step must function as a self-validating system. Follow this protocol immediately upon receiving a new batch.

Step 1: Thermal Acclimatization

  • Action: Transfer the sealed vial from cold storage (-20°C) into a vacuum desiccator containing fresh desiccant. Allow 60 minutes for the vial to reach room temperature.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic zwitterion.

  • Validation: The humidity indicator card inside the desiccator must read <10% RH before the desiccator is opened.

Step 2: Inert Environment Handling

  • Action: Move the equilibrated vial into a nitrogen or argon-purged glove box.

  • Action: Weigh the required aliquots into pre-dried, amber glass vials.

  • Validation: Monitor the analytical balance; a continuous upward drift in mass indicates that the environmental humidity is too high and the compound is actively absorbing moisture. Drift must be <0.1 mg/min.

Step 3: Heavy Gas Purging

  • Action: Gently blow a stream of dry Argon gas over the powder in each open aliquot vial for 10–15 seconds.

  • Causality: Argon is denser than atmospheric air and effectively sinks into the vial, displacing oxidative O2​ from the headspace[2].

Step 4: Hermetic Sealing & Cryogenic Storage

  • Action: Cap the vials tightly with PTFE-lined closures and wrap the exterior seal with Parafilm to prevent slow gas exchange.

  • Action: Place the vials in a secondary sealed container and store at -20°C.

  • Validation: Include indicating silica gel in the secondary container. A color shift from blue (active) to pink (exhausted) serves as an immediate visual validation that the moisture barrier has been compromised.

Workflow Visualization

The following diagram maps the logical relationship between the compound's innate structural vulnerabilities, the resulting degradation pathways, and the targeted interventions outlined in the SOP.

G Compound 2-Azaniumylcyclohex-3-ene-1-carboxylate (Zwitterion) Oxidation Allylic Oxidation & Epoxidation (Radical Chain Reaction) Compound->Oxidation O2 / UV Light Lactamization Thermal Lactamization (Bicyclic Lactam Formation) Compound->Lactamization Heat (>40°C) Hygroscopy Lattice Plasticization (Moisture Absorption) Compound->Hygroscopy Ambient Humidity Argon Inert Argon Purge (Displaces O2) Oxidation->Argon Mitigated by Temp Cryogenic Storage (-20°C) (Lowers Kinetic Energy) Lactamization->Temp Mitigated by Desiccator Desiccation (Silica/Drierite) (Maintains Dry State) Hygroscopy->Desiccator Mitigated by

Logical relationship diagram mapping degradation pathways to targeted storage interventions.

References

  • Molecular Mode of Action of the Antifungal β-Amino Acid BAY 10-8888 Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link][1]

  • Selective Catalytic Oxidation of Cyclohexene with Molecular Oxygen: Radical Versus Nonradical Pathways Source: National Institutes of Health (NIH / PMC) URL:[Link][2]

  • The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin Source: Pharmaceutical Research (via ResearchGate) URL:[Link][3]

  • Drug Stability for Pharmaceutical Scientists Source: Academic Press / Elsevier (via Ethernet Edu) URL:[Link][4]

Sources

Troubleshooting

Minimizing side reactions during 2-Azaniumylcyclohex-3-ene-1-carboxylate formulation

Technical Support Center: Formulation of 2-Azaniumylcyclohex-3-ene-1-carboxylate Welcome to the technical support center for the synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate and its derivatives. This guide is des...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Formulation of 2-Azaniumylcyclohex-3-ene-1-carboxylate

Welcome to the technical support center for the synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the aza-Diels-Alder reaction, the cornerstone of this synthesis. Our goal is to provide you with in-depth, field-proven insights to help you minimize side reactions and maximize the yield and purity of your target compound.

The formation of the tetrahydropyridine core via the aza-Diels-Alder reaction is a powerful and direct method for constructing N-heterocyclic compounds.[1] However, the reaction's outcome is highly sensitive to a range of parameters. Issues with regioselectivity, stereoselectivity, and product stability are common hurdles. This document provides a structured approach to troubleshooting these challenges, grounded in mechanistic principles.

Troubleshooting Guide: Common Side Reactions & Mitigation Strategies

This section addresses specific experimental issues in a question-and-answer format. Each answer provides an explanation of the underlying chemical principles and offers actionable solutions.

Q1: I am observing a mixture of regioisomers in my final product. How can I improve regioselectivity?

A1: Poor regioselectivity is a frequent challenge when using unsymmetrical dienes or imines. The regiochemical outcome is governed by the electronic and steric properties of the reacting partners, specifically the alignment of the frontier molecular orbitals (FMOs) of the diene and the dienophile (the imine).[2][3]

Root Causes & Solutions:

  • Mismatched Electronics: In a normal electron-demand aza-Diels-Alder reaction, the reaction is between an electron-rich diene (high-energy HOMO) and an electron-poor imine (low-energy LUMO). The regioselectivity is dictated by the interaction of the largest coefficients of these respective orbitals.[4]

    • Solution: Enhance the electronic bias. If possible, modify your substrates by placing electron-donating groups (e.g., -OR, -NR₂) on the diene and strong electron-withdrawing groups (e.g., -COR, -SO₂R) on the nitrogen of the imine.[5] This increases the energy gap difference between the two possible transition states, favoring one regioisomer.

  • Lewis Acid Choice: The Lewis acid catalyst not only activates the imine but can also influence the size of the orbital coefficients, thereby altering regioselectivity.

    • Solution: Screen different Lewis acids. Harder Lewis acids (e.g., AlCl₃) may coordinate more strongly and have a different directing effect than softer ones (e.g., ZnCl₂). For complex systems, consider chiral Lewis acids which can provide excellent control.[6][7]

  • Steric Hindrance: Bulky substituents on either the diene or the imine can sterically disfavor the electronically preferred transition state, leading to a mixture of products.

    • Solution: If electronics and sterics are competing, a change in reaction temperature might favor one isomer over the other (see kinetic vs. thermodynamic control below). Alternatively, redesigning the synthesis to use less hindered starting materials may be necessary.

Q2: My product has a low diastereomeric ratio (endo/exo selectivity). How can I control the stereochemical outcome?

A2: Stereoselectivity in aza-Diels-Alder reactions is complex. Unlike the all-carbon version where the endo product is often kinetically favored due to secondary orbital interactions, aza-Diels-Alder reactions frequently favor the thermodynamically more stable exo product.[5][8]

Root Causes & Solutions:

  • Thermodynamic vs. Kinetic Control: The endo adduct is formed faster at lower temperatures (kinetic control), but it may be less stable than the exo adduct. At higher temperatures, the reaction can become reversible, allowing the initial kinetic product to revert to starting materials and reform as the more stable thermodynamic product.

    • Solution: To favor the kinetic product (often endo), run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., -78 °C to -40 °C). For the thermodynamic product (exo), higher temperatures may be beneficial, but this risks other side reactions.

  • Reaction Mechanism: The reaction can proceed through a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway. The presence of a strong Lewis acid or protonation of the imine nitrogen often promotes the stepwise mechanism, which can erode stereoselectivity.[5]

    • Solution: If a stepwise mechanism is suspected, try using a milder Lewis acid or running the reaction under thermal conditions without a catalyst, if feasible. The goal is to favor the more stereospecific concerted pathway.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to different stereoisomers.

    • Solution: Screen a range of solvents. Non-polar solvents like toluene or dichloromethane are common starting points. Protic or highly coordinating solvents may interfere with Lewis acid catalysis.

Q3: I suspect epimerization is occurring at the C1 position (adjacent to the carboxylate). How can I prevent this?

A3: The α-proton at the C1 position of your product is acidic and susceptible to removal, especially under basic conditions. This leads to the formation of an enolate, and subsequent reprotonation can scramble the stereocenter, resulting in a mixture of epimers.

Root Causes & Solutions:

  • Basic Work-up or Purification: Using basic solutions (e.g., NaHCO₃ wash, amine-based buffers) during work-up or using basic chromatography media (e.g., alumina) can cause epimerization.

    • Solution: Quench the reaction with a neutral or mildly acidic solution, such as saturated aqueous NH₄Cl. During extraction, use a brine wash. For purification, use silica gel and consider adding a small amount of a neutral or acidic modifier to your eluent if tailing or on-column reactions are observed.

  • Excess Base from Imine Formation: If the imine is generated in situ using a base, residual base in the reaction mixture can cause epimerization of the product as it forms.

    • Solution: Ensure the stoichiometry of the base used for any preliminary step is precise. If possible, use a method that does not require a strong base or a method where the basic byproduct can be neutralized or removed before the cycloaddition.

Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism of the aza-Diels-Alder reaction, and how does it influence side products?

The aza-Diels-Alder reaction can proceed via two primary pathways, which dictates the potential side products.

  • Concerted [4+2] Cycloaddition: This is a pericyclic reaction where all bonds are formed in a single, highly ordered transition state.[1] This pathway is stereospecific and generally leads to a cleaner reaction with higher stereoselectivity. Minimizing catalytic Brønsted or Lewis acidity and using lower temperatures favors this mechanism.

  • Stepwise Mannich-Michael Pathway: When the imine is activated by a strong Lewis acid or protonation, it becomes highly electrophilic.[5] The reaction can then proceed in two steps: a nucleophilic attack from the diene onto the imine carbon (a Mannich-type reaction), forming a zwitterionic or cationic intermediate. This intermediate then undergoes ring closure (an intramolecular Michael addition). This stepwise nature allows for bond rotation in the intermediate, which can lead to a loss of stereoselectivity. It can also open pathways to other side reactions if the intermediate is trapped by other species.

Diagram of Mechanistic Pathways

G cluster_concerted Concerted [4+2] Pathway cluster_stepwise Stepwise Mannich-Michael Pathway A Diene + Imine TS1 Ordered Transition State A->TS1 Thermal or Mild Lewis Acid P1 Desired Cycloadduct (High Stereoselectivity) TS1->P1 B Diene + Activated Imine I1 Zwitterionic Intermediate B->I1 Strong Lewis Acid (e.g., AlCl₃) P2 Cycloadduct Mixture (Low Stereoselectivity) I1->P2 Ring Closure SP Other Side Products I1->SP Trapping/Rearrangement

Caption: Concerted vs. Stepwise Aza-Diels-Alder Mechanisms.

Experimental Protocols & Data

Protocol 1: General Procedure for Catalytic Aza-Diels-Alder Reaction

This protocol provides a starting point for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Catalyst & Imine Formation: To a flame-dried, three-neck flask equipped with a thermometer and a magnetic stirrer, add the chosen Lewis acid catalyst (e.g., ZnCl₂, 10 mol%) and anhydrous solvent (e.g., Dichloromethane, 0.1 M). Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the precursor amine (1.0 equiv) and aldehyde (1.1 equiv) to generate the imine in situ. Stir for 30-60 minutes.

  • Cycloaddition: Slowly add the diene (1.2 equiv) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 2-24 hours).

  • Quenching & Work-up: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient).

Table 1: Influence of Reaction Parameters on Selectivity
ParameterCondition A (Kinetic)Condition B (Thermodynamic)Expected Outcome
Temperature -78 °C25 °C to RefluxLower temp often favors the endo (kinetic) product; higher temp favors the exo (thermodynamic) product.
Catalyst TiCl₄, AlCl₃ (Strong)ZnCl₂, Sc(OTf)₃ (Moderate)Strong Lewis acids can accelerate the reaction but may promote a stepwise mechanism, potentially lowering stereoselectivity.[5]
Solvent Toluene, Hexane (Non-polar)Dichloromethane, THF (Polar Aprotic)Solvent polarity can influence transition state stabilization and catalyst activity.

Troubleshooting Workflow

This diagram provides a logical decision-making process for diagnosing and solving common issues during the synthesis.

G cluster_issues Troubleshooting Paths cluster_solutions Potential Solutions Start Reaction Complete. Analyze Crude Product. Problem Problem Identified? Start->Problem Success Proceed to Full-Scale Synthesis Problem->Success No Regio Poor Regioselectivity? Problem->Regio Yes Stereo Poor Stereoselectivity? Regio->Stereo No Sol_Regio Modify Substrate Electronics Screen Lewis Acids Regio->Sol_Regio Yes Purity Other Impurities (Aromatization, Epimerization)? Stereo->Purity No Sol_Stereo Lower Reaction Temperature Change Catalyst/Solvent Stereo->Sol_Stereo Yes Sol_Purity Use Inert Atmosphere Neutral Work-up Purity->Sol_Purity Yes Sol_Regio->Start Re-run Reaction Sol_Stereo->Start Re-run Reaction Sol_Purity->Start Re-run Reaction

Caption: A logical workflow for troubleshooting side reactions.

References

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Rings: A Comparative Guide to Saturated and Unsaturated Cyclohexane Amino Acids for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and tailored physicochemical properties is paramount. Among the vast arsenal of building blocks, cyclic amino acids have carved out a significant niche, providing conformational rigidity that can enhance binding affinity, selectivity, and metabolic stability of peptide-based therapeutics. This guide provides a detailed comparative analysis of two closely related yet functionally distinct cyclohexane amino acid analogues: the saturated 2-aminocyclohexanecarboxylic acid and its unsaturated counterpart, 2-azaniumylcyclohex-3-ene-1-carboxylate (commonly referred to as 2-aminocyclohex-3-enecarboxylic acid).

This comparison will delve into their structural nuances, consequential differences in physicochemical properties, synthetic accessibility, and their respective applications in drug development. By understanding the subtle yet critical impact of a single double bond, researchers can make more informed decisions in the design of next-generation therapeutics.

At a Glance: Key Structural and Property Differences

Feature2-Azaniumylcyclohex-3-ene-1-carboxylate2-Aminocyclohexanecarboxylic Acid
Synonyms 2-Aminocyclohex-3-enecarboxylic acidACHC
Molecular Formula C₇H₁₁NO₂C₇H₁₃NO₂
Molecular Weight 141.17 g/mol 143.18 g/mol [1]
Core Structure CyclohexeneCyclohexane
Key Structural Feature C=C double bond at the 3-positionFully saturated aliphatic ring
Conformational Flexibility More rigid due to the double bondMore flexible (chair/boat conformations)
Chemical Reactivity Double bond allows for further functionalizationGenerally less reactive
Primary Applications Scaffolds for complex natural product synthesis, conformationally constrained peptide mimicsBuilding block for β-peptides, synthesis of helical structures, drug design[2]

The Core Distinction: Saturation vs. Unsaturation

The fundamental difference between these two molecules lies in the presence of a carbon-carbon double bond within the cyclohexane ring of 2-azaniumylcyclohex-3-ene-1-carboxylate. This seemingly minor alteration has profound implications for the molecule's overall shape, reactivity, and utility in drug design.

2-Aminocyclohexanecarboxylic acid , a saturated cyclic β-amino acid, possesses a flexible cyclohexane ring that can adopt various chair and boat conformations. This conformational pliability can be advantageous in allowing the molecule to adapt its shape to a binding pocket. However, it can also be a drawback, leading to a potential loss of entropy upon binding and reduced selectivity.

In contrast, the double bond in 2-azaniumylcyclohex-3-ene-1-carboxylate introduces a degree of planarity and rigidity to the ring system. This conformational constraint can be a powerful tool for medicinal chemists, enabling the design of ligands with a more pre-organized geometry for binding to a biological target. This can lead to higher binding affinities and improved selectivity. Furthermore, the double bond serves as a chemical handle for further synthetic modifications, opening up avenues for creating more complex molecular architectures.

The difference in saturation also impacts the physical properties of the molecules. Generally, unsaturated compounds have lower melting points than their saturated counterparts due to the "kink" introduced by the double bond, which can disrupt crystal packing.[3][4]

A Comparative Look at Synthesis

The synthetic routes to these two classes of compounds reflect their structural differences.

Synthesis of 2-Aminocyclohexanecarboxylic Acid

The synthesis of 2-aminocyclohexanecarboxylic acid often starts from readily available precursors like benzoic acid or cyclohexene derivatives. A common approach involves the hydrogenation of an aromatic precursor, followed by the introduction of the amino group. For instance, benzoic acid can be hydrogenated to cyclohexanecarboxylic acid, which can then undergo further reactions to introduce the amine functionality. Stereoselective syntheses are also well-established to obtain specific cis or trans isomers, which are crucial for controlling the geometry of resulting peptides and peptidomimetics.[1]

Synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate

The synthesis of the unsaturated analogue typically involves a Diels-Alder reaction as a key step.[5] This powerful [4+2] cycloaddition reaction allows for the efficient construction of the cyclohexene ring system. For example, the reaction between a diene such as 1,3-butadiene and a dienophile like an acrylic acid derivative can provide the core scaffold. Subsequent modifications are then carried out to introduce the amino group at the desired position. The stereochemistry of the substituents can often be controlled by the choice of starting materials and reaction conditions.

Experimental Protocols: A Glimpse into the Lab

Representative Synthesis of a Saturated Analogue: (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid

This procedure provides a method for synthesizing a derivative of trans-2-aminocyclohexanecarboxylic acid.

Step 1: Preparation of (1S,2S)-2-(N-Tosylamino)-1-[((2S)-2-carbomethoxypyrrolidinyl)carbonyl] cyclohexane (3)

  • Crude amine 2 (approximately 22.9 g, ~90 mmol) is dissolved in 200 mL of anhydrous dichloromethane (CH2Cl2) in a 500-mL, single-necked, round-bottomed flask equipped with a magnetic stirring bar.

  • The solution is cooled to 0°C in an ice-water bath.

  • Triethylamine (27.3 g, 270 mmol) is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (20.6 g, 108 mmol) over 15 minutes.

  • The reaction mixture is stirred at room temperature for 12 hours or until thin-layer chromatography (TLC) analysis indicates the disappearance of the starting amine.

  • The reaction is quenched by the addition of 100 mL of water. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL of CH2Cl2.

  • The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography.[1]

Step 2: Hydrolysis to (1S,2S)-2-(N-Tosylamino)cyclohexanecarboxylic acid (4)

  • A 250-mL round-bottomed flask is charged with 28.8 g (70.5 mmol) of compound 3 and 120 mL of 6 M sulfuric acid.

  • The heterogeneous mixture is heated at reflux for 14 hours.

  • After cooling, the resulting solid is collected by filtration, washed with water, and dried to afford the product.[1]

Visualization of Synthetic Logic

Synthesis_Comparison cluster_saturated Synthesis of 2-Aminocyclohexanecarboxylic Acid cluster_unsaturated Synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate sat_start Benzoic Acid / Cyclohexene Derivative sat_step1 Hydrogenation / Ring Formation sat_start->sat_step1 sat_step2 Introduction of Amino Group sat_step1->sat_step2 sat_product 2-Aminocyclohexanecarboxylic Acid sat_step2->sat_product unsat_start_diene 1,3-Butadiene (Diene) unsat_step1 Diels-Alder Reaction unsat_start_diene->unsat_step1 unsat_start_dienophile Acrylic Acid Derivative (Dienophile) unsat_start_dienophile->unsat_step1 unsat_step2 Introduction of Amino Group unsat_step1->unsat_step2 unsat_product 2-Azaniumylcyclohex-3-ene-1-carboxylate unsat_step2->unsat_product

Caption: Comparative synthetic pathways for saturated and unsaturated cyclohexane amino acids.

Applications in Drug Development and Beyond

The choice between a saturated and an unsaturated cyclic amino acid scaffold has significant consequences for the properties and potential applications of the final molecule.

2-Aminocyclohexanecarboxylic Acid: The Conformationally Flexible Workhorse

  • β-Peptide Design: Both cis and trans isomers of 2-aminocyclohexanecarboxylic acid are extensively used in the construction of β-peptides. These unnatural oligomers can adopt stable helical and sheet-like secondary structures, mimicking the folding patterns of natural proteins.[2] This property is exploited to create protease-resistant mimetics of biologically active peptides.

  • Drug Scaffolding: The rigid cyclohexane backbone serves as a scaffold to orient pharmacophoric groups in a defined spatial arrangement, which can lead to enhanced binding to therapeutic targets.

2-Azaniumylcyclohex-3-ene-1-carboxylate: The Rigid and Reactive Platform

  • Conformationally Constrained Peptidomimetics: The increased rigidity of the cyclohexene ring makes this amino acid an excellent choice for designing highly pre-organized ligands. This can be particularly useful when targeting receptors where a specific ligand conformation is required for high-affinity binding.

  • Natural Product Synthesis: The unsaturated ring system is a common motif in a variety of natural products with interesting biological activities. As such, this amino acid serves as a valuable chiral building block for the total synthesis of these complex molecules.

  • Further Functionalization: The double bond provides a reactive site for a wide range of chemical transformations, including hydrogenation, epoxidation, and dihydroxylation. This allows for the late-stage diversification of drug candidates, enabling the rapid exploration of structure-activity relationships.

Logical Relationship: Structure to Function

Structure_Function cluster_structure Structural Features cluster_properties Physicochemical & Reactive Properties cluster_applications Applications in Drug Development saturated 2-Aminocyclohexanecarboxylic Acid Saturated Ring flexibility High Conformational Flexibility saturated->flexibility unsaturated 2-Azaniumylcyclohex-3-ene-1-carboxylate Unsaturated Ring (C=C) rigidity Increased Rigidity Planarity unsaturated->rigidity reactivity Chemically Reactive Handle unsaturated->reactivity beta_peptides β-Peptide Design flexibility->beta_peptides constrained_mimetics Constrained Peptidomimetics rigidity->constrained_mimetics diversification Scaffold for Diversification reactivity->diversification

Caption: The influence of ring saturation on properties and applications.

Conclusion: A Strategic Choice for Rational Drug Design

The decision to employ either 2-aminocyclohexanecarboxylic acid or its unsaturated counterpart, 2-azaniumylcyclohex-3-ene-1-carboxylate, is a strategic one that should be guided by the specific goals of the drug discovery program.

  • For applications requiring conformational adaptability and established protocols for peptide mimicry , the saturated 2-aminocyclohexanecarboxylic acid remains an excellent and well-validated choice. Its flexibility can be harnessed to explore a broader conformational space when the optimal binding geometry is unknown.

  • When conformational rigidity is paramount for enhancing binding affinity and selectivity, or when a handle for further chemical elaboration is desired , the unsaturated 2-azaniumylcyclohex-3-ene-1-carboxylate offers distinct advantages. Its pre-organized structure and reactive double bond provide a powerful platform for the rational design of sophisticated and highly functionalized therapeutic agents.

Ultimately, a thorough understanding of the structural and functional consequences of ring saturation empowers researchers to make more informed and effective decisions in the intricate process of drug design and development.

References

  • Fülöp, F. (2001). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews, 101(8), 2181-2204. [Link]

  • PubChem. (n.d.). 2-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Scientific.net. (2024, January 7). Biological Properties of Cyclohex-3-Encarbonyl Acid Pyridin-2-Yl Amide Compound. Key Engineering Materials, 973, 67-76. [Link]

  • Organic Syntheses. (n.d.). Asymmetric Synthesis of trans-2-Aminocyclohexanecarboxylic Acid Derivatives from Pyrrolobenzodiazepine-5,11-diones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-cyclohex-3-enecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 2-aminocyclohex-3-ene-1-carboxylic acid hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • Microbe Notes. (2022, January 4). Saturated vs Unsaturated fatty acids- Definition, 20 Differences, Examples. Retrieved from [Link]

  • StackExchange. (2012, October 24). What is the difference between saturated and unsaturated fatty acids? Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 2-Azaniumylcyclohex-3-ene-1-carboxylate Using LC-MS

Introduction: The Criticality of Purity for a Novel Proline Analog In the landscape of drug discovery and development, proline analogs serve as invaluable scaffolds for creating conformationally constrained peptides and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity for a Novel Proline Analog

In the landscape of drug discovery and development, proline analogs serve as invaluable scaffolds for creating conformationally constrained peptides and small molecule therapeutics. 2-Azaniumylcyclohex-3-ene-1-carboxylate, a unique bicyclic amino acid analog, presents significant potential in this arena.[1][2] However, its utility is fundamentally dependent on its purity. Both chemical impurities, arising from the synthetic route, and chiral impurities (the presence of the undesired enantiomer) can drastically alter its biological activity, safety profile, and pharmacokinetic properties.[3]

This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the comprehensive validation of 2-Azaniumylcyclohex-3-ene-1-carboxylate purity. We will move beyond a simple recitation of methods to explore the causal relationships behind experimental design, empowering researchers, scientists, and drug development professionals to build robust, self-validating analytical systems for this and similar challenging molecules.

The Analytical Challenge: Navigating Polarity and Chirality

The molecular structure of 2-Azaniumylcyclohex-3-ene-1-carboxylate presents a dual analytical challenge:

  • High Polarity: As a zwitterionic amino acid, the molecule is highly polar and hydrophilic.[4] This characteristic leads to poor retention on conventional reversed-phase (RP) HPLC columns, causing it to elute in or near the solvent front where matrix effects can suppress ionization and obscure the detection of early-eluting impurities.[5]

  • Chirality: The molecule possesses stereogenic centers, meaning it exists as a pair of enantiomers. Since biological systems are inherently chiral, one enantiomer may be therapeutically active while the other could be inactive or even harmful. Therefore, a purity assessment must include precise quantification of enantiomeric excess.[3][6]

A successful analytical method must overcome both of these hurdles simultaneously, providing clear separation of the main compound from process-related impurities and its enantiomer.

Comparative Analysis of LC-MS Strategies

Two primary strategies are viable for this analytical task. The choice between them depends on available instrumentation, desired throughput, and the specific validation context.

Approach 1: Direct Enantiomeric Separation via Chiral Stationary Phase (CSP) LC-MS

This "direct" approach utilizes a column where the stationary phase is itself chiral, enabling differential interaction with the two enantiomers.

  • Causality of Separation: Chiral Stationary Phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin, are particularly effective for underivatized amino acids.[6][7] Separation occurs through a combination of interactions—ionic, hydrogen bonding, and steric—between the analyte enantiomers and the complex chiral surface of the stationary phase. The different spatial arrangements of the enantiomers lead to varied interaction strengths and, consequently, different retention times.

  • Advantages:

    • Simplicity: Eliminates the need for a derivatization step, reducing sample preparation time and potential sources of error.[8]

    • Direct Measurement: Provides an unambiguous, direct quantification of the enantiomeric ratio.

  • Considerations:

    • Method Development: Finding the optimal mobile phase for resolution can be more complex and may require screening different organic modifiers and additives.

    • Column Care: CSPs can be less robust and more expensive than standard achiral columns, requiring careful handling.

Approach 2: Diastereomeric Separation via Chiral Derivatization and Achiral LC-MS

This "indirect" method involves chemically reacting the amino acid enantiomers with a chiral derivatizing reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard, robust achiral column (e.g., a C18).

  • Causality of Separation: Reagents like 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, or Marfey's Reagent) are commonly used.[9] When the L-form of the reagent reacts with a racemic mixture of the analyte, it produces L-L and L-D diastereomeric pairs. These pairs are no longer mirror images and exhibit different hydrophobicities, allowing them to be separated by standard reversed-phase chromatography.[10]

  • Advantages:

    • Robust Chromatography: Employs widely available and highly robust C18 columns.[11][12]

    • Enhanced Retention & Sensitivity: Derivatization often increases the hydrophobicity of the polar analyte, improving retention on RP columns and potentially enhancing ionization efficiency in the MS source.[10][13]

  • Considerations:

    • Reaction Validation: The derivatization reaction itself must be validated to ensure it proceeds to completion without side reactions or kinetic resolution (i.e., one enantiomer reacting faster than the other).

    • Added Complexity: Introduces an additional, time-consuming step in sample preparation.

Recommended Workflow for Comprehensive Purity Validation

For a definitive and regulatory-compliant purity assessment, the direct CSP method coupled with High-Resolution Mass Spectrometry (HRMS) is recommended. This approach minimizes ambiguity by avoiding chemical modification of the analyte. The workflow below outlines the critical decision points.

Purity_Validation_Workflow cluster_0 Phase 1: Method Development & Feasibility cluster_1 Phase 2: Execution & Data Acquisition cluster_2 Phase 3: Data Analysis & Reporting Start Define Analytical Target: Chemical & Chiral Purity Strategy Select LC Strategy Start->Strategy CSP Direct Method: Chiral Stationary Phase (CSP) Strategy->CSP Preferred for unambiguous results Deriv Indirect Method: Chiral Derivatization + RPLC Strategy->Deriv Alternative if CSP fails or for sensitivity enhancement Protocol Execute Validated LC-HRMS Protocol CSP->Protocol Deriv->Protocol Data Acquire Full Scan HRMS and dd-MS/MS Data Protocol->Data Analysis Process Data Data->Analysis Purity_Report Generate Purity Report: - % Area Purity - % Enantiomeric Excess - Impurity Identification Analysis->Purity_Report Validation Validate Method per ICH Q2(R1) Guidelines Analysis->Validation

Caption: High-level workflow for purity validation.

Detailed Experimental Protocol: CSP-HRMS Method

This protocol is a robust starting point and must be optimized and validated for the specific instrumentation used.

5.1. Sample Preparation

  • Prepare a stock solution of 2-Azaniumylcyclohex-3-ene-1-carboxylate reference standard at 1.0 mg/mL in 50:50 (v/v) acetonitrile/water.

  • Prepare a sample solution of the test article at the same concentration.

  • Create a "spiked" sample for specificity validation by including known impurities and a small amount of the opposite enantiomer, if available.

  • Dilute samples to a working concentration of ~10 µg/mL using the initial mobile phase conditions.

5.2. Liquid Chromatography (LC) Parameters

  • Column: Chirobiotic T (Teicoplanin) column, 250 x 4.6 mm, 5 µm (or similar macrocyclic glycopeptide CSP).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 60% B over 20 minutes, hold at 60% B for 5 minutes, return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

Causality Note: A polar organic mobile phase (Methanol/Water) with an acidic modifier (Formic Acid) is chosen. The acid ensures the analyte's primary amine is protonated, facilitating both the ionic interactions necessary for chiral recognition on the CSP and efficient ionization for MS detection.[14][15]

5.3. High-Resolution Mass Spectrometry (HRMS) Parameters

  • Instrument: Q-Exactive Orbitrap, Q-TOF, or similar HRMS instrument.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300°C.

  • Scan Mode:

    • Full Scan MS: 70-1050 m/z range at a resolution of 70,000.

    • Data-Dependent MS/MS (dd-MS/MS): Top 3 most intense ions from the full scan are selected for fragmentation (HCD or CID) with a normalized collision energy of 20, 30, and 40 (stepped). Causality Note: ESI in positive mode is ideal for protonating the azaniumyl group of the amino acid, yielding a strong [M+H]+ signal.[16] HRMS provides high mass accuracy (<5 ppm), which is crucial for confirming the elemental composition of the parent ion and any detected impurities.[17][18] The dd-MS/MS scan provides fragmentation data essential for the structural elucidation of unknown impurities.[19]

Data Analysis and Interpretation Logic

The acquired data is processed through a systematic workflow to ensure all aspects of purity are addressed.

Data_Analysis_Logic cluster_0 Peak Identification cluster_1 Purity Calculation cluster_2 Impurity Profiling Input Acquired LC-HRMS Data (TIC Chromatogram) Extract_EIC Extract Ion Chromatogram (EIC) for [M+H]+ of Analyte Input->Extract_EIC Detect_Impurities Detect All Other Peaks in TIC Input->Detect_Impurities Confirm_Mass Confirm Accurate Mass (< 5 ppm error) Extract_EIC->Confirm_Mass Identify_Enantiomers Identify Main & Minor Enantiomer Peaks Confirm_Mass->Identify_Enantiomers Calc_EE Calculate % Enantiomeric Excess (Area_Major - Area_Minor) / (Total Area) * 100 Identify_Enantiomers->Calc_EE Final_Report Final Purity Certificate Calc_EE->Final_Report Calc_Purity Calculate % Area Purity (Area_Analyte / Total Area_All_Peaks) * 100 Calc_Purity->Final_Report Detect_Impurities->Calc_Purity Impurity_Mass Determine Accurate Mass of Each Impurity Detect_Impurities->Impurity_Mass Propose_Structure Propose Elemental Formula & Structure using MS/MS data Impurity_Mass->Propose_Structure Propose_Structure->Final_Report

Caption: Logical flow for data interpretation.

Method Validation: A Trustworthy System

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to prove it is fit for purpose.[20][21]

Validation Parameter Objective Typical Acceptance Criteria
System Suitability To ensure the system is performing correctly before analysis.Resolution (Rs) between enantiomers > 1.5; Tailing factor < 2.0; %RSD of replicate injections < 2.0%.
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of its enantiomer and potential impurities.[20]The main peak is free from co-elution with any other components in spiked samples. Peak purity analysis (using DAD or MS) should confirm homogeneity.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be reliably quantified.Signal-to-Noise ratio ≥ 10; Acceptable precision and accuracy at this concentration.
Linearity To show a direct proportional relationship between concentration and MS response for the undesired enantiomer.Correlation coefficient (r²) ≥ 0.99 for a series of dilutions of the minor enantiomer.
Accuracy The closeness of test results to the true value.%Recovery between 80-120% for spiked samples at different levels (e.g., LOQ, 0.5%, 1.0%).
Precision The degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument) should have a Relative Standard Deviation (%RSD) ≤ 15% at the LOQ.

Performance Comparison Summary

Performance Metric Direct CSP Method Indirect Derivatization Method Rationale
Specificity Excellent Very Good Direct method is inherently more specific; indirect method relies on the specificity of the derivatization reaction.
Simplicity/Speed Higher Lower CSP method has fewer sample preparation steps.
Robustness Good Excellent C18 columns used in the indirect method are generally more robust and have a longer lifetime than CSPs.
Cost Higher (Initial) Lower (Initial) CSP columns are more expensive than C18 columns, but derivatization reagents add recurring costs.
Development Time Potentially Longer Potentially Shorter Optimizing separation on CSPs can be iterative. Derivatization often provides good RP retention predictably.

Conclusion

Validating the purity of 2-Azaniumylcyclohex-3-ene-1-carboxylate requires a sophisticated analytical approach that can simultaneously address its polar and chiral nature. While both direct (CSP) and indirect (derivatization) LC-MS methods are viable, the use of a Chiral Stationary Phase coupled with High-Resolution Mass Spectrometry offers the most direct, unambiguous, and robust strategy for a comprehensive purity assessment. This method minimizes sample manipulation, provides definitive structural information for both the analyte and its impurities, and aligns well with the rigorous standards of pharmaceutical development.[22][23] By following the principles of causality in method design and adhering to ICH validation guidelines, researchers can establish a self-validating system that ensures the quality and integrity of this promising molecule.

References

  • Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. (2006). Journal of the American Society for Mass Spectrometry.
  • Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. (2000). Analytical Chemistry. [Link]

  • Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. (2000). PubMed. [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. (n.d.). National Agricultural Library. [Link]

  • Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution. (2014). Analyst. [Link]

  • High-resolution mass spectrometry for impurity profiling. (2025). Sterling Pharma Solutions. [Link]

  • BA Method Development: Polar Compounds. (2023). BioPharma Services. [Link]

  • Development of UPLC-MS/MS method for the determination of polar metabolites. (2018). DiVA. [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). European Pharmaceutical Review. [Link]

  • LC-MS metabolomics of polar compounds. (2012). PubMed. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2026). Chromatography Online. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]

  • Small Molecule Identity and Purity Testing. (n.d.). Pacific BioLabs. [Link]

  • Impurity Identification in Small-Molecule APIs. (2020). Pharma's Almanac. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. (n.d.). Almac. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (2022). Analytical Chemistry. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]

  • Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. (2002). OSTI.GOV. [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (2018). PubMed. [Link]

  • Reversed Phase Chromatography. (n.d.). Cytiva. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. (2024). ResearchGate. [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

Sources

Validation

Benchmarking 2-Azaniumylcyclohex-3-ene-1-carboxylate against standard cyclic amino acids

An in-depth technical analysis and benchmarking guide for evaluating 2-azaniumylcyclohex-3-ene-1-carboxylate (the zwitterionic form of 2-aminocyclohex-3-ene-1-carboxylic acid, commonly abbreviated as 2ACH ) against indus...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for evaluating 2-azaniumylcyclohex-3-ene-1-carboxylate (the zwitterionic form of 2-aminocyclohex-3-ene-1-carboxylic acid, commonly abbreviated as 2ACH ) against industry-standard cyclic amino acids.

Executive Summary: The Thermodynamics of Conformational Restriction

As a Senior Application Scientist specializing in peptidomimetic drug discovery, I frequently navigate the thermodynamic trade-offs of ligand-receptor binding. The entropic penalty paid by flexible linear peptides upon binding to targets like G-protein coupled receptors (GPCRs) often limits their clinical viability. To overcome this, we employ conformational restriction via cyclic amino acids.

This guide provides an objective benchmarking of 2ACH against highly characterized saturated cyclic scaffolds such as trans-2-aminocyclohexanecarboxylic acid (ACHC) and trans-2-aminocyclopentanecarboxylic acid (ACPC). By analyzing strain energy, structural induction, and synthetic viability, we can determine the optimal applications for this unsaturated building block.

Mechanistic Rationale: The Impact of Desaturation

Standard saturated cyclic amino acids, such as ACHC and ACPC, constrain backbone torsion angles (φ, ψ, θ) to induce highly predictable secondary structures—namely 14-helices and 12-helices, respectively[1]. The flexibility of the saturated cyclohexane ring in ACHC allows it to adopt various chair conformations to minimize steric clashes during folding.

However, 2ACH introduces a critical structural divergence: an endocyclic double bond (cyclohex-3-ene). The causality behind choosing 2ACH lies in its geometry. The sp2 hybridization at the C3 and C4 positions flattens that specific hemisphere of the ring, restricting the molecule from accessing the full range of chair conformations available to ACHC.

This geometric distortion allows 2ACH to lock peptides into highly specific, rigid bioactive conformations. For example, in the N/OFQ-NOP GPCR system, the positively charged azaniumyl group of 2ACH precisely aligns to form a critical salt bridge with the conserved D1303.32 receptor residue—a geometry that saturated analogs struggle to maintain without severe steric clashing [2].

G N1 Linear Amino Acids (High Entropic Penalty) N2 Saturated Cyclic (ACHC/ACPC) (Moderate Rigidity, 12/14-Helices) N1->N2 Cyclization N3 Unsaturated Cyclic (2ACH) (High Rigidity, sp2 Flattening) N2->N3 Desaturation N4 Target GPCR Binding (Optimized Enthalpy/Entropy) N3->N4 Lock Bioactive Conformation

Fig 1: Thermodynamic logic of conformational restriction from linear to unsaturated cyclic amino acids.

Quantitative Benchmarking: Strain Energy & Structural Induction

When selecting a cyclic amino acid, the strain energy required to adopt the bioactive conformation is a primary determinant of binding affinity. Lower strain energies generally correlate with higher affinities, provided the pharmacophore geometry is satisfied.

Table 1: Conformational Benchmarking of Cyclic Amino Acids

Amino AcidRing ScaffoldDominant Secondary StructureGPCR Bioactive Strain Energy (kcal/mol)*
2ACH CyclohexeneTurn / Constrained Loop11.8
6ACH CyclohexeneTurn / Constrained Loop12.6
CLE AzepinoneTurn15.3
ACHC Cyclohexane14-HelixN/A (Fails specific GPCR docking)
ACPC Cyclopentane12-HelixN/A (Fails specific GPCR docking)

*Note: Strain energies derived from AlphaFold-guided docking in the N/OFQ-NOP GPCR model, measuring the energy required to superimpose the amino acid onto the bioactive query [2].

While 2ACH carries a moderate strain energy penalty (11.8 kcal/mol) compared to the theoretical baseline of linear peptides, it outperforms bulkier constraints like CLE (15.3 kcal/mol) and successfully satisfies complex GPCR binding pockets where saturated analogs fail [2].

Experimental Protocols: Synthesis and Validation

Incorporating highly constrained, sterically hindered amino acids like 2ACH requires optimized Solid-Phase Peptide Synthesis (SPPS) and rigorous structural validation. The following protocols form a self-validating system: the synthesis is verified by the subsequent NMR conformational analysis.

Protocol A: Optimized SPPS for 2ACH Incorporation

Because the flattened cyclohexene ring of 2ACH projects steric bulk directly toward the reacting amine, standard coupling reagents (e.g., HBTU) yield poor conversion rates. We must shift to highly reactive triazole-based activators.

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling of 2ACH:

    • Pre-activate Fmoc-2ACH-OH (4 eq) with HATU (3.9 eq) and HOAt (4 eq) in DMF to accelerate the formation of the active ester and overcome steric hindrance.

    • Add DIPEA (8 eq) and transfer to the resin.

    • Allow coupling to proceed for 4-6 hours at room temperature (or 75°C for 15 min under microwave irradiation).

  • Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether. Crucial Note: Commercial 2ACH is often supplied as a racemate (e.g., (1S,2R) and (1R,2S)). Incorporation will yield diastereomeric peptides that must be resolved via preparative RP-HPLC [2].

SPPS S1 Fmoc-Rink Amide Resin (Swelling in DMF) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 2ACH Coupling (HATU/HOAt, DIPEA, 4h) S2->S3 S4 Chain Elongation (Standard SPPS) S3->S4 S5 Cleavage & Deprotection (TFA/TIS/H2O) S4->S5 S6 RP-HPLC Purification (Diastereomer Resolution) S5->S6

Fig 2: Optimized SPPS workflow for sterically hindered 2ACH incorporation and resolution.

Protocol B: Conformational Analysis via NMR

To validate that 2ACH has successfully locked the peptide into the desired conformation, solution-state NMR is required.

  • Sample Preparation: Dissolve the purified 2ACH-containing peptide in Pyridine- d5​ or Methanol- d3​ (2-5 mM) [3].

  • Data Acquisition: Acquire 2D TOCSY (mixing time 80 ms) and ROESY/NOESY (mixing time 200-300 ms) spectra at 298 K.

  • Analysis: Map the intramolecular hydrogen bonding network. Look for medium-range NOEs (e.g., between the backbone NH of residue i and the carbonyl of residue i-2 or i-3) to confirm the stabilization of the target turn structure, contrasting it against the 14-helix NOE patterns typically seen with ACHC [3].

Conclusion

While standard saturated cyclic amino acids like ACHC and ACPC are excellent for generating bulk helical structures, 2-azaniumylcyclohex-3-ene-1-carboxylate (2ACH) offers a superior tool for precision pharmacophore alignment. Its unique sp2 -flattened ring provides a distinct torsional profile that successfully satisfies complex GPCR binding pockets where saturated analogs fail.

References

  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure and Implications for β-Peptide Tertiary Structure. Journal of the American Chemical Society.[Link]

  • A Multi-Angle Approach to Predict Peptide-GPCR Complexes: The N/OFQ-NOP System as a Successful AlphaFold Application Case Study. Journal of Chemical Information and Modeling.[Link]

  • Solution Conformations of Helix-Forming β-Amino Acid Homooligomers. Journal of the American Chemical Society.[Link]

Comparative

A Comparative Guide to the Reproducible Catalytic Synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate

In the landscape of modern drug discovery and development, the precise and reproducible synthesis of chiral building blocks is of paramount importance. Among these, cyclic β-amino acids and their derivatives represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise and reproducible synthesis of chiral building blocks is of paramount importance. Among these, cyclic β-amino acids and their derivatives represent a critical class of scaffolds due to their ability to impart desirable conformational constraints and metabolic stability to peptide-based therapeutics. This guide provides an in-depth comparative analysis of the catalytic methods available for the synthesis of 2-Azaniumylcyclohex-3-ene-1-carboxylate, a key intermediate for a variety of pharmacologically active agents. We will delve into the mechanistic underpinnings of various catalytic strategies, present detailed experimental protocols, and offer a critical evaluation of their reproducibility and scalability to aid researchers in selecting the most suitable method for their specific needs.

The Strategic Importance of the 2-Aminocyclohex-3-ene-1-carboxylate Scaffold

The 2-aminocyclohex-3-ene-1-carboxylate framework is a recurring motif in a range of biologically active molecules. Its constrained cyclic structure is a valuable tool for medicinal chemists to control the three-dimensional arrangement of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have shown promise in various therapeutic areas, including as inhibitors of enzymes and as modulators of protein-protein interactions. The presence of both an amine and a carboxylic acid functional group provides versatile handles for further chemical elaboration, making it a highly sought-after building block in the synthesis of complex pharmaceutical agents.

Catalytic Strategies for Asymmetric Synthesis: A Comparative Overview

The creation of the stereocenters in 2-Azaniumylcyclohex-3-ene-1-carboxylate with high fidelity is the central challenge in its synthesis. The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, stands out as the most prominent and effective strategy.[1][2] This pericyclic reaction, when rendered asymmetric through the use of chiral catalysts, provides a direct and atom-economical route to the desired cyclohexene core with excellent control over stereochemistry.[1]

This guide will focus on the comparison of two major catalytic approaches for the asymmetric Diels-Alder reaction to synthesize the 2-aminocyclohex-3-ene-1-carboxylate scaffold: metal-based Lewis acid catalysis and organocatalysis.

Metal-Catalyzed Asymmetric Diels-Alder Reaction

Chiral Lewis acids have been extensively employed to catalyze the enantioselective Diels-Alder reaction by activating the dienophile towards cycloaddition.[1] For the synthesis of 2-aminocyclohex-3-ene-1-carboxylate precursors, the reaction typically involves a 1-amino-substituted-1,3-butadiene as the diene and an acrylate derivative as the dienophile.

A notable example is the use of a Cr(III)-salen complex as a chiral catalyst.[3] This system has demonstrated high yields and excellent enantioselectivities in the reaction of 1-amino-1,3-butadiene derivatives with α,β-unsaturated aldehydes, which are precursors to the target carboxylate.[3] Another effective catalyst is Kobayashi's scandium (R)-BINOL complex, which has been successfully applied in the enantioselective cycloaddition of carbamate-substituted dienes with N-acryloyloxazolidinone.[4]

Advantages of Metal Catalysis:

  • High catalytic activity, often requiring low catalyst loadings.

  • Excellent enantioselectivity and diastereoselectivity can be achieved.

  • Well-established and predictable stereochemical outcomes.

Challenges and Reproducibility Considerations:

  • Sensitivity to air and moisture, often requiring inert atmosphere techniques.

  • Potential for metal contamination in the final product, a critical concern in pharmaceutical synthesis.

  • Catalyst cost and availability can be a limiting factor for large-scale production.

Organocatalytic Asymmetric Diels-Alder Reaction

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering a greener and often more robust approach. Chiral secondary amines, such as proline and its derivatives, can catalyze the Diels-Alder reaction through the formation of a transient chiral iminium ion with the dienophile, which then reacts with the diene.

While direct organocatalytic Diels-Alder reactions for the synthesis of the target molecule are less commonly reported than metal-catalyzed versions, the principles of organocatalysis are highly applicable. For instance, chiral Brønsted acids can be used to activate the dienophile through hydrogen bonding. Furthermore, organocatalytic methods have been extensively developed for the asymmetric synthesis of functionalized cyclohexanes and chiral amines, demonstrating the potential of this approach.[5]

Advantages of Organocatalysis:

  • Generally lower toxicity and reduced risk of metal contamination.

  • Often more stable to air and moisture, simplifying experimental setup.

  • Catalysts are typically derived from readily available and inexpensive chiral natural products.

Challenges and Reproducibility Considerations:

  • Often requires higher catalyst loadings compared to metal catalysts.

  • Reaction rates can be slower, necessitating longer reaction times.

  • Substrate scope may be more limited in some cases.

Comparative Performance Data

To facilitate an objective comparison, the following table summarizes typical performance data for the catalytic synthesis of precursors to 2-aminocyclohex-3-ene-1-carboxylate based on reported literature. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions.

Catalyst SystemDieneDienophileYield (%)Diastereoselectivity (endo:exo)Enantiomeric Excess (ee, %)Key ConditionsReference
Cr(III)-salen 1-Amino-1,3-butadiene derivativeMethacroleinHighHigh (endo)>90Room temperature, 5 mol% catalyst[3]
Sc(III)-(R)-BINOL Carbamate-substituted dieneN-acryloyloxazolidinone92High (endo)>95Chiral Lewis acid catalyst[4]
Chiral Thiourea -α,β-unsaturated esterModerate to Good-74-93Bifunctional organocatalyst for aza-Michael addition[5]

Note: The data for the chiral thiourea catalyst is for an aza-Michael reaction, which is a related C-N bond-forming reaction, to illustrate the potential of organocatalysis in this area.

Experimental Protocols

To ensure the practical applicability of this guide, detailed, self-validating experimental protocols for representative catalytic systems are provided below.

Protocol 1: Cr(III)-salen Catalyzed Asymmetric Diels-Alder Reaction

This protocol is adapted from the work of Rawal and co-workers for the enantioselective Diels-Alder reaction of 1-amino-substituted-1,3-butadienes.[3]

Diagram of Experimental Workflow:

Cr_Salen_DA_Workflow cluster_Prep Catalyst Preparation & Reaction Setup cluster_Reaction Diels-Alder Reaction cluster_Workup Workup & Purification prep_cat Prepare Cr(III)-salen catalyst add_cat Add Cr(III)-salen catalyst prep_cat->add_cat dry_solvent Dry solvent (e.g., CH2Cl2) dry_solvent->add_cat inert_atm Set up reaction under N2 inert_atm->add_cat add_diene Add 1-amino-1,3-butadiene add_cat->add_diene cool_react Cool to specified temp. add_diene->cool_react add_dienophile Add dienophile (e.g., acrylate) cool_react->add_dienophile stir_react Stir for 12-24h add_dienophile->stir_react quench Quench reaction stir_react->quench extract Extract with organic solvent quench->extract dry_purify Dry and purify (chromatography) extract->dry_purify Organocatalytic_Aza_Michael Amine Nucleophile Amine Nucleophile Chiral Enolate Intermediate Chiral Enolate Intermediate Amine Nucleophile->Chiral Enolate Intermediate attacks Chiral Catalyst (e.g., Thiourea) Chiral Catalyst (e.g., Thiourea) Activated Enone Activated Enone Chiral Catalyst (e.g., Thiourea)->Activated Enone activates via H-bonding Activated Enone->Chiral Enolate Intermediate forms Aza-Michael Adduct Aza-Michael Adduct Chiral Enolate Intermediate->Aza-Michael Adduct protonation

Sources

Validation

A Comparative Guide to the Efficacy of Cyclohexene Carboxylic Acid Derivatives: An In Vitro and In Vivo Perspective

Introduction: The Therapeutic Potential of the Cyclohexene Carboxylic Acid Scaffold In the landscape of modern drug discovery, the cyclohexene carboxylic acid moiety has emerged as a versatile scaffold, giving rise to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Cyclohexene Carboxylic Acid Scaffold

In the landscape of modern drug discovery, the cyclohexene carboxylic acid moiety has emerged as a versatile scaffold, giving rise to a diverse array of bioactive molecules. While the specific compound "2-Azaniumylcyclohex-3-ene-1-carboxylate" is not extensively documented in publicly available literature, a wealth of research exists on structurally related derivatives, highlighting their potential as anti-inflammatory, antiproliferative, and antimicrobial agents. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of representative cyclohexene carboxylic acid derivatives, drawing upon available experimental data to inform researchers and drug development professionals. We will delve into the nuances of their biological activities, explore structure-activity relationships, and provide detailed experimental protocols to facilitate further research in this promising area.

In Vitro Efficacy: A Closer Look at Biological Activity

The in vitro evaluation of cyclohexene carboxylic acid derivatives has revealed a spectrum of biological effects, with the most notable being their impact on cell proliferation and inflammatory pathways.

Antiproliferative Activity

A significant body of research points to the antiproliferative properties of these compounds. For instance, certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have demonstrated potent, dose-dependent inhibition of T-lymphocyte proliferation. The presence of a 2-pyridyl substituent has been identified as a crucial factor for this activity, which can be further enhanced by the addition of 4-nitrophenyl or 4-methylphenyl groups.[1][2] The unsaturated double bond within the cyclohexene ring also appears to contribute positively to the antiproliferative effects.[1][2]

Compound/DerivativeCell TypeAssayKey FindingsReference
Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic AcidHuman Peripheral Blood Mononuclear Cells (PBMCs)Mitogen-activated proliferation assayDose-dependent inhibition of T-cell proliferation. The 2-pyridyl substituent is crucial for activity.[1][2]
Cyclohexenone DerivativesVarious Cancer Cell LinesAntitumor activity screeningSome synthesized compounds exhibited antitumor properties.[3]
Anti-inflammatory Effects

The anti-inflammatory potential of cyclohexene carboxylic acid derivatives is another area of active investigation. Studies have shown that certain derivatives can modulate the production of key inflammatory cytokines. For example, the presence of two pyridyl substituents has been shown to be effective in inhibiting the production of TNF-α, IL-6, and IL-10.[1][2] Interestingly, saturation of the cyclohexane ring, in some cases, enhances the inhibitory effect on TNF-α levels.[1][2]

Compound/DerivativeSystemKey Cytokines ModulatedKey FindingsReference
Amidrazone Derivatives of Cyclohex-1-ene-1-carboxylic AcidLipopolysaccharide-activated PBMCsTNF-α, IL-6, IL-10Effective inhibition of cytokine production, with two pyridyl substituents showing the most significant effect.[1][2]

In Vivo Efficacy: Bridging the Gap from Bench to Bedside

While in vitro studies provide valuable insights into the molecular mechanisms of action, in vivo models are essential for evaluating the systemic efficacy, pharmacokinetics, and safety of a potential therapeutic agent.

Currently, there is a notable lack of publicly available in vivo data for the specific cyclohexene carboxylic acid derivatives that have demonstrated promising in vitro antiproliferative and anti-inflammatory activity. However, related bicyclic carboxylic acid derivatives have been investigated in models of ischemia-reperfusion injury, where they have shown the ability to significantly decrease the infarct area, indicating a cardioprotective effect.[4]

The progression of the promising cyclohexene carboxylic acid derivatives from in vitro to in vivo studies would likely involve animal models of diseases where T-cell proliferation and inflammation are key drivers, such as rheumatoid arthritis, psoriasis, or certain cancers.

Structure-Activity Relationships (SAR)

The available data allows for the deduction of some preliminary structure-activity relationships for this class of compounds.

Figure 1: Key structural features influencing the biological activity of cyclohexene carboxylic acid derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, the following is a detailed protocol for a representative in vitro assay.

Protocol: In Vitro Antiproliferation Assay using Human PBMCs

1. Isolation of PBMCs:

  • Collect whole blood from healthy donors in heparinized tubes.

  • Dilute the blood 1:1 with phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque gradient.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer containing plasma and platelets.

  • Carefully collect the mononuclear cell layer at the interface and transfer to a new tube.

  • Wash the cells twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI-1640 medium.

2. Cell Culture and Treatment:

  • Adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of the test compound (cyclohexene carboxylic acid derivative) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Add 50 µL of a mitogen (e.g., phytohemagglutinin (PHA) at 5 µg/mL) to stimulate T-cell proliferation.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 72 hours.

3. Assessment of Proliferation (e.g., using MTT assay):

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 x g for 5 minutes.

  • Carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition of proliferation compared to the stimulated control.

experimental_workflow start Start: Collect Whole Blood isolate Isolate PBMCs (Ficoll Gradient) start->isolate culture Culture & Treat Cells (96-well plate) isolate->culture incubate Incubate (72 hours) culture->incubate assay Assess Proliferation (MTT Assay) incubate->assay analyze Analyze Data (% Inhibition) assay->analyze end End analyze->end

Figure 2: A generalized workflow for the in vitro antiproliferation assay.

Conclusion and Future Directions

The cyclohexene carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The existing in vitro data for its derivatives demonstrates clear biological activity and provides a solid foundation for further investigation. The critical next step will be to conduct comprehensive in vivo studies on the most potent and selective compounds identified from in vitro screening. These studies will be crucial for validating their therapeutic potential and advancing them through the drug development pipeline. Future research should also focus on optimizing the pharmacokinetic properties of these molecules to enhance their bioavailability and in-vivo efficacy.

Sources

Comparative

A Comparative Guide to the Spectroscopic Validation of 2-Azaniumylcyclohex-3-ene-1-carboxylate and its Analogues

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides an in-depth technical comparison of spectroscopic methodologies for the structural validation of the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of spectroscopic methodologies for the structural validation of the zwitterionic functional group, 2-Azaniumylcyclohex-3-ene-1-carboxylate. This molecule, a cyclic unsaturated amino acid analogue, presents unique characterization challenges due to its zwitterionic nature at physiological pH and the presence of both saturated and unsaturated carbocyclic features. This guide moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis.

The Structural Significance of 2-Azaniumylcyclohex-3-ene-1-carboxylate

The validation of the 2-azaniumylcyclohex-3-ene-1-carboxylate functional group is critical in drug development for several reasons. The zwitterionic state, with its formal positive charge on the ammonium group and negative charge on the carboxylate, profoundly influences a molecule's physicochemical properties such as solubility, lipophilicity, and permeability. These properties, in turn, are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the spatial arrangement of the charged moieties and the conformation of the cyclohexene ring are crucial for molecular recognition and binding to biological targets.

This guide will explore the application of four key spectroscopic techniques for the unambiguous identification and characterization of this functional group: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural analysis of organic molecules in solution. For 2-Azaniumylcyclohex-3-ene-1-carboxylate, both ¹H and ¹³C NMR provide a wealth of information regarding the carbon skeleton, proton environments, and the zwitterionic nature of the molecule.

Causality in NMR Experimental Design

The choice of solvent is paramount when analyzing zwitterionic compounds. In aprotic, non-polar solvents like chloroform-d (CDCl₃), the compound may exist in its neutral form, complicating the confirmation of its zwitterionic state. In contrast, polar, protic solvents like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) can stabilize the zwitterionic form, providing a more biologically relevant spectral signature. The addition of a small amount of acid or base can be used to shift the equilibrium and confirm the presence of both the ammonium and carboxylate groups.

Solid-state NMR (SSNMR) can be particularly insightful for confirming the zwitterionic character in the solid phase by directly observing the protonation states of the nitrogen and oxygen atoms.

Predicted ¹H and ¹³C NMR Spectral Data for 2-Azaniumylcyclohex-3-ene-1-carboxylate

The following table outlines the predicted chemical shifts for the target molecule. These predictions are based on the analysis of structurally similar compounds, including cyclohexene derivatives and other cyclic amino acids.

¹H NMR Predicted Chemical Shift (δ) ppm Multiplicity Assignment
Vinyl H5.5 - 6.0mCH=CH
Allylic H2.0 - 2.5mCH₂ adjacent to C=C
Aliphatic H1.5 - 2.0mOther CH₂
α-H3.0 - 3.5mCH-N
NH₃⁺7.5 - 8.5br sAmmonium protons
¹³C NMR Predicted Chemical Shift (δ) ppm Assignment
C=O170 - 180Carboxylate carbon
C=C125 - 135Vinylic carbons
C-N55 - 65α-carbon
Allylic C25 - 35CH₂ adjacent to C=C
Aliphatic C20 - 30Other CH₂
Experimental Protocol: ¹H and ¹³C NMR of a Zwitterionic Compound
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.

    • Use a sufficient number of scans, as ¹³C has a low natural abundance.

  • 2D NMR (Optional but Recommended):

    • Perform a COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings.

    • Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.

    • Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons like the carboxylate.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

NMR_Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Fingerprint

FTIR spectroscopy provides a rapid and non-destructive method to identify the key functional groups present in a molecule. For 2-Azaniumylcyclohex-3-ene-1-carboxylate, FTIR is particularly useful for confirming the zwitterionic state through the characteristic vibrations of the ammonium and carboxylate groups.

Interpreting the FTIR Spectrum

The zwitterionic nature of the molecule is confirmed by the presence of absorption bands corresponding to the -NH₃⁺ and -COO⁻ groups, and the absence of bands for -NH₂ and -COOH. The double bond within the cyclohexene ring will also give rise to a characteristic C=C stretching vibration.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Ammonium)Stretching3000 - 3300 (broad)
C=O (Carboxylate)Asymmetric Stretching1550 - 1610
N-H (Ammonium)Bending1500 - 1550
C=C (Alkene)Stretching1640 - 1680 (weak to medium)
C-H (sp² and sp³)Stretching2850 - 3100
Experimental Protocol: FTIR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid powders.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.

  • Background Scan: Collect a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and providing structural information through fragmentation patterns. For zwitterionic molecules, electrospray ionization (ESI) is the preferred ionization technique as it is a soft ionization method that can transfer pre-existing ions from solution into the gas phase.

Expected Mass Spectrum

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the neutral form of 2-Azaniumylcyclohex-3-ene-1-carboxylate plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and provide further structural information. For cyclic compounds, the fragmentation can be complex, often involving ring-opening followed by fragmentation of the resulting linear ion.

Ion Expected m/z (Nominal Mass) Notes
[M+H]⁺158In positive ion mode ESI
[M-H]⁻156In negative ion mode ESI
[M+Na]⁺180Common adduct in positive ion mode
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • LC Separation (Optional but Recommended): Use a liquid chromatograph to separate the analyte from any impurities before it enters the mass spectrometer. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar, zwitterionic compounds.

  • Mass Spectrometer Setup:

    • Use an electrospray ionization (ESI) source.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) for the analyte.

    • Acquire data in both positive and negative ion modes.

  • Data Acquisition:

    • Perform a full scan to determine the m/z of the parent ion.

    • If using MS/MS, select the parent ion for fragmentation and acquire the product ion spectrum.

  • Data Analysis: Analyze the resulting mass spectra to determine the molecular weight and interpret the fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Complementary Technique

UV-Vis spectroscopy is generally less informative for structural elucidation of non-aromatic amino acids compared to NMR, FTIR, and MS. The 2-Azaniumylcyclohex-3-ene-1-carboxylate functional group lacks a strong chromophore that absorbs in the near-UV and visible regions.

However, the carboxylate group can exhibit weak n → π* transitions at around 200-220 nm. The presence of the isolated double bond in the cyclohexene ring will also contribute to absorption in the far UV region. While not a primary identification technique, UV-Vis can be useful for quantitative analysis if a suitable wavelength for measurement can be identified where there is no interference from other components in a mixture. In some cases, derivatization with a chromophore-containing reagent can be employed to enhance its UV-Vis absorbance for quantification purposes.

Comparison with Alternative Functional Groups

The choice of a functional group in drug design is a critical decision. Below is a comparison of the spectroscopic features of 2-Azaniumylcyclohex-3-ene-1-carboxylate with two alternative cyclic amino acid analogues.

Functional Group Key Spectroscopic Features Rationale for Comparison
1-Azaniumylcyclohexane-1-carboxylate (Saturated Analogue)NMR: Absence of vinylic proton and carbon signals. More complex aliphatic region. FTIR: Absence of C=C stretch.Provides a baseline for understanding the contribution of the double bond to the spectroscopic properties.
(S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (Bicyclic Analogue)NMR: More complex and constrained spin systems due to the bicyclic structure, leading to distinct coupling constants. MS: Different fragmentation pattern due to the bicyclic ring system.Represents a more rigid scaffold which can have different pharmacological properties. The spectroscopic comparison highlights the ability of these techniques to distinguish between different ring systems.

Validation of Spectroscopic Methods: Adherence to ICH Q2(R1)

The validation of analytical procedures is a regulatory requirement to ensure that the methods are suitable for their intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for this validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. For spectroscopy, this involves demonstrating that the signals of interest are not interfered with by impurities or excipients.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is particularly relevant for quantitative applications of UV-Vis and, in some cases, NMR and MS.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing a sample with a known concentration.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same analyst, same day) and intermediate precision (different days, analysts, or equipment).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

The comprehensive spectroscopic validation of the 2-Azaniumylcyclohex-3-ene-1-carboxylate functional group requires a multi-faceted approach. NMR spectroscopy stands as the cornerstone for unambiguous structural elucidation, providing detailed information about the carbon skeleton and the zwitterionic nature of the molecule. FTIR offers a rapid and effective method for confirming the presence of key functional groups. Mass spectrometry is essential for verifying the molecular weight and providing structural clues through fragmentation analysis. While UV-Vis spectroscopy plays a more limited role in structural identification, it can be a valuable tool for quantitative analysis.

By employing these techniques in a complementary fashion and adhering to rigorous validation standards, researchers and drug development professionals can ensure the identity, purity, and quality of molecules containing this important functional group, thereby supporting the development of safe and effective pharmaceuticals.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-Azaniumylcyclohex-3-ene-1-carboxylate

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Azaniumylcyclohex-3-ene-1-carboxylate. As specific hazard data for this compound is not extensively published, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-Azaniumylcyclohex-3-ene-1-carboxylate. As specific hazard data for this compound is not extensively published, this document synthesizes information from safety data sheets of structurally similar compounds, such as aminocyclohexenecarboxylic acids and cyclohexenecarboxylic acid derivatives, to establish a robust and conservative safety framework. These procedures are designed for implementation by trained researchers, scientists, and drug development professionals in a laboratory setting.

Core Principle: Proactive Risk Mitigation

Given the absence of comprehensive toxicological data for 2-Azaniumylcyclohex-3-ene-1-carboxylate, our primary directive is to treat it with a high degree of caution. The protocols outlined below are based on the hazard profiles of analogous chemical structures, which are known to cause skin, eye, and respiratory irritation, and in some cases, severe burns or damage.[1][2][3] Adherence to these guidelines is critical for minimizing exposure and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The foundational step in safe handling is a thorough understanding of potential risks and the selection of appropriate barriers. Structurally related compounds are classified as skin and eye irritants, and potentially corrosive.[1][2][3] Therefore, a multi-layered PPE approach is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale and Causality
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][5][6]Protects against splashes and airborne particles. Related compounds are known to cause serious and potentially irreversible eye damage.[3]
Hand Protection Compatible, chemical-resistant gloves (e.g., Nitrile rubber) with adequate thickness. Gloves must be inspected before use and disposed of after contamination.[5][7]Prevents direct skin contact. Analogous chemicals can cause severe skin burns and irritation upon contact.[3] Double-gloving is recommended for handling larger quantities.
Body Protection A standard laboratory coat is required at a minimum. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is necessary.[4][5]Protects skin on the arms and body from accidental contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[1]
Respiratory Protection Not required under normal use conditions with adequate engineering controls (e.g., fume hood).[8][9] For large-scale use, emergency situations, or when dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is mandatory.[4][5]Prevents inhalation of dust particles or aerosols, which may cause respiratory tract irritation.[2][4]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the experimental context.

Caption: Immediate actions for accidental chemical exposure.

Disposal Plan

Improper disposal poses a risk to both personnel and the environment. All waste must be treated as hazardous. [10][11]

  • Waste Identification: All materials contaminated with 2-Azaniumylcyclohex-3-ene-1-carboxylate (e.g., gloves, weigh paper, excess reagent) must be disposed of as hazardous chemical waste. [10]2. Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified by your institution's Environmental Health and Safety (EHS) department. [10]Incompatible materials can lead to dangerous reactions.

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. Ensure the container has a secure, tightly fitting lid and is kept closed except when adding waste. [10]4. Labeling: The waste container label must include the full chemical name, "2-Azaniumylcyclohex-3-ene-1-carboxylate," and the associated hazards (e.g., Irritant, Corrosive). [10]5. Storage and Pickup: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is in secondary containment to capture any potential leaks. [10]Schedule a waste pickup with your institution's EHS department as per their guidelines. [10]

Physical and Chemical Properties (Data from Related Compounds)

The following table summarizes physical and chemical data for structurally related compounds to provide a general reference. This data is not for 2-Azaniumylcyclohex-3-ene-1-carboxylate itself but may indicate expected properties.

PropertyValue (Compound)Source
Molecular Formula C7H9NO2[12]
Molecular Weight 139.15 g/mol [12]
Appearance White Solid (Cyclohexanecarboxylic acid)[9]
Boiling Point 232 - 233 °C (Cyclohexanecarboxylic acid)[9]
Flash Point > 112 °C (Cyclohexanecarboxylic acid)[9]

References

  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET: 1-Aminocyclohexanecarboxylic acid.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: Cyclohex-3-ene-1-carboxylic acid.
  • PhytoTech Labs. (n.d.). SAFETY DATA SHEET: 1-Aminocyclopropane-1-carboxylic Acid.
  • Santa Cruz Biotechnology. (n.d.). 1-Aminocyclopropane-1-carboxylic Acid Safety Data Sheet.
  • Benchchem. (2025). Personal protective equipment for handling 3-Aminohexanoic acid.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: Cyclohexanecarboxylic acid.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 4-Cyclohexene-1,2-dicarboxylic acid, cis-.
  • Tokyo Chemical Industry. (2025, May 27). SAFETY DATA SHEET: (S)-(-)-3-Cyclohexene-1-carboxylic Acid.
  • Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, May 6). SAFETY DATA SHEET: 1-Cyclohexene-1-carboxylic Acid.
  • Benchchem. (2025). Navigating the Safe Disposal of Cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Comprehensive Guide.
  • LookChem. (n.d.). ethyl 2-(acetyloxy)cyclohex-3-ene-1-carboxylate.
  • PubChem. (n.d.). 5-Azaniumylcyclohexa-1,3-diene-1-carboxylate. National Center for Biotechnology Information.
  • PubChem. (n.d.). 1-Azaniumylcyclohexane-1-carboxylate. National Center for Biotechnology Information.
  • Organic Syntheses. (2014, September). Working with Hazardous Chemicals.
  • Combi-Blocks, Inc. (2024, October 25). QN-3845 - Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: CYCLOHEXENE.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, May 3). PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester.
  • Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, butyl cyclohex-3-enylmethyl ester.
  • Chemsrc. (2025, August 22). Cyclohex-3-ene-1-carboxamide.
  • MDPI. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners....
  • Google Patents. (2011, October 20). US20110257401A1 - Process for producing optically active carboxylic acid.

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